2,4-Dihydroxybenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUHTXVZGIOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157435 | |
| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13221-86-8 | |
| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxybenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dihydroxybenzohydrazide: A Multifaceted Scaffold for Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to its Mechanisms of Action
Authored by: Gemini, Senior Application Scientist
Abstract
2,4-Dihydroxybenzohydrazide is a versatile chemical scaffold characterized by a dihydroxylated benzene ring coupled to a hydrazide moiety. This unique structural arrangement confers a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of this compound and its derivatives. We will delve into its molecular targets, the signaling pathways it modulates, and the key structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
Introduction: The Therapeutic Promise of a Privileged Scaffold
The hydrazide-hydrazone moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to form stable complexes with biological targets through hydrogen bonding and chelation. When combined with a 2,4-dihydroxybenzene (resorcinol) ring, the resulting this compound structure gains enhanced biological activity. The phenolic hydroxyl groups contribute to antioxidant properties and can participate in crucial interactions within enzyme active sites. The hydrazide group serves as a versatile synthetic handle for the creation of diverse derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Early investigations into hydrazides focused on their tuberculostatic potential. However, recent research has unveiled a much broader therapeutic landscape for this compound and its derivatives, positioning them as promising lead compounds in the development of novel therapeutics for a range of diseases.
Antimicrobial Mechanism of Action: Targeting Essential Bacterial Pathways
One of the most well-characterized mechanisms of action for this compound is its antimicrobial activity, particularly its ability to inhibit chorismate synthase.[1] This enzyme is a key player in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in mammals. This metabolic divergence makes chorismate synthase an attractive target for the development of selective antimicrobial agents.
By binding to chorismate synthase, this compound and its derivatives block the production of chorismate, a crucial precursor for the synthesis of not only aromatic amino acids but also other essential molecules like folate.[1] The depletion of these vital metabolites disrupts DNA and RNA synthesis, ultimately leading to the inhibition of bacterial proliferation.[1]
Structure-Activity Relationship in Antimicrobial Activity
The antimicrobial potency of this compound can be significantly enhanced through derivatization of the hydrazide moiety to form hydrazide-hydrazones. For instance, the introduction of specific substituents on the aromatic aldehyde that condenses with the hydrazide can modulate the compound's activity against different microbial strains.
-
Compound 18 (2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Compound 9 (N'-[(3-chloro-4-methoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide) exhibited strong activity against Bacillus cereus.[2]
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-dihydroxybenzoic acid | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, Candida albicans | 2000 | [2] |
| Compound 18 : 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [2] |
| Compound 9 : N'-[(3-chloro-4-methoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | Bacillus cereus ATCC 10876 | 15.62 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the determination of the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Diagram of the Antimicrobial Mechanism of Action
Caption: Inhibition of chorismate synthase by this compound.
Anticancer Mechanism of Action: Induction of Cytotoxicity in Malignant Cells
Derivatives of this compound, particularly hydrazide-hydrazones, have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.[2] The primary mechanism appears to be the induction of cytotoxicity, leading to cell death in cancerous cells while often exhibiting selectivity over normal cell lines.
Structure-Activity Relationship in Anticancer Activity
The anticancer potency is highly dependent on the nature of the substituent on the hydrazone moiety.
-
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Compound 21) has shown exceptional potency, with IC50 values in the sub-micromolar range against certain cancer cell lines.[2] The presence of the nitro group at the para position of the phenyl ring appears to be crucial for this high activity.
-
The position of the nitro group is also important, with the 2-nitro derivative (Compound 19 ) showing different selectivity compared to the 4-nitro derivative.[2]
-
Halogen substituents generally lead to a decrease in antiproliferative potential compared to the nitro-substituted analogs.[2]
Quantitative Anticancer Data (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 21 : N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 | [2] |
| HepG2 (Liver) | 7.81 | [2] | |
| 769-P (Kidney) | 12.39 | [2] | |
| Compound 19 : N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Kidney) | 45.42 | [2] |
| H1563 (Lung) | 65.67 | [2] | |
| LN-229 (Glioblastoma) | 130.17 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., LN-229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of the Anticancer Evaluation Workflow
Caption: Workflow for assessing the anticancer activity of this compound derivatives.
Anti-inflammatory and Antioxidant Mechanisms of Action
The 2,4-dihydroxybenzene moiety is a well-known antioxidant, capable of scavenging free radicals. This intrinsic property likely contributes to the overall biological activity of this compound. Furthermore, related compounds have been shown to possess anti-inflammatory effects through specific molecular mechanisms.
A structurally similar compound, 2,4'-dihydroxybenzophenone, has been reported to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway and reducing the production of mitochondrial reactive oxygen species (ROS). While this is not the exact same molecule, it provides a plausible and testable hypothesis for one of the anti-inflammatory mechanisms of this compound.
Another related molecule, (E)-(2,4-dihydroxy)-α-aminocinnamic acid, has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme involved in the production of inflammatory oxidants. This suggests that this compound and its derivatives may also target MPO.
Putative Anti-inflammatory Signaling Pathway
Diagram of the Putative Anti-inflammatory Mechanism
Caption: Putative anti-inflammatory mechanisms of this compound.
Conclusion and Future Directions
This compound represents a privileged scaffold in drug discovery, giving rise to derivatives with potent and diverse biological activities. The mechanisms of action, while not fully elucidated for every activity, point towards the modulation of key enzymes and signaling pathways involved in microbial survival, cancer cell proliferation, and inflammation.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for the most potent anticancer and anti-inflammatory derivatives.
-
Mechanism of Action Studies: Elucidating the detailed downstream signaling pathways affected by these compounds.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of the most promising derivatives to advance them towards preclinical and clinical development.
-
Lead Optimization: Synthesizing and testing new derivatives based on the established structure-activity relationships to further enhance potency and selectivity.
The versatility and potent biological activity of the this compound scaffold make it a highly attractive starting point for the development of the next generation of antimicrobial, anticancer, and anti-inflammatory therapies.
References
- Gajewska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]
Sources
Unlocking the Therapeutic Potential of 2,4-Dihydroxybenzohydrazide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dihydroxybenzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active derivatives.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into their significant antimicrobial, anticancer, and antioxidant properties, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended to be a comprehensive resource, offering not only a review of the current landscape but also actionable experimental protocols and data presentation to guide future research and development in this promising area of drug discovery.
Introduction: The Versatility of the this compound Core
This compound is a unique molecule characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, and a hydrazide moiety (-CONHNH2). This specific arrangement of functional groups imparts a high degree of reactivity and the ability to form stable complexes with metal ions.[1][2] The hydrazide group serves as a versatile handle for chemical modifications, most notably through condensation reactions with various aldehydes and ketones to form hydrazones.[1] These derivatives, often referred to as Schiff bases, exhibit a broad spectrum of pharmacological activities, making them a focal point of extensive research.[3][4][5]
The core structure, with its phenolic hydroxyl groups and the azomethine group (-N=CH-) in its hydrazone derivatives, is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[1] This guide will systematically explore the major biological activities associated with this compound derivatives, providing a robust foundation for researchers aiming to harness their therapeutic potential.
Synthesis of this compound Derivatives: A Practical Workflow
The primary route for synthesizing the biologically active derivatives of this compound involves the condensation of the parent hydrazide with a variety of aromatic or heteroaromatic aldehydes.[1][6] This reaction is typically straightforward, high-yielding, and allows for the generation of a diverse library of compounds for biological screening.
General Synthesis Workflow
The synthesis of this compound hydrazones can be visualized as a two-step process, starting from 2,4-dihydroxybenzoic acid.
Caption: General workflow for the synthesis of 2,4-dihydroxybenzohydrazone derivatives.
Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a step-by-step methodology for the synthesis of a representative 2,4-dihydroxybenzohydrazone derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 1 mmol of this compound in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Aldehyde: To the stirred solution, add a stoichiometric amount (1 mmol) of the substituted aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a condenser to the flask and reflux the mixture for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The purity can be checked by melting point determination and TLC.
Antimicrobial Activity: A Promising Avenue for New Anti-infectives
Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[6][7][8][9]
Mechanism of Action
The precise mechanism of antimicrobial action is not fully elucidated but is thought to involve multiple targets. The lipophilic nature of the hydrazone derivatives facilitates their transport across the microbial cell membrane. Once inside the cell, they may exert their effects through:
-
Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions present in the active sites of essential microbial enzymes, leading to their inactivation.
-
Interference with DNA Synthesis: Some derivatives may intercalate with microbial DNA, inhibiting replication and transcription.
-
Disruption of Cell Wall Synthesis: The compounds might interfere with the enzymes responsible for the synthesis of the bacterial cell wall.
Structure-Activity Relationship (SAR)
Several studies have highlighted key structural features that influence the antimicrobial potency of these derivatives:
-
Substituents on the Aromatic Ring: The presence of electron-withdrawing groups (e.g., nitro, halo) on the aldehyde-derived phenyl ring generally enhances antimicrobial activity.
-
Hydroxyl Groups: The 2,4-dihydroxy substitution on the benzohydrazide moiety is crucial for activity, likely due to its metal-chelating ability.
-
Lipophilicity: A balance in lipophilicity is essential for effective membrane penetration.
A notable example is 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, which has shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[6][7][8][9] Another derivative, with a 2-hydroxy-3,5-diiodophenyl moiety, demonstrated strong antibacterial activity with MIC values ranging from 0.48–7.81 µg/mL against Gram-positive bacteria.[10]
Tabulated Antimicrobial Data
| Compound ID | Substituent on Aldehyde Ring | Target Organism | MIC (µg/mL) | Reference |
| 18 | 2-hydroxy-3,5-diiodophenyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [6][7][8][9] |
| 9 | Not specified | Gram-positive bacteria | 15.62 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity: Targeting Proliferative Pathways
A significant body of research has focused on the antiproliferative properties of this compound derivatives against various human cancer cell lines.[6][7][8][9]
Mechanistic Insights
The anticancer effects of these compounds are likely multifactorial. Proposed mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, thereby preventing cell division.
-
Enzyme Inhibition: Targeting enzymes that are crucial for cancer cell survival and proliferation, such as kinases or topoisomerases.
Structure-Activity Relationship (SAR)
The antiproliferative activity is highly dependent on the nature of the substituent on the aldehyde-derived phenyl ring:
-
Nitrophenyl Substituents: Derivatives bearing a nitrophenyl group have shown particularly potent and selective anticancer activity.[6][7] For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide exhibited a remarkably low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[6][7][8][9]
-
Halogen Substituents: The presence of halogens, such as bromine, can also contribute to cytotoxic activity.[6]
-
Selectivity: Many of these compounds have demonstrated high selectivity for cancer cells over normal cell lines, which is a critical parameter for a potential therapeutic agent.[6][7]
Tabulated Antiproliferative Data
| Compound ID | Substituent on Aldehyde Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 21 | 4-nitrophenyl | LN-229 (Glioblastoma) | 0.77 | [6][7][8][9] |
| 21 | 4-nitrophenyl | HepG2 (Hepatocellular Carcinoma) | 7.81 | [6] |
| 21 | 4-nitrophenyl | 769-P (Renal Adenocarcinoma) | 12.39 | [6] |
| 19 | 2-nitrophenyl | 769-P (Renal Adenocarcinoma) | 45.42 | [6] |
| 19 | 2-nitrophenyl | H1563 (Lung Adenocarcinoma) | 65.67 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., LN-229) and a normal cell line (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant and Enzyme Inhibitory Activities
The phenolic hydroxyl groups in the this compound core structure are key to their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3][11] The antioxidant capacity is influenced by the number and position of hydroxyl groups.[3][12]
Furthermore, these derivatives have been investigated as inhibitors of various enzymes, including:
-
Tyrosinase: Inhibition of this enzyme is relevant for treating hyperpigmentation disorders.[13][14][15] The 2,4-dihydroxy substitution pattern is a known feature of potent tyrosinase inhibitors.[13][15]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease.[16]
-
Other Enzymes: Various derivatives have also shown inhibitory activity against xanthine oxidase, α-amylase, glutathione reductase, and laccase.[17][18][19][20]
Conclusion and Future Directions
This compound derivatives represent a rich source of bioactive compounds with significant potential in drug discovery. The straightforward synthesis allows for the creation of large and diverse chemical libraries for screening. The promising antimicrobial and anticancer activities, coupled with favorable selectivity profiles, warrant further investigation.
Future research should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and pathways responsible for their biological effects.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising derivatives in animal models to assess their therapeutic efficacy and safety profiles.
-
Formulation Development: Development of suitable formulations to ensure optimal delivery and bioavailability of these compounds.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising chemical entities from the laboratory to the clinic.
References
- Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]
- Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed, 38139308. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
- Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. OUCI. [Link]
- Saleh, F., Taha, Z., & Al-Sammarrae, K. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(17), 5343. [Link]
- Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). (PDF) Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
- Taha, M., Ismail, N. H., Imran, S., et al. (2013). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules, 18(9), 10912-10929. [Link]
- Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central, PMC10743905. [Link]
- Cysyk, J., & Chung, F. L. (1987). 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase. PubMed, 2888421. [Link]
- Stoyanov, S., Kondeva-Burdina, M., & Zhelyazkova, S. (2024).
- Subramanian, A. P., Samiyappan, R., Anitha, B., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal, 17(4). [Link]
- Rahman, M. M., Chowdhury, A. M. S., & Begum, B. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology, 21(1), 1-4. [Link]
- Dahiru, D., & Mohammed, A. (2015). (PDF) Synthesis, Characterization and Antimicrobial Studies of Metal(II) Complexes with A Schiff Base Derived From 2, 4-Dihydroxybenzophenone with Ethylenediamine.
- Gürbüz, D., Karadayı, N., & Çavuşoğlu, B. (2014). Synthesis, Biological Evaluation, and Molecular Docking Studies of Hydrazones as Novel Xanthine Oxidase Inhibitors.
- Sokal, A., Skora, B., & Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC, 10(11), 1836. [Link]
- Lee, Y. R., Kim, M. J., & Kim, J. H. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. PMC, 23(10), 2736. [Link]
- Khan, A., & Husain, A. (2018). Synthesis, Characterization and Investigation of Antimicrobial Activity of New Schiff Base, 2-(((2-((4-hydroxybenzylidene) amino)ethyl)imino )methyl) phenol and Its Cu(II) and Ni(II) Complexes. Journal of Applicable Chemistry, 7(5), 1205-1212. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed, 12(14), 1910-1929. [Link]
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An In-depth Technical Guide to the Antioxidant Properties of 2,4-Dihydroxybenzohydrazide
Abstract
This technical guide provides a comprehensive exploration of the antioxidant properties of 2,4-Dihydroxybenzohydrazide, a phenolic hydrazide of significant interest in medicinal chemistry and drug development. While recognized as a crucial intermediate in the synthesis of bioactive molecules, particularly hydrazone derivatives, its intrinsic antioxidant potential warrants detailed investigation.[1][2] This document delineates the synthesis of this compound, discusses the structural features governing its antioxidant capacity, and provides detailed, field-proven protocols for its evaluation using standard in vitro assays. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant capabilities of this versatile compound.
Introduction: The Significance of Phenolic Hydrazides in Antioxidant Research
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. Hydrazide derivatives have emerged as a promising class of antioxidants, with numerous studies highlighting their potent free radical scavenging and metal-chelating properties.[3]
This compound (DHBH) is a phenolic hydrazide that serves as a fundamental building block for a diverse range of more complex molecules.[4] Its structure, incorporating both a dihydroxy-substituted benzene ring and a hydrazide moiety, suggests a predisposition for antioxidant activity. The phenolic hydroxyl groups can act as hydrogen donors to neutralize free radicals, while the hydrazide group can participate in electron transfer reactions and chelate pro-oxidant metal ions. This guide will delve into the synthesis, mechanistic underpinnings of antioxidant action, and practical methodologies for quantifying the antioxidant efficacy of DHBH.
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of an appropriate ester precursor, commonly ethyl 2,4-dihydroxybenzoate. This straightforward and efficient method provides good yields of the desired product.
Synthesis Workflow
The following diagram illustrates the synthetic pathway from ethyl 2,4-dihydroxybenzoate to this compound.
Caption: Synthesis of this compound via hydrazinolysis.
Detailed Experimental Protocol
Materials:
-
Ethyl 2,4-dihydroxybenzoate
-
100% Hydrazine hydrate
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dihydroxybenzoate in a minimal amount of absolute ethanol.
-
Slowly add an excess of 100% hydrazine hydrate to the solution with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven. The expected melting point is in the range of 243-250 °C.[1]
Mechanistic Insights into Antioxidant Action and Structure-Activity Relationships
The antioxidant activity of this compound is intrinsically linked to its chemical structure. Two primary mechanisms are believed to contribute to its radical-scavenging capabilities: hydrogen atom transfer (HAT) and single electron transfer (SET).
Key Structural Features
-
Phenolic Hydroxyl Groups: The two hydroxyl groups on the benzene ring are the primary sites for hydrogen donation to free radicals, thereby neutralizing them. The position of these groups is critical. In DHBH, the hydroxyl groups are in a meta position (2,4-), which, according to some studies on related phenolic acids, may result in lower antioxidant activity compared to ortho- or para-dihydroxy substituted analogues due to less effective resonance stabilization of the resulting phenoxyl radical.
-
Hydrazide Moiety (-CONHNH₂): The hydrazide group can contribute to antioxidant activity through electron donation. It can also participate in the chelation of metal ions like Fe²⁺ and Cu²⁺, which are known to catalyze oxidative reactions. The presence of the hydrazide moiety is reported to significantly enhance the antioxidant activities of some molecules.[5]
Proposed Antioxidant Mechanism
The following diagram depicts the plausible mechanism of free radical scavenging by this compound.
Caption: Proposed free radical scavenging via Hydrogen Atom Transfer (HAT).
In Vitro Evaluation of Antioxidant Activity
A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of this compound. The following protocols for DPPH, ABTS, and FRAP assays are based on established methodologies and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the test compound.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Experimental Protocol:
-
Preparation of ABTS•⁺ Solution: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a specific volume of the test compound solution to the ABTS•⁺ solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
Experimental Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Reaction: In a 96-well plate, add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known concentration of FeSO₄. The results are expressed as Fe²⁺ equivalents.
Data Presentation and Interpretation
For a clear and comparative analysis, the quantitative data from the in vitro antioxidant assays should be summarized in a tabular format.
| Assay | Parameter | This compound | Standard (e.g., Ascorbic Acid, Trolox) |
| DPPH Scavenging | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Scavenging | TEAC (Trolox Equivalents) | [Insert Value] | 1.0 |
| FRAP | Fe²⁺ Equivalents (µM) | [Insert Value] | [Insert Value] |
Interpretation of Results:
-
A lower IC₅₀ value in the DPPH assay indicates higher radical scavenging activity.
-
A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.
-
A higher Fe²⁺ equivalent value in the FRAP assay indicates a stronger reducing power.
Conclusion and Future Directions
This compound possesses the structural requisites for antioxidant activity, primarily through the hydrogen-donating capacity of its phenolic hydroxyl groups and the potential electron-donating and metal-chelating properties of its hydrazide moiety. While it serves as a valuable precursor for more complex and potent antioxidant hydrazone derivatives, understanding its intrinsic antioxidant profile is crucial for its application in medicinal chemistry.
Future research should focus on obtaining specific quantitative data for this compound in a wider range of antioxidant assays, including those that assess its effects in cellular models of oxidative stress. Further investigation into its metal-chelating properties and its ability to modulate intracellular antioxidant signaling pathways would provide a more complete picture of its therapeutic potential.
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An In-Depth Technical Guide to the Antimicrobial Activity of 2,4-Dihydroxybenzohydrazide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This technical guide focuses on 2,4-Dihydroxybenzohydrazide, a key member of this family. Its structure, featuring a reactive hydrazide moiety and two phenolic hydroxyl groups, makes it a versatile synthon for creating diverse and potent bioactive molecules.[3][4] We will delve into the known antimicrobial spectrum, postulated mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for its evaluation. This document serves as a foundational resource for researchers aiming to leverage the this compound scaffold in drug discovery programs.
The this compound Scaffold: A Profile
This compound (C₇H₈N₂O₃, CAS No: 13221-86-8) is a foundational building block in medicinal chemistry.[4] Its intrinsic value lies in its dual-functionality:
-
The Hydrazide Moiety (-CONHNH₂): This group is a critical pharmacophore, capable of forming strong hydrogen bonds with biological targets.[3] It also serves as a reactive handle for the synthesis of hydrazone derivatives, a common strategy to expand chemical diversity and modulate biological activity.[3][5][6]
-
The Dihydroxy Phenyl Group: The two hydroxyl groups at positions 2 and 4 on the benzene ring are crucial contributors to the molecule's biological profile.[7] They enhance its ability to scavenge free radicals and chelate metal ions, which is a potential mechanism for enzyme inhibition.[3][5] The positioning of these groups significantly influences the molecule's electronic properties and reactivity.[5]
This unique combination of functional groups makes this compound and its derivatives a subject of intense research for developing novel antimicrobial agents.[4]
Antimicrobial Spectrum of Activity
While research on the parent this compound is often embedded within studies of its more complex derivatives, the collective data points to a broad spectrum of potential activity. The precursor, 2,4-dihydroxybenzoic acid, has demonstrated notable antimicrobial properties against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values reported at 2 mg/mL.[8][9]
Derivatives synthesized from the this compound core have shown potent and often specific activity:
-
Gram-Positive Bacteria: Numerous studies highlight significant activity against Gram-positive bacteria. Notably, a hydrazone derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Compound 18) , exhibited remarkable activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a MIC value as low as 3.91 µg/mL.[10][11]
-
Gram-Negative Bacteria: Although often more challenging to inhibit, derivatives have shown promise. The parent acid is active against E. coli and P. aeruginosa.[8]
-
Fungal Pathogens: Antifungal potential has been demonstrated against clinically relevant fungi such as Aspergillus niger and Candida albicans.[8][12] The presence of a free hydroxyl group at the C-4 position appears to be particularly important for enhancing antifungal effects.[13]
Postulated Mechanisms of Action
The precise mechanism of action for this compound is multifaceted and likely involves multiple targets. Based on its structural features and the activities of its analogues, several key mechanisms can be postulated.
The core principle involves the molecule's capacity for hydrogen bonding and interaction with enzymatic active sites , leading to the inhibition of critical cellular processes.[3] The hydrazide scaffold is integral to this interaction.[3]
Key putative mechanisms include:
-
Enzyme Inhibition: The phenolic hydroxyls and hydrazide nitrogen atoms can act as metal-chelating agents.[3] By binding to essential metal cofactors in bacterial or fungal enzymes (e.g., metalloproteinases, DNA gyrase), the compound can disrupt their function and arrest cell growth.
-
Cell Membrane Disruption: The phenolic nature of the scaffold suggests a potential to interfere with the integrity of the microbial cell membrane.[7] This can lead to increased permeability, leakage of essential intracellular components, and eventual cell death.
-
Inhibition of Key Metabolic Pathways: Research on related hydrazide-hydrazone structures suggests they may target specific enzymes. For instance, molecular docking studies on other benzohydrazides have shown potential interactions with the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[12]
Caption: Postulated antimicrobial mechanisms of this compound.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of the this compound scaffold is highly tunable through chemical modification. SAR studies are critical to identifying the molecular features responsible for therapeutic effects.[3]
-
Derivatization of the Hydrazide: Condensation of the terminal amine of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones is the most widely explored strategy.[8] This modification significantly impacts activity. For example, introducing a 4-nitrophenyl group (N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide) resulted in a derivative with potent antiproliferative activity against cancer cell lines and demonstrated the importance of this substituent.[8][10]
-
Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the aldehyde used for hydrazone formation are critical. Electron-withdrawing groups (e.g., nitro, halo) or additional hydroxyl groups can drastically enhance antimicrobial activity.[10][11]
-
The Role of Hydroxyl Groups: The two hydroxyl groups on the core benzohydrazide ring are considered essential for activity, likely participating in target binding and contributing to the molecule's overall electronic properties.[7]
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for notable derivatives of this compound, providing a quantitative snapshot of their antimicrobial efficacy.
| Compound/Derivative Name | Target Microorganism | MIC (µg/mL) | Reference |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus MRSA ATCC 43300 | 3.91 | [10][11] |
| 2,4-dihydroxybenzoic acid (precursor) | Escherichia coli | 2000 | [8][9] |
| 2,4-dihydroxybenzoic acid (precursor) | Pseudomonas aeruginosa | 2000 | [8][9] |
| 2,4-dihydroxybenzoic acid (precursor) | Staphylococcus aureus | 2000 | [8][9] |
| 2,4-dihydroxybenzoic acid (precursor) | Candida albicans | 2000 | [8][9] |
Experimental Protocols for Antimicrobial Evaluation
To ensure robust and reproducible results, standardized methodologies are paramount. The following protocols are foundational for screening and characterizing the antimicrobial activity of this compound and its derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that prevents the visible growth of a microorganism in broth.[7][14][15] It is the gold standard for quantitative susceptibility testing.
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The Emerging Anticancer Potential of 2,4-Dihydroxybenzohydrazide Hydrazones: A Technical Guide for Drug Development Professionals
Abstract
Hydrazones, characterized by the azometine group (-C=N-NH-), are a versatile class of compounds that have garnered significant attention in medicinal chemistry for their wide-ranging pharmacological activities, including notable anticancer properties.[1][2] This technical guide delves into the specific anticancer potential of a promising subset: 2,4-Dihydroxybenzohydrazide hydrazones. We will explore their synthesis, mechanisms of action, and the critical experimental workflows required to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of oncology.
Introduction: The Rationale for Targeting Cancer with Hydrazones
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[3] Hydrazone derivatives have emerged as a promising scaffold in anticancer drug design due to their synthetic accessibility and diverse biological activities.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt angiogenesis, all critical processes in tumor development.[4] The this compound moiety is of particular interest due to the presence of hydroxyl groups that can enhance biological activity through hydrogen bonding and metal chelation.[5]
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound hydrazones, with a focus on elucidating their anticancer potential.
Synthesis and Characterization: Building the Molecular Arsenal
The synthesis of this compound hydrazones is typically a straightforward process, primarily involving the condensation reaction between this compound and a variety of aldehydes or ketones.[4][5][6] This allows for the creation of a diverse library of compounds with varying substituents, which is crucial for structure-activity relationship (SAR) studies.[7][8]
General Synthetic Protocol
The synthesis generally proceeds as follows:
-
Preparation of this compound: This intermediate is typically synthesized from the corresponding ester, methyl 2,4-dihydroxybenzoate, by reaction with hydrazine hydrate.
-
Condensation Reaction: Equimolar amounts of this compound and the desired aldehyde or ketone are refluxed in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[5]
-
Purification: The resulting hydrazone precipitates upon cooling and can be purified by recrystallization from an appropriate solvent.
The yields for this type of condensation reaction are generally good, ranging from 23% to as high as 98%.[6]
Structural Elucidation
The chemical structures of the synthesized hydrazones must be rigorously confirmed using a suite of analytical techniques:
-
Spectroscopic Methods:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups, such as the N-H, C=O, and C=N bonds.[8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of atoms.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.[10]
-
-
Elemental Analysis: To determine the empirical formula of the synthesized compounds.[9]
A visual representation of the general synthesis scheme is provided below.
Caption: General synthesis of this compound hydrazones.
Biological Evaluation: Assessing Anticancer Efficacy
A systematic approach to evaluating the anticancer potential of newly synthesized this compound hydrazones involves a series of in vitro assays.
In Vitro Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing cell viability and the cytotoxic effects of compounds.[3][11] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11][12]
Experimental Protocol: MTT Assay [13]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and incubate overnight.[3][14][15]
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized hydrazones for a specified duration (e.g., 24, 48, or 72 hours).[15][16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial enzymes in viable cells.[11][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: Hypothetical IC50 Values
| Compound | Cancer Cell Line | IC50 (µM) |
| Hydrazone A | MCF-7 (Breast) | 15.5 |
| Hydrazone B | HCT-116 (Colon) | 8.2 |
| Hydrazone C | A549 (Lung) | 22.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.83[17] |
Unraveling the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of action. Key areas of investigation include the induction of apoptosis (programmed cell death) and cell cycle arrest.
3.2.1. Apoptosis Induction
Apoptosis is a crucial pathway for eliminating cancerous cells.[16][18] Several techniques can be employed to assess whether a compound induces apoptosis.
Western Blot Analysis for Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression of key proteins involved in the apoptotic cascade.[19][20]
Key Apoptotic Markers: [19][20]
-
Caspases: These are the executioners of apoptosis. The cleavage of pro-caspases (e.g., pro-caspase-3, pro-caspase-9) into their active, cleaved forms is a hallmark of apoptosis.[18][20]
-
PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspases is another key indicator of apoptosis.[20]
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio promotes apoptosis.[10]
Experimental Protocol: Western Blot
-
Cell Lysis: Treat cancer cells with the hydrazone compound, then harvest and lyse the cells to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the apoptotic markers of interest, followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: Visualize the protein bands using a suitable detection reagent.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16]
3.2.2. Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from proliferating.[14] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[14][21]
Experimental Protocol: Cell Cycle Analysis [21]
-
Cell Treatment: Treat cancer cells with the hydrazone compound for a defined period.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[21]
-
Staining: Stain the cells with a solution containing PI and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.[21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][21]
An increase in the percentage of cells in a particular phase compared to untreated controls indicates cell cycle arrest.
Caption: Workflow for evaluating the anticancer potential of hydrazones.
Signaling Pathways and Molecular Targets
Hydrazones can exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways.[22][23]
Potential Molecular Targets:
-
Kinases: Some hydrazones have been shown to inhibit protein kinases, such as EGFR (Epidermal Growth Factor Receptor) and HER2, which are often overexpressed in cancer.[22][23]
-
Tubulin: Certain hydrazone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[24]
-
COX-2: Inhibition of cyclooxygenase-2 (COX-2) is another mechanism by which some hydrazones exhibit anticancer activity.[22][23]
The induction of apoptosis by this compound hydrazones may involve the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9 and subsequently caspase-3.[10]
Caption: Proposed intrinsic pathway of apoptosis induction by hydrazones.
Conclusion and Future Directions
This compound hydrazones represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis allows for the generation of diverse chemical libraries amenable to SAR studies, and they have demonstrated the ability to induce cancer cell death through apoptosis and cell cycle arrest.
Future research should focus on:
-
Expanding SAR studies: To identify the key structural features that enhance anticancer activity and selectivity.
-
In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of cancer.
-
Target identification: To definitively identify the molecular targets and signaling pathways modulated by these compounds.
By leveraging the experimental approaches outlined in this guide, researchers can systematically evaluate and optimize this compound hydrazones, paving the way for the development of the next generation of cancer therapeutics.
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The Core Structure-Activity Relationships of 2,4-Dihydroxybenzohydrazide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structure-activity relationships (SAR) of 2,4-dihydroxybenzohydrazide, a versatile chemical scaffold with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational knowledge with actionable insights, providing a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents. We will explore the synthesis, biological activities, and the critical interplay between chemical structure and pharmacological effect, grounded in recent scientific literature.
Introduction: The Versatility of the this compound Scaffold
This compound is a unique molecule characterized by a resorcinol (2,4-dihydroxybenzene) moiety linked to a hydrazide group (-CONHNH₂). This arrangement confers a high degree of functionality, making it an excellent building block in synthetic and medicinal chemistry.[1][2] The phenolic hydroxyl groups at positions 2 and 4, along with the reactive hydrazide functional group, are key to its chemical versatility and biological activity.[1][3] The hydrazide moiety serves as a critical site for chemical modification, readily reacting with aldehydes and ketones to form stable hydrazone derivatives.[3] These structural features allow for the creation of large libraries of compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[4][5] The ability of the core structure and its derivatives to form hydrogen bonds and chelate metal ions is often implicated in their mechanism of action, allowing for interaction with the active sites of enzymes.[1][3]
Synthesis of this compound Derivatives: A General Overview
The primary synthetic route to novel derivatives of this compound involves the condensation reaction of the parent hydrazide with a variety of aromatic aldehydes.[1][4] This reaction is typically carried out in a suitable solvent, such as ethanol, and often accelerated by heating under reflux.[1][4] The result is a class of compounds known as hydrazide-hydrazones, which have been the focus of extensive research.
Caption: General synthetic scheme for 2,4-dihydroxybenzohydrazone derivatives.
Experimental Protocol: Synthesis of a Representative Hydrazone Derivative
This protocol outlines the synthesis of a hydrazide-hydrazone derivative of 2,4-dihydroxybenzoic acid, a common procedure found in the literature.[4]
-
Dissolution of Hydrazide: Dissolve 0.001 mole of 2,4-dihydroxybenzoic acid hydrazide in 5 mL of 96% ethanol by heating the mixture under reflux.
-
Addition of Aldehyde: To the heated solution, add 0.0011 mole of the desired aromatic aldehyde.
-
Reaction: Continue heating the mixture under reflux until a precipitate is formed. The reaction time can vary from 15 to 40 minutes, depending on the specific aldehyde used.[4]
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR and ¹³C NMR.[6]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings.
Modifications of the Phenyl Ring of the Aldehyde Moiety
The substituent on the phenyl ring introduced from the aldehyde is a key determinant of both the type and potency of biological activity.
-
Anticancer Activity: The presence of a nitro group on the phenyl ring has been shown to be highly favorable for antiproliferative activity.[4][5] Specifically, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide has demonstrated extremely potent and selective anticancer activity, with an IC₅₀ value as low as 0.77 µM against the LN-229 glioblastoma cell line.[4][5][7] The position of the nitro group is also critical, with the 4-nitro substituted derivative generally showing higher activity than the 2-nitro or 3-nitro analogues.[4]
-
Antimicrobial Activity: For antibacterial activity, particularly against Gram-positive bacteria, different substitutions are favored. For instance, a derivative bearing a 2-hydroxy-3,5-diiodophenyl group exhibited potent activity against MRSA (Staphylococcus aureus ATCC 43300) with a Minimal Inhibitory Concentration (MIC) of 3.91 µg/mL.[5][7] Another derivative with a 3-chloro-4-methoxyphenyl substituent showed strong activity against Bacillus cereus ATCC 10876, with an MIC of 15.62 µg/mL, which was twice as potent as the standard drug cefuroxime.[4]
The 2,4-Dihydroxyphenyl Moiety
The 2,4-dihydroxyphenyl (resorcinol) moiety is a crucial component of the pharmacophore. Its two hydroxyl groups are capable of forming hydrogen bonds with biological targets, such as the active sites of enzymes, which is a key aspect of its mechanism of action.[1] This part of the molecule also contributes to the antioxidant properties of these compounds.[8] While less explored, modifications to this ring could further modulate activity and selectivity.
The Hydrazide-Hydrazone Linker
The -CO-NH-N=CH- linker is not merely a spacer but plays an active role in the biological activity. This group can participate in hydrogen bonding and may be involved in the chelation of metal ions, which can be a mechanism for enzyme inhibition.[3] The conformational flexibility of this linker allows the molecule to adopt a suitable orientation within a biological target.
Biological Activities
Anticancer Activity
Several derivatives of this compound have shown significant promise as anticancer agents. The antiproliferative effects have been evaluated against a panel of human cancer cell lines, including renal cell carcinoma (769-P), hepatocellular carcinoma (HepG2), lung adenocarcinoma (H1563), and glioblastoma (LN-229).[4][5]
| Compound | Substituent on Aldehyde Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 21 | 4-Nitro | LN-229 | 0.77 | [4][5] |
| 21 | 4-Nitro | HepG2 | 7.81 | [4] |
| 21 | 4-Nitro | 769-P | 12.39 | [4] |
| 19 | 2-Nitro | 769-P | 45.42 | [4] |
| 19 | 2-Nitro | H1563 | 65.67 | [4] |
| 20 | 3-Nitro | H1563 | 70.94 | [4] |
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (compound 21) stands out for its high potency and selectivity against cancer cells, with minimal toxicity to normal cells (HEK-293).[4][5]
Caption: SAR logic for potent anticancer 2,4-dihydroxybenzohydrazones.
Antimicrobial Activity
Derivatives of this compound have also demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][6]
| Compound | Substituent on Aldehyde Phenyl Ring | Microorganism | MIC (µg/mL) | Reference |
| 18 | 2-Hydroxy-3,5-diiodo | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [5][7] |
| 9 | 3-Chloro-4-methoxy | Bacillus cereus ATCC 10876 | 15.62 | [4] |
| - | - | Micrococcus luteus ATCC 10240 | 31.25 | [4] |
The parent compound, 2,4-dihydroxybenzoic acid, has also been noted for its antimicrobial properties against various pathogens, including E. coli and Salmonella.[4]
Experimental Protocols: Biological Assays
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothesized Mechanism of Action
The precise mechanism of action for many this compound derivatives is still under investigation. However, the available evidence suggests that their biological effects are likely mediated through their ability to interact with the active sites of key enzymes.[1] The phenolic hydroxyl groups and the hydrazone linker can form a network of hydrogen bonds with amino acid residues in the enzyme's active site, leading to inhibition.[1] Additionally, the ability of these compounds to chelate metal ions may be relevant for inhibiting metalloenzymes.
Caption: Hypothesized mechanism of action for 2,4-dihydroxybenzohydrazones.
Conclusion
This compound has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The structure-activity relationship studies have clearly demonstrated that the nature of the substituent on the aldehyde-derived phenyl ring is a critical determinant of pharmacological effect, with nitro-substituted compounds showing exceptional anticancer potential and halogenated or alkoxylated derivatives exhibiting strong antimicrobial properties. The synthetic accessibility of these compounds, coupled with their promising biological profiles, makes them highly attractive candidates for further development in the quest for novel therapeutic agents. Future research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of the most promising leads.
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The Hydrazide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The hydrazide scaffold (-C(=O)NHNH-) and its derivatives, particularly hydrazones (-C(=O)NHN=C-), represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This technical guide provides an in-depth exploration of the pharmacological properties of hydrazide-containing compounds, moving beyond a simple enumeration of their activities to an analysis of their chemical versatility, mechanisms of action, and the rationale behind their application in diverse therapeutic areas. We will delve into their synthesis, key biological targets, and the structure-activity relationships that govern their efficacy as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the exploration and optimization of this privileged scaffold.
The Chemical and Biological Significance of the Hydrazide Moiety
The hydrazide functional group is a derivative of hydrazine characterized by the presence of an acyl group attached to a nitrogen atom. This seemingly simple structural motif imparts a unique combination of chemical properties that are highly advantageous for drug design. The presence of both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms) allows for versatile interactions with biological targets.[6][17][18] Furthermore, the hydrazide-hydrazone linkage (-C(=O)NHN=CH-) is a key pharmacophore in many biologically active molecules, offering a planar, rigid structure that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties.[19][20][21]
Hydrazides are not only bioactive in their own right but also serve as crucial synthetic intermediates for the creation of a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles, further expanding their chemical space and therapeutic potential.[10][11][12][13][22] The keto-enol tautomerism exhibited by hydrazones in solution further contributes to their ability to interact with diverse biological receptors.[11]
Caption: General chemical structures of hydrazide and hydrazone scaffolds.
Antimicrobial Properties: A Historical and Mechanistic Perspective
The journey of hydrazides in medicine is inextricably linked to the fight against tuberculosis. Isoniazid (isonicotinic acid hydrazide), a simple hydrazide derivative, remains a first-line drug for the treatment of tuberculosis (TB).[12][23][24][25][26][27]
Mechanism of Action of Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[23][24][27] Once activated, isoniazid forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[23][24] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[23][26] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust, impermeable barrier.[25][26] By inhibiting mycolic acid synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial cell death.[23][25][26]
Caption: Simplified mechanism of action of Isoniazid against M. tuberculosis.
Broad-Spectrum Antimicrobial Activity
Beyond their antimycobacterial effects, hydrazide-hydrazones have demonstrated a wide spectrum of antimicrobial activity, including antibacterial and antifungal properties.[1][2][8][9][28][29] The mechanism of action for these broader activities is often multifactorial and can involve the inhibition of various microbial enzymes. For instance, some quinoline hydrazide/hydrazone derivatives have been shown to inhibit DNA gyrase and glucosamine-6-phosphate synthase, thereby disrupting DNA replication and cell wall synthesis, respectively.[30] The lipophilicity and electronic properties of the substituents on the aromatic rings of hydrazone derivatives play a crucial role in their antimicrobial potency.
Table 1: Examples of Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus) | 1.95 - 7.81 | [1][2] |
| 5-Nitrofurancarboxylic acid hydrazide-hydrazones | Gram-positive bacteria (e.g., B. subtilis) | 0.48 - 15.62 | [1] |
| Pyrimidine-based hydrazide-hydrazones | E. coli, S. aureus | 6.25 - 12.5 | [2] |
| Cholesterol-derived tosylhydrazones | C. albicans | 1.5 | [4] |
Anticonvulsant Properties: Targeting Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several hydrazide-hydrazone derivatives have emerged as promising anticonvulsant agents.[14][21][31] The core hypothesis behind their efficacy is the modulation of synaptic transmission, often through interaction with GABAergic systems or by blocking ion channels. The -CO-NHN=CH- pharmacophore is considered crucial for this activity.[21]
The anticonvulsant activity of these compounds is typically evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings significantly influence the anticonvulsant profile. For example, some quinazolinone analogues bearing a hydrazide moiety have demonstrated potent protection against PTZ-induced convulsions, suggesting an interaction with GABA-A receptors.[32]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Hydrazide and hydrazone derivatives have been extensively investigated for their anti-inflammatory properties.[17][33][34][35][36] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators. Some evidence suggests that the hydrazone moiety can act as a pharmacophore for COX inhibition.[4]
Preclinical evaluation of anti-inflammatory activity is commonly performed using the carrageenan-induced paw edema model in rats.[17][34][35] Studies have shown that the introduction of electron-withdrawing groups, such as nitro (NO2) and halo substituents, on the aromatic ring of hydrazide derivatives can enhance their anti-inflammatory potential.[34][35]
Table 2: Anti-inflammatory Activity of Selected Hydrazide Derivatives
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 20 | 37.29 | [34] |
| Phthalic anhydride-based benzylidene-hydrazide | Not specified | 64.0 | [35] |
| N-pyrrolylcarbohydrazide | 40 | Significant reduction at 2nd and 3rd hours | [17] |
Anticancer Properties: A Multifaceted Approach to Tumor Inhibition
The hydrazide-hydrazone scaffold is a prominent feature in a large number of compounds with potent anticancer activity.[7][20][37][38][39] Their mechanisms of action are diverse and can include:
-
Induction of Apoptosis: Many hydrazone derivatives have been shown to trigger programmed cell death in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and mitochondrial depolarization.[40]
-
Enzyme Inhibition: They can target and inhibit enzymes crucial for cancer cell survival and proliferation.
-
DNA Intercalation and Damage: Some hydrazone metal complexes can bind to and cleave DNA, leading to cell cycle arrest and apoptosis.[40]
-
Cell Cycle Arrest: Certain hydrazide derivatives can arrest the cell cycle at different phases (e.g., G2/M or S phase), preventing cancer cell division.[20]
The cytotoxic effects of these compounds are evaluated against a panel of human cancer cell lines. SAR studies are crucial for optimizing their potency and selectivity towards cancer cells over normal cells.
Experimental Protocols: A Guide to Synthesis and Evaluation
General Synthesis of Hydrazide-Hydrazones
The synthesis of hydrazide-hydrazones is typically a straightforward two-step process. The first step involves the synthesis of a hydrazide from a corresponding ester or acyl chloride, followed by the condensation of the hydrazide with an appropriate aldehyde or ketone.[10][11]
Step 1: Synthesis of the Hydrazide
-
Reactants: Carboxylic acid ester (1 equivalent), hydrazine hydrate (excess, e.g., 5-10 equivalents).
-
Solvent: A suitable alcohol, such as ethanol or methanol.
-
Procedure: a. Dissolve the ester in the alcohol. b. Add hydrazine hydrate to the solution. c. Reflux the reaction mixture for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture. The hydrazide product often precipitates out and can be collected by filtration. e. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Step 2: Synthesis of the Hydrazide-Hydrazone
-
Reactants: The synthesized hydrazide (1 equivalent) and an appropriate aldehyde or ketone (1 equivalent).
-
Solvent: An alcohol, such as ethanol. A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.[11]
-
Procedure: a. Dissolve the hydrazide in ethanol. b. Add the aldehyde or ketone to the solution. c. Add a few drops of glacial acetic acid. d. Reflux the mixture for a few hours, monitoring the reaction by TLC. e. Upon completion, cool the reaction mixture. The hydrazone product usually precipitates and can be collected by filtration. f. The crude product can be purified by recrystallization from a suitable solvent.
Caption: General workflow for the synthesis of hydrazide-hydrazones.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: a. Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). c. Further dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: a. Add the prepared inoculum to each well of the microtiter plate. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The hydrazide scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, chemical versatility, and broad spectrum of biological activities make them an attractive starting point for drug design and development.[6] Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of target-ligand interactions to design more potent and selective hydrazide-based inhibitors.
-
Hybrid Molecules: Combining the hydrazide-hydrazone scaffold with other pharmacophores to create hybrid molecules with enhanced efficacy and improved pharmacokinetic profiles.[39]
-
Target Deconvolution: Identifying the specific molecular targets of novel hydrazide derivatives to better understand their mechanisms of action.
-
Overcoming Drug Resistance: Designing hydrazide-based compounds that can circumvent existing drug resistance mechanisms, particularly in the fields of infectious diseases and oncology.
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The Resorcinol Hydrazide Scaffold: A Privileged Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery & Development Professionals
Abstract
2,4-Dihydroxybenzohydrazide, a key structural motif derived from resorcinol, has emerged as a highly versatile and privileged building block in medicinal chemistry. Its unique electronic and structural features—combining a nucleophilic hydrazide moiety with an electron-rich resorcinol ring capable of extensive hydrogen bonding—render it an exceptional starting point for the synthesis of diverse heterocyclic compounds and bioactive agents. This guide delves into the core chemical principles, synthetic strategies, and therapeutic applications of this compound, providing researchers with a comprehensive technical resource for leveraging this scaffold in drug discovery programs targeting infectious diseases, cancer, and beyond.
The Strategic Advantage of the this compound Core
The therapeutic potential of a molecular scaffold is dictated by its intrinsic chemical properties and its ability to engage with biological targets. The this compound core is distinguished by a confluence of features that make it particularly attractive for medicinal chemistry.
The Resorcinol Moiety: A Hydrogen Bonding Powerhouse
The 1,3-dihydroxy substitution pattern on the benzene ring (the resorcinol moiety) is a critical pharmacophore.[1][2] The two hydroxyl groups act as both hydrogen bond donors and acceptors, enabling multipoint interactions with enzymatic active sites and other biological receptors.[3][4] This dual nature enhances binding affinity and specificity. Furthermore, the electron-donating nature of the hydroxyl groups activates the aromatic ring, influencing the molecule's overall electronic profile and reactivity.[4]
The Hydrazide Functional Group: A Versatile Synthetic Handle
The hydrazide group (-CONHNH₂) is a cornerstone of its synthetic utility.[3] It serves as a potent nucleophile and a precursor for a vast array of derivatization reactions. Most importantly, it is a key component in cyclization reactions to form stable, five-membered heterocyclic rings like 1,3,4-oxadiazoles, which are prominent in many approved drugs.[3][5] This reactivity allows for the systematic construction of compound libraries with diverse functionalities.
Causality Insight: The strategic combination of the resorcinol ring and the hydrazide group creates a molecule that is pre-organized for biological interaction and chemical modification. The resorcinol portion often serves as an "anchor," binding to the target protein, while the rest of the molecule, built off the hydrazide "handle," explores the surrounding binding pocket to achieve potency and selectivity.
Core Synthetic Pathways & Methodologies
The true power of this compound lies in its role as a synthon for creating more complex molecular architectures. The following sections detail the foundational synthetic protocols.
Synthesis of the Core Scaffold: this compound
The most direct and widely used method for preparing the core scaffold is the hydrazinolysis of a 2,4-dihydroxybenzoate ester, typically the methyl or ethyl ester.[6]
Caption: Workflow for the synthesis of the core building block.
Protocol 2.1: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 2,4-dihydroxybenzoate (1.0 eq).
-
Solvation: Add absolute ethanol as the solvent to dissolve the ester.
-
Reagent Addition: Add hydrazine hydrate (excess, typically 3-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into cold water. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound as a cream-colored crystalline solid.[7]
Pathway A: Synthesis of Hydrazide-Hydrazones (Schiff Bases)
A primary and highly effective derivatization strategy is the condensation of the hydrazide with various aromatic or heteroaromatic aldehydes to form hydrazide-hydrazones.[8][9] This reaction is typically straightforward, high-yielding, and serves as a rapid method to generate molecular diversity.[8]
Caption: General reaction scheme for synthesizing hydrazone derivatives.
Protocol 2.2: General Synthesis of Hydrazide-Hydrazones
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent, typically ethanol or methanol.[3]
-
Aldehyde Addition: Add the desired substituted aldehyde (1.0-1.1 eq.) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from 15 minutes to a few hours, depending on the reactivity of the aldehyde.[8]
-
Isolation: The hydrazone product often precipitates directly from the reaction mixture upon cooling.
-
Purification: Collect the solid by filtration, wash with the cold solvent, and dry. Recrystallization can be performed if necessary.
Pathway B: Cyclization to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, prized for its metabolic stability and ability to engage in hydrogen bonding.[5][10] Acylhydrazides like our core scaffold are ideal precursors for their synthesis. A common method involves the oxidative cyclization of the hydrazone intermediate.[11]
Caption: Synthetic route from hydrazones to 1,3,4-oxadiazoles.
Expertise Insight: The choice of cyclizing agent is critical and depends on the substrate. Harsh dehydrating agents like phosphorus oxychloride (POCl₃) are effective but may not be suitable for sensitive functional groups.[11] Milder oxidative methods, such as using iodine in the presence of a base, offer an alternative with broader functional group tolerance.[12]
Therapeutic Applications & Bioactivity
Derivatives of this compound have demonstrated a wide spectrum of biological activities, underscoring the scaffold's value in drug discovery.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of hydrazones derived from this core. The mechanism often involves targeting key cellular machinery. For instance, Schiff bases from 2,4-dihydroxybenzaldehyde (a related precursor) have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins.[13]
A recent study synthesized twenty-four hydrazide-hydrazone derivatives and tested them against several human cancer cell lines.[8][9] The results were highly promising, with one compound in particular showing exceptional potency and selectivity.
| Compound Name | Target Cancer Cell Line | IC₅₀ Value (µM) | Selectivity Insight | Reference |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 | Negligible cytotoxic effect on normal (HEK-293) cells. | [8][9][14] |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | HepG2 (Liver Cancer) | 7.81 | High selectivity observed. | [9] |
| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung Cancer) | 65.67 | Most active against this specific lung cancer line in its subset. | [9] |
Trustworthiness Insight: The high selectivity of the 4-nitrophenyl derivative (IC₅₀ of 0.77 µM against cancer cells vs. minimal effect on healthy cells) is a critical feature for a promising drug candidate, suggesting a therapeutic window that could minimize side effects.[9] The low toxicity observed in in vivo zebrafish models further validates its potential.[8][9]
Antimicrobial Activity
The scaffold is also a fertile ground for the development of novel antimicrobial agents, with activity reported against both bacteria and fungi.[7][15] The mechanism is often linked to the disruption of microbial cell walls or the inhibition of essential enzymes.[4][16]
A comprehensive screening of this compound derivatives revealed potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major public health threat.[8][9]
| Compound Name | Target Microorganism | MIC (µg/mL) | Reference |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus ATCC 43300 (MRSA) | 3.91 | [8][9][14] |
| Compound 9 (unspecified di-Cl Ph derivative) | Gram-positive bacteria | 15.62 | Strong bactericidal effect noted. |
| Compound 18 (as above) | Gram-positive bacteria | 0.48 - 7.81 | Very strong activity across multiple strains. |
Expertise Insight: The potent activity of the diiodophenyl derivative against MRSA (MIC = 3.91 µg/mL) is particularly noteworthy.[8][9] Halogenation of aromatic rings is a common medicinal chemistry strategy to enhance antimicrobial activity, often by increasing lipophilicity (improving cell penetration) and forming halogen bonds with the target enzyme.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a robust platform for the synthesis of diverse and potent bioactive molecules. Its inherent hydrogen bonding capabilities, coupled with the synthetic flexibility of the hydrazide group, provide a clear and rational path for developing novel therapeutics. The demonstrated success in generating potent and selective anticancer and antimicrobial agents validates this approach. Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives, optimizing their pharmacokinetic properties through further structural modifications, and expanding the exploration of therapeutic targets. The evidence strongly suggests that the this compound core will continue to be a valuable building block in the armamentarium of medicinal chemists for years to come.
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Harnessing the Therapeutic Potential of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazones: A Guide to In Vitro Bioactivity Profiling
An In-Depth Technical Guide for Researchers
Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety
In the landscape of medicinal chemistry, the hydrazone linkage (-C=N-NH-) stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1][2] Its versatility in coordination chemistry, combined with its ability to act as a hydrogen bond donor and acceptor, makes it a cornerstone in the design of novel therapeutic agents.[2][3] When this versatile linker is coupled with 2,4-dihydroxybenzoic acid, a phenolic moiety known for its own intrinsic antimicrobial and antioxidant properties, the resulting hydrazide-hydrazone derivatives present a compelling class of molecules for drug discovery.[4][5]
Recent studies have highlighted the significant potential of these compounds, demonstrating promising antibacterial, antifungal, antiproliferative, and antioxidant activities.[3][4] This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond simple recitation of protocols to provide a field-proven framework for the systematic in vitro evaluation of 2,4-dihydroxybenzoic acid hydrazide-hydrazones, emphasizing the causal logic behind experimental design and the integrity of the resulting data.
Part 1: Molecular Design and Synthesis: Building the Compound Library
The foundation of any bioactivity study is a well-characterized library of compounds. The synthesis of 2,4-dihydroxybenzoic acid hydrazide-hydrazones is typically achieved through a straightforward and efficient condensation reaction. This approach allows for the systematic introduction of diverse structural motifs, which is paramount for establishing robust Structure-Activity Relationships (SAR).
Core Synthesis Protocol
The synthesis involves a two-step process. First, 2,4-dihydroxybenzoic acid is esterified and then reacted with hydrazine hydrate to form the key intermediate, 2,4-dihydroxybenzoic acid hydrazide. This hydrazide is then condensed with a variety of substituted aromatic or heteroaromatic aldehydes.[4]
Detailed Steps:
-
Hydrazide Preparation: Dissolve the methyl ester of 2,4-dihydroxybenzoic acid in a suitable alcohol (e.g., ethanol).
-
Add hydrazine hydrate in excess and reflux the mixture for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the 2,4-dihydroxybenzoic acid hydrazide to precipitate. Filter, wash, and dry the solid product.
-
Hydrazone Synthesis: Dissolve 1 equivalent of the synthesized hydrazide in ethanol, heating to reflux.[4]
-
Add a solution of 1.1 equivalents of the desired aromatic aldehyde in ethanol.[4]
-
Continue heating under reflux for a period of 15-40 minutes, or until a precipitate is formed.[6]
-
Cool the mixture, and collect the resulting hydrazide-hydrazone product by filtration.
-
Wash the product with cold ethanol and dry.
-
Structural Confirmation: Confirm the chemical structure of the final compounds using spectral methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[3][4]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,4-dihydroxybenzoic acid hydrazide-hydrazones.
Part 2: Antiproliferative and Cytotoxicity Profiling
A primary application for novel hydrazone derivatives is in oncology.[2] A crucial first step is to determine their ability to inhibit the proliferation of cancer cells and to assess their selectivity, i.e., their relative toxicity towards cancerous versus non-cancerous cells.
Causality Behind the Method: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[7] Its selection is based on a sound biological principle: it measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7][8] The assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria, which reduce the yellow, water-soluble MTT salt to a purple, insoluble formazan product.[7][8] A reduction in the amount of formazan produced in treated cells compared to untreated controls indicates a loss of viability.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is optimized for adherent cell lines in a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., LN-229 glioblastoma, HepG2 hepatocellular carcinoma) and a non-cancerous reference line (e.g., HEK-293).[4][9]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds (hydrazide-hydrazones) dissolved in DMSO to create stock solutions.
-
MTT solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a 96-well plate.[7][10] Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium from the stock solution. After 24 hours, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds.[7] Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the same concentration of DMSO used for the highest compound concentration).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT, forming visible purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 620-630 nm can be used to subtract background noise.[8][10]
Data Analysis:
-
Correct the absorbance values by subtracting the average absorbance of the "medium only" blanks.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Summary of Antiproliferative Activity
| Compound ID | Substituent (on aldehyde ring) | Cell Line | IC₅₀ (µM) | Reference |
| 21 | 4-Nitro | LN-229 (Glioblastoma) | 0.77 | [4][9][12] |
| 21 | 4-Nitro | HepG2 (Hepatoma) | 7.81 | [4][12] |
| 21 | 4-Nitro | 769-P (Renal) | 12.39 | [4][12] |
| 19 | 2-Nitro | H1563 (Lung) | Most Active | [4] |
| 23 | 2-Bromo | H1563 (Lung) | 101.14 | [4] |
| 23 | 2-Bromo | LN-229 (Glioblastoma) | 156.77 | [4] |
| - | - | HEK-293 (Normal) | Negligible Effect | [4][12] |
Note: The high selectivity of compound 21 is noteworthy, showing potent activity against cancer cells with minimal impact on the normal HEK-293 cell line.[4][12]
Hypothesized Mechanism of Action
While specific mechanistic studies on these exact compounds are emerging, related hydroxybenzoic acids and their derivatives are known to influence key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, or induce apoptosis by inhibiting histone deacetylases (HDAC) and increasing reactive oxygen species (ROS).[13][14][15]
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a hydrazone derivative.
Part 3: Antimicrobial Activity Evaluation
The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Hydrazones derived from 2,4-dihydroxybenzoic acid have shown particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][12]
Causality Behind the Method: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[5][16] It determines the lowest concentration of the drug that prevents visible growth of a microorganism.[5][17] The broth microdilution method is a highly efficient, reproducible, and scalable technique for determining MIC values for a large number of compounds against various microbial strains.[18]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and fungal strains (Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Positive control antibiotics (e.g., Ampicillin, Nitrofurantoin) and antifungals (e.g., Fluconazole).
Procedure:
-
Inoculum Preparation: Culture the microbial strain on an appropriate agar plate overnight. Pick several distinct colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Plating: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 50 µL from the last column.
-
Controls: Designate wells for a positive control (broth + inoculum, no compound) to ensure microbial viability and a negative/sterility control (broth only) to check for contamination.[5]
-
Inoculation: Add 50 µL of the final diluted inoculum to each well (except the sterility control), bringing the total volume to 100 µL.[5]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed by the naked eye.[5] This can be confirmed by reading the optical density (OD) at 600 nm.
MIC Assay Workflow Diagram
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Summary of Antimicrobial Activity
| Compound ID | Substituent (on aldehyde ring) | Microorganism | MIC (µg/mL) | Reference |
| 18 | 2-Hydroxy-3,5-diiodo | S. aureus ATCC 43300 (MRSA) | 3.91 | [4][9][12] |
| 2 | 3-Methyl | M. luteus ATCC 10240 | 31.25 | [4] |
| 2 | 3-Methyl | B. subtilis ATCC 6633 | 62.5 | [4] |
| Parent Acid | - | S. aureus (MRSA) | 500 | [4] |
| Parent Acid | - | E. coli | 1000 | [4] |
Note: The derivatization into hydrazide-hydrazones significantly enhances antimicrobial potency. Compound 18 is over 125 times more potent against MRSA than the parent 2,4-dihydroxybenzoic acid.[4]
Part 4: Antioxidant Capacity Assessment
The phenolic hydroxyl groups on the 2,4-dihydroxybenzoic acid core are prime candidates for radical scavenging.[3] Evaluating the antioxidant capacity of these hydrazones is essential to understanding their potential role in mitigating diseases linked to oxidative stress.
Causality Behind the Methods: DPPH vs. ABTS
Both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on a single electron transfer (SET) mechanism.[20] They measure the ability of a compound to reduce a stable colored radical, resulting in a quantifiable loss of color.
-
DPPH Assay: Uses the stable, deep violet DPPH radical. The reduction to the yellow DPPH-H form is measured by a decrease in absorbance at ~517 nm.[20][21] It is simple and rapid.
-
ABTS Assay: Involves generating the blue-green ABTS radical cation (ABTS•+) via reaction with an oxidizing agent like potassium persulfate. The antioxidant reduces this radical, and the color loss is monitored at a longer wavelength (~734 nm), which reduces interference from colored compounds.[20]
Detailed Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test compounds dissolved in methanol.
-
Ascorbic acid or Trolox as a positive control.
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (or control) to the wells.[20]
-
Initiation: Add 100 µL of the DPPH working solution to each well.[20] Prepare a control sample containing only solvent and the DPPH solution.
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[21]
-
Measurement: Measure the absorbance at 517 nm.[20]
-
Calculation: Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Antioxidant Assay Workflow Diagram
Caption: Comparative workflow for the DPPH and ABTS antioxidant assays.
Part 5: A Framework for Enzyme Inhibition Studies
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The hydrazone scaffold has been successfully incorporated into inhibitors for a range of enzymes, including monoamine oxidases (MAOs), cholinesterases, and carbonic anhydrases.[22][23][24][25]
General Protocol Framework for Enzyme Inhibition
While the specific enzyme, substrate, and detection method will vary, a universal workflow can be applied to screen the 2,4-dihydroxybenzoic acid hydrazide-hydrazones for enzyme inhibitory activity.
Conceptual Steps:
-
System Setup: Select the target enzyme, its specific substrate, and an appropriate buffer system to ensure optimal enzyme activity.
-
Inhibitor Pre-incubation: Incubate the enzyme at a fixed concentration with various concentrations of the test hydrazone for a defined period. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction over time by measuring the decrease in substrate or the increase in product. This is often achieved using a chromogenic or fluorogenic substrate that yields a colored or fluorescent product, detectable with a plate reader. For example, the Amplex Red® reagent is commonly used in peroxidase-coupled reactions to detect H₂O₂ production, such as in MAO activity assays.[22][24]
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percent inhibition relative to a control reaction with no inhibitor, and calculate the IC₅₀ value.
Generalized Enzyme Inhibition Workflow
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Conclusion
The 2,4-dihydroxybenzoic acid hydrazide-hydrazone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds allows for extensive SAR studies, and their performance in vitro has already demonstrated potent and selective antiproliferative activity, significant antibacterial effects against resistant strains, and strong potential for antioxidant and enzyme-inhibitory functions. By employing the systematic, robust, and validated protocols detailed in this guide, researchers can effectively profile compound libraries, identify promising lead candidates, and contribute to the development of next-generation medicines. The integrity of these foundational in vitro studies is the critical first step on the long path of drug discovery and development.
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in vivo toxicity assessment of 2,4-dihydroxybenzohydrazide derivatives
An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 2,4-Dihydroxybenzohydrazide Derivatives
Authored by: A Senior Application Scientist
Introduction: Bridging Therapeutic Potential and Biological Safety
The family of this compound derivatives represents a compelling class of compounds in modern medicinal chemistry. These molecules, characterized by a core phenolic hydrazide structure, are actively being synthesized and investigated for a range of biological activities, including potent antimicrobial and anticancer effects.[1][2][3][4] As with any novel chemical entity destined for therapeutic application, the journey from laboratory synthesis to clinical utility is gated by a rigorous and non-negotiable evaluation of its safety profile. The in vivo toxicity assessment is the cornerstone of this evaluation, providing the first comprehensive view of a compound's effects within a living biological system.
This guide provides a technical framework for conducting a thorough . It is written from the perspective of applied science, emphasizing not just the procedural steps, but the scientific rationale that underpins each experimental choice. The broader class of hydrazines is known to possess potential toxicological liabilities, including hepatotoxicity, neurotoxicity, and genotoxicity.[5][6][7] Therefore, a well-designed toxicological program for these derivatives must be both systematic and hypothesis-driven, capable of unmasking potential risks and defining a safe therapeutic window.
Part 1: A Strategic Framework for In Vivo Toxicity Assessment
A robust toxicity assessment is not a single experiment but a phased, multi-endpoint investigation. The strategy is designed to move from broad, acute effects to more subtle, cumulative toxicities, progressively building a comprehensive safety profile. This approach maximizes data generation while adhering to the ethical principles of animal welfare, particularly the 3Rs (Replacement, Reduction, and Refinement).
The selection of an appropriate animal model is the first critical decision. For initial toxicity studies of small molecules, outbred rodent stocks such as Sprague-Dawley or Wistar Han rats and CD-1 mice are frequently chosen.[8][9] Their use is supported by extensive historical control data and their physiological and genetic heterogeneity, which can mimic the human population more closely than inbred strains.[9] All studies should be designed in accordance with internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which ensure data quality and regulatory acceptance.[10]
The overall workflow follows a logical progression, starting with acute toxicity to establish a dose range, followed by repeated-dose studies to understand cumulative effects, and specific assays to investigate endpoints like genotoxicity.
Caption: Decision logic for the OECD TG 423 stepwise procedure.
4. Observations:
-
Frequency: Animals are observed frequently during the first few hours post-dosing, and at least once daily thereafter for a total of 14 days. [11] - Parameters:
-
Clinical Signs: Note any changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns. Pay close attention to tremors, convulsions, salivation, diarrhea, lethargy, and coma. [12] - Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.
-
Mortality: Record all instances of mortality and the time of death.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination) to identify any macroscopic pathological changes.
Part 3: Repeated Dose Toxicity Studies (e.g., 28-Day Sub-Acute Study)
While acute studies reveal immediate hazards, repeated dose studies are essential for assessing the risks of cumulative exposure, which is more relevant to most therapeutic regimens. [13][14]A 28-day (sub-acute) oral toxicity study (per OECD TG 407) is a common next step. Its purpose is to identify target organs of toxicity, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which no substance-related adverse findings are detected. [13] The design typically involves administering the test substance daily for 28 days to several groups of animals (e.g., 3 dose groups and 1 control group). The doses are selected based on the results of the acute toxicity study. A comprehensive set of endpoints, including detailed clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and full histopathology, are evaluated.
Part 4: Comprehensive Endpoint Analysis: The Pillars of Toxicity Detection
The quality of a toxicity study hinges on the depth and precision of its endpoint analysis. Integrating data from multiple streams is crucial for building a complete toxicological picture.
Hematological and Clinical Biochemistry Analysis
Blood analysis serves as a minimally invasive window into the systemic health of the animal. It provides quantitative data on the function of major organ systems and the hematopoietic system. [15][16]Alterations in these parameters are often the earliest indicators of toxicity. [16][17]Blood samples are typically collected at the termination of the study (and sometimes at an interim point) for analysis.
Table 1: Key Hematological and Clinical Biochemistry Parameters
| Parameter Category | Key Markers | Potential Toxicological Significance |
| Hematology | Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT) | A decrease may indicate anemia, hemolysis, or hemorrhage. [17] |
| White Blood Cell Count (WBC) & Differential | Changes can indicate inflammation, infection, or immunosuppression. | |
| Platelet Count (PLT) | Alterations may suggest effects on coagulation or bone marrow. [18] | |
| Hepatic Function | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Elevated levels are key indicators of hepatocellular injury. [17] |
| Alkaline Phosphatase (ALP), Total Bilirubin (TBIL) | Elevations can suggest cholestasis (impaired bile flow). | |
| Renal Function | Blood Urea Nitrogen (BUN), Creatinine (CREA) | Elevated levels indicate impaired kidney function. [17] |
| General Metabolism | Glucose (GLU), Total Protein (TP), Albumin (ALB) | Changes can reflect general metabolic disturbances or effects on liver/kidney function. |
Histopathological Examination: The Definitive Assessment
Histopathology is the gold-standard method for identifying treatment-related morphological changes in tissues. [19]It provides the ultimate confirmation of target organ toxicity by allowing for the microscopic examination of cells and tissue architecture. This evaluation must be conducted by a board-certified veterinary pathologist to ensure accurate interpretation. [20][21] Standard Protocol Outline:
-
Tissue Collection: A comprehensive set of tissues and organs (typically >40) is collected during necropsy.
-
Fixation: Tissues are preserved immediately in a fixative, most commonly 10% neutral-buffered formalin, to prevent autolysis.
-
Processing & Embedding: Tissues are dehydrated and embedded in paraffin wax to create solid blocks.
-
Sectioning: A microtome is used to cut extremely thin sections (4-5 micrometers) from the wax blocks.
-
Staining: The sections are mounted on glass slides and stained, most commonly with Hematoxylin and Eosin (H&E), which provides clear visualization of cellular nuclei (blue) and cytoplasm (pink).
-
Microscopic Evaluation: The pathologist examines the slides to identify any cellular changes, such as inflammation, necrosis, degeneration, fibrosis, or cellular proliferation, and determines if these changes are related to the administration of the test compound. The evaluation includes assessing the incidence and severity of each finding.
Part 5: In Vivo Genotoxicity Assessment
Given that some hydrazine compounds possess mutagenic potential, assessing the ability of this compound derivatives to damage genetic material is a critical safety component. [22][23]While initial screening is often done using in vitro assays (e.g., Ames test), an in vivo follow-up is essential. The Mammalian Erythrocyte Micronucleus Test (OECD TG 474) is a robust in vivo assay that detects damage to chromosomes or the mitotic apparatus.
The test involves treating rodents with the compound and then examining developing erythrocytes (from bone marrow or peripheral blood) for the presence of micronuclei. Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated erythrocytes in treated animals indicates that the substance is genotoxic in vivo.
Conclusion
The is a foundational element of their preclinical development. A scientifically rigorous, phased approach, grounded in OECD guidelines, is necessary to construct a reliable safety profile. The process begins with acute toxicity studies to define the initial dose-response and progresses to repeated-dose studies to uncover cumulative effects and establish a NOAEL. The true strength of the assessment lies in the careful integration of comprehensive endpoint data—from daily clinical observations and quantitative blood analyses to the definitive microscopic findings of histopathology. By adhering to these principles, researchers can confidently characterize the toxicological risks of these promising compounds, paving the way for their safe and effective translation into future therapies.
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The Emerging Potential of 2,4-Dihydroxybenzohydrazide as a Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, this guide synthesizes current research to provide a technical overview of 2,4-dihydroxybenzohydrazide (DHBH), a versatile chemical entity gaining traction in medicinal chemistry. This document moves beyond a simple recitation of facts to explore the causality behind its synthetic utility and diverse biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, derivatization, multifaceted biological profile, and the key experimental workflows necessary to unlock its therapeutic potential.
Core Molecular Profile of this compound
This compound is a phenolic hydrazide that serves as a critical building block in the synthesis of novel bioactive molecules.[1][2][3] Its structure is distinguished by a resorcinol (2,4-dihydroxybenzene) ring coupled to a hydrazide moiety (-CONHNH₂). This unique combination of functional groups—two phenolic hydroxyls and a reactive hydrazide—confers a high degree of functionality, making it an excellent precursor for a wide array of heterocyclic compounds and a potent ligand for metal chelation.[1][4]
The hydrazide group is particularly valuable as it readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives (Schiff bases).[4][5] This chemical tractability is a cornerstone of its utility, allowing medicinal chemists to generate large libraries of analogues for structure-activity relationship (SAR) studies.[4] The phenolic hydroxyl groups contribute to its antioxidant properties and are crucial for interacting with biological targets through hydrogen bonding.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₃ | [2][6] |
| Molecular Weight | 168.15 g/mol | [2][6] |
| CAS Number | 13221-86-8 | [2][6] |
| Appearance | White to cream-colored crystalline solid | [2][7] |
| Melting Point | 243-250 °C | [2][3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [7] |
| SMILES String | NNC(=O)c1ccc(O)cc1O | [3] |
Synthesis and Derivatization: Crafting Bioactive Molecules
The strategic value of DHBH lies in its role as a versatile synthon.[1] Its preparation and subsequent modification are fundamental steps in harnessing its potential.
Synthesis of the Core Scaffold
The parent compound, 2,4-dihydroxybenzoic acid, can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.[8][9] In this process, resorcinol is reacted with an alkali metal bicarbonate (e.g., a mixture of sodium and potassium salts) under a carbon dioxide atmosphere.[8][9] The resulting 2,4-dihydroxybenzoic acid can then be converted to its corresponding ester (e.g., ethyl 2,4-dihydroxybenzoate), which is subsequently reacted with hydrazine hydrate to yield the this compound core.[3][10]
Derivatization via Hydrazone Formation
The most common and effective strategy for diversifying the DHBH scaffold is through the synthesis of hydrazide-hydrazones.[5] This involves a straightforward condensation reaction between the DHBH core and a wide range of aromatic aldehydes.[1][5] This modular approach allows for the systematic exploration of chemical space to optimize biological activity.
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A Technical Guide to the Antiproliferative Activity of 2,4-Dihydroxybenzohydrazide Compounds
Executive Summary
The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing the hydrazide-hydrazone moiety have emerged as a promising scaffold due to their diverse pharmacological activities. This technical guide provides an in-depth analysis of a specific subclass: 2,4-dihydroxybenzohydrazide derivatives. We will explore their chemical synthesis, evaluate their antiproliferative potential through robust in vitro assays, dissect their structure-activity relationships, and propose plausible mechanisms of action. Furthermore, this guide outlines standard preclinical workflows for in vivo evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.
Introduction: The Rationale for Investigating 2,4-Dihydroxybenzohydrazides
Cancer therapy is continuously challenged by issues of drug resistance and off-target toxicity.[1] This necessitates the exploration of new chemical entities that can overcome these limitations. The hydrazide–hydrazone functional group (–C=N–NH–CO–) is a key pharmacophore present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[2][3] Its significance in medicinal chemistry is partly due to the ability of the hydrazone fragment to form stable hydrogen bonds with molecular targets, thereby enhancing biological activity.[3]
The 2,4-dihydroxybenzoic acid scaffold, a derivative of resorcinol, provides an electron-rich aromatic system with multiple hydrogen bond donor/acceptor sites, making it an attractive anchor for designing bioactive molecules.[3][4] The strategic combination of this phenolic core with the versatile hydrazide-hydrazone linker creates a unique chemical architecture. This guide focuses on derivatives synthesized from this compound, which have demonstrated potent and selective antiproliferative activity, marking them as a compelling starting point for novel anticancer drug discovery.[5][6]
Synthesis and Characterization
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient condensation reaction. This process forms the basis for creating a library of analogues for biological screening.
Synthetic Pathway: Condensation Reaction
The core methodology involves the reaction of 2,4-dihydroxybenzoic acid hydrazide with a variety of substituted aromatic aldehydes.[5] The reaction is generally performed in a polar protic solvent, such as ethanol, which helps to stabilize charged intermediates and facilitate the reaction, often under reflux conditions.[3][5] The time required for the reaction can range from 15 to 40 minutes, depending on the specific aldehyde used.[5]
General Experimental Protocol: Synthesis
-
Dissolution: Dissolve 0.001 mole of 2,4-dihydroxybenzoic acid hydrazide in 5 mL of 96% ethanol by heating the mixture under reflux.
-
Addition: To the heated solution, add 0.0011 mole of the desired aromatic aldehyde.
-
Reaction: Continue heating the mixture under reflux until a solid precipitate is observed.
-
Isolation: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent to achieve high purity.
Structural Confirmation
The chemical structures of the synthesized compounds must be rigorously confirmed using standard spectroscopic techniques. These methods provide unambiguous evidence of the target molecule's identity and purity.[1][6]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the N-H, C=O, and C=N bonds characteristic of the hydrazide-hydrazone linkage.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition.
In Vitro Antiproliferative Activity
The initial evaluation of potential anticancer compounds relies on in vitro assays to determine their ability to inhibit the growth of cancer cell lines.[7]
Rationale for Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[6][8] It is a robust, reliable, and high-throughput method suitable for screening compound libraries.[7] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cells (e.g., LN-229 glioblastoma, HepG2 hepatocellular carcinoma) and a normal reference cell line (e.g., HEK-293) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., from 0.1 µM to 200 µM) for a specified incubation period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Analysis and Results
Recent studies have synthesized and evaluated a series of this compound derivatives, revealing compounds with potent antiproliferative activity.[5][6] The results for key compounds are summarized below.
| Compound ID | Substituent (on aldehyde ring) | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 19 | 2-nitro | 769-P | Renal Adenocarcinoma | 45.42 | [5] |
| H1563 | Lung Adenocarcinoma | 65.67 | [5] | ||
| LN-229 | Glioblastoma | 130.17 | [5] | ||
| 21 | 4-nitro | LN-229 | Glioblastoma | 0.77 | [5][6] |
| HepG2 | Hepatocellular Carcinoma | 7.81 | [5] | ||
| 769-P | Renal Adenocarcinoma | 12.39 | [5] | ||
| 23 | 2-bromo | H1563 | Lung Adenocarcinoma | 101.14 | [5] |
| LN-229 | Glioblastoma | 156.77 | [5] | ||
| Control | N/A | HEK-293 (Normal) | Normal Kidney | >200 (for all compounds) | [3][5] |
The data clearly indicates that compound 21 , N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, exhibits the most potent antiproliferative activity, with a remarkably low IC₅₀ value of 0.77 µM against the LN-229 glioblastoma cell line.[5][6]
Selectivity Index: A Measure of Therapeutic Window
An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. The selectivity index (SI) quantifies this property and is calculated as:
SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line
For the lead compound 21 against the LN-229 cell line: SI = >200 µM / 0.77 µM = >259
An SI value greater than 10 is generally considered indicative of promising selectivity. The high SI value for compound 21 underscores its potential as a selective anticancer agent, as it had almost no cytotoxic effect on the normal physiological cell line at concentrations that were highly effective against cancer cells.[3][5]
Structure-Activity Relationship (SAR) Analysis
SAR analysis is critical for optimizing lead compounds. By comparing the chemical structures and biological activities of the synthesized analogues, key pharmacophoric features can be identified.
Core Scaffold and Substituent Effects
The antiproliferative activity of this series is highly dependent on the nature of the substituent on the aromatic aldehyde ring.
-
Nitro Group (-NO₂): The presence of a nitro group significantly enhances antiproliferative activity.[5][6] Specifically, a nitro group at the para-position (position 4) of the phenyl ring (compound 21 ) resulted in the most potent compound in the series.[5] A nitro group at the ortho-position (position 2) also conferred notable activity, though it was less potent than the para-substituted analogue.[5]
-
Halogen Atoms (-Br, -Cl, -F): In stark contrast, replacing the nitro group with a halogen substituent led to a significant decrease in antiproliferative potential.[3][5] For instance, the bromo-substituted derivative (compound 23 ) exhibited IC₅₀ values well over 100 µM.[5]
This strong SAR suggests that the electron-withdrawing and hydrogen-bonding properties of the nitro group are crucial for the compound's interaction with its biological target.
Mechanistic Insights and Hypotheses
While the exact molecular target of N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide has not been fully elucidated, the broader class of benzohydrazides and related phenolic compounds have been investigated as inhibitors of several key pathways in cancer biology.
Plausible Mechanisms of Action
-
Enzyme Inhibition: Many small molecule anticancer agents function by inhibiting enzymes critical for cancer cell proliferation and survival.[9][10]
-
Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in solid tumors. Some benzohydrazide derivatives have been evaluated as potential EGFR inhibitors.[2] Inhibition of this pathway can block downstream signaling cascades responsible for cell growth and proliferation.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Pathologically altered HDAC activity is linked to cancer development.[11] Notably, derivatives of 4-hydroxybenzoic acid have been identified as pan-HDAC inhibitors that arrest the cell cycle and induce apoptosis.[11] Given the structural similarity, this represents a plausible mechanism for the this compound class.
-
Recommended Future Investigations
To validate these hypotheses, a series of targeted experiments are necessary:
-
Kinase Profiling: Screen the lead compounds against a panel of cancer-relevant kinases to identify specific targets.
-
HDAC Activity Assays: Directly measure the ability of the compounds to inhibit the activity of isolated HDAC enzymes.
-
Western Blot Analysis: Probe for changes in protein acetylation (e.g., acetylated histones) and the phosphorylation status of key signaling proteins (e.g., ERK, AKT) in treated cells.
-
Cell Cycle and Apoptosis Assays: Use flow cytometry to confirm cell cycle arrest and quantify apoptosis (e.g., via Annexin V staining).
In Vivo Preclinical Evaluation
Promising in vitro results must be validated in vivo to assess a compound's efficacy and safety in a complex biological system.[12] Xenograft models are indispensable tools for this stage of preclinical drug development.[13]
Rationale for Model Selection: Xenograft Models
Xenograft models involve implanting human cancer cells or tissues into immunodeficient mice.[12][14]
-
Cell Line-Derived Xenografts (CDX): These models are created by subcutaneously inoculating cultured human cancer cells into mice.[12] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[14]
-
Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments directly from a patient into a mouse.[15] PDX models better retain the heterogeneity and molecular characteristics of the original human tumor, offering higher predictive value for clinical response.[15]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., LN-229) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer the test compound (e.g., compound 21 ) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Euthanize animals and harvest tumors for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Analysis: Calculate Tumor Growth Inhibition (TGI) to determine the compound's antitumor efficacy.
In Vivo Toxicity Assessment
In parallel with efficacy studies, initial toxicity must be assessed. The Fish Embryo Acute Toxicity (FET) test using zebrafish (Danio rerio) embryos is a rapid and ethical method for early-stage toxicity screening, as reported for this class of compounds.[6][16]
Conclusion and Future Directions
Derivatives of this compound represent a compelling class of compounds with potent and selective antiproliferative activity. The lead compound, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, demonstrates sub-micromolar efficacy against glioblastoma cells and an excellent selectivity profile, marking it as a strong candidate for further development. The clear structure-activity relationship, highlighting the importance of a para-nitro substituent, provides a rational basis for future lead optimization efforts.
The path forward requires a multi-pronged approach:
-
Mechanism Deconvolution: Elucidate the precise molecular target(s) to understand the basis of the compound's efficacy and selectivity.
-
Lead Optimization: Synthesize new analogues to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Comprehensive Preclinical Evaluation: Advance the most promising compounds through rigorous in vivo efficacy and safety studies, including PDX models to better predict clinical outcomes.
By systematically addressing these areas, the therapeutic potential of this compound derivatives can be fully explored, potentially leading to a new class of targeted agents for the treatment of challenging cancers.
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- 24. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Molecular mechanisms of the antiproliferative effect of beraprost, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2,4-Dihydroxybenzohydrazide derivatives
An In-depth Technical Guide to the Synthesis and Application of 2,4-Dihydroxybenzohydrazide Derivatives
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound derivatives. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, grounding protocols in established chemical principles and providing insights gleaned from practical application.
Introduction: The Significance of the 2,4-Dihydroxybenzoyl Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. Derived from β-resorcylic acid, its structure is notable for two key features: the resorcinol moiety (2,4-dihydroxybenzene) and the hydrazide functional group (-CONHNH₂). The phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors and can participate in metal chelation, while the hydrazide group serves as a versatile synthetic handle for creating a diverse library of derivatives, most commonly through condensation reactions.
These derivatives, particularly the hydrazide-hydrazones (a class of Schiff bases), have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide provides the foundational knowledge and practical protocols to synthesize these high-value compounds.
Core Synthesis Strategy: A Two-Stage Approach
The synthesis of this compound derivatives is typically a two-stage process. The first stage involves the synthesis of the key intermediate, this compound, from a suitable ester. The second stage is the derivatization of this intermediate, most commonly via condensation with an aldehyde or ketone to form a hydrazone.
Sources
The Versatile Scaffold: Application Notes and Protocols for 2,4-Dihydroxybenzohydrazide in Pharmaceutical Development
In the landscape of modern pharmaceutical development, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. Among these, 2,4-Dihydroxybenzohydrazide emerges as a molecule of significant interest. Its unique structural features—a resorcinol moiety conferring potent antioxidant and metal-chelating properties, and a hydrazide group providing a reactive handle for synthetic elaboration—make it a valuable starting point for the generation of diverse compound libraries with a wide spectrum of biological activities.[1][2]
This comprehensive guide provides detailed application notes and robust protocols for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, thereby empowering researchers to not only replicate but also adapt these protocols for their specific research needs.
Section 1: Foundational Chemistry and Synthesis
The utility of this compound as a foundational building block necessitates reliable and reproducible synthetic procedures. This section details the synthesis of the parent molecule and its subsequent derivatization into hydrazide-hydrazones, a class of compounds that has demonstrated significant therapeutic potential.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound is critical for its development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | Cream-colored crystalline solid | |
| Melting Point | 243-250 °C | |
| Purity | ≥ 97% (HPLC) | |
| Storage Conditions | Store at 0-8°C |
Synthesis of this compound
The synthesis of this compound is readily achieved through the hydrazinolysis of a corresponding ester, typically methyl 2,4-dihydroxybenzoate. The following protocol is adapted from established procedures for the synthesis of similar benzohydrazides.[4][5][6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2,4-dihydroxybenzoate (1 equivalent).
-
Solvent and Reagent Addition: Add ethanol to dissolve the starting material, followed by the addition of hydrazine hydrate (5 equivalents). Rationale: Ethanol serves as a suitable solvent for both the starting ester and the hydrazine hydrate. A molar excess of hydrazine hydrate is used to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: Heating the reaction mixture increases the rate of the nucleophilic acyl substitution reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid is then triturated with distilled water, collected by filtration, and washed with cold ethanol. Rationale: Removal of the volatile components concentrates the product. Trituration with water helps to remove any remaining water-soluble impurities, and a final wash with cold ethanol removes non-polar impurities while minimizing product loss due to solubility.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound. Rationale: Recrystallization is a standard technique for purifying solid organic compounds, yielding a product with high purity.
Synthesis of this compound-Hydrazones
The hydrazide moiety of this compound serves as a versatile nucleophile for the synthesis of hydrazide-hydrazones through condensation with various aldehydes. This class of compounds has shown promising biological activities.[3]
Experimental Protocol: General Synthesis of this compound-Hydrazones
-
Dissolution of Hydrazide: Dissolve this compound (1 equivalent) in ethanol (96%) in a round-bottom flask by heating under reflux.[3] Rationale: Heating ensures complete dissolution of the starting material, making it readily available for reaction.
-
Aldehyde Addition: To the refluxing solution, add the desired aromatic aldehyde (1.1 equivalents).[3] Rationale: A slight excess of the aldehyde is used to ensure complete consumption of the limiting reagent, the hydrazide.
-
Reaction and Precipitation: Continue heating the mixture under reflux until a precipitate is formed. The reaction time can vary from 15 to 40 minutes depending on the reactivity of the aldehyde.[3] Rationale: The formation of the precipitate indicates the formation of the less soluble hydrazone product, driving the equilibrium of the reaction forward.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the precipitate is collected by vacuum filtration, washed with cold ethanol, and dried. The purity of the synthesized hydrazone can be assessed by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR).[3] Rationale: Filtration is an efficient method for separating the solid product from the reaction solvent. Washing with cold ethanol removes any unreacted starting materials and soluble byproducts.
Caption: Workflow for the synthesis of this compound-Hydrazones.
Section 2: Biological Activity Screening Protocols
The therapeutic potential of this compound and its derivatives can be assessed through a battery of in vitro assays. This section provides detailed protocols for evaluating their anticancer and antimicrobial activities.
Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Experimental Protocol: MTT Assay for Antiproliferative Screening
-
Cell Seeding: Seed human cancer cell lines (e.g., 769-P, HepG2, H1563, LN-229) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3] A non-cancerous cell line (e.g., HEK-293) should be included as a control for selectivity.[3] Rationale: Overnight incubation allows the cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring a consistent metabolic state at the start of the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Rationale: A dose-response curve allows for the determination of the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under the same conditions as in step 1. Rationale: The incubation period should be sufficient to observe a significant effect of the compound on cell proliferation.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric quantification.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Rationale: The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Illustrative Data: Antiproliferative Activity of this compound-Hydrazone Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 (Glioblastoma) | 0.77 |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | HepG2 (Hepatocellular Carcinoma) | 7.81 |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | 769-P (Renal Cell Adenocarcinoma) | 12.39 |
| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | 769-P (Renal Cell Adenocarcinoma) | 45.42 |
| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | H1563 (Lung Adenocarcinoma) | 65.67 |
| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide (23) | H1563 (Lung Adenocarcinoma) | 101.14 |
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Minimal Bactericidal Concentration (MBC) (Optional): To determine the MBC, an aliquot from the wells with no visible growth is plated on an agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Illustrative Data: Antibacterial Activity of a this compound-Hydrazone Derivative [3]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 |
Section 3: Mechanistic and Property-Based Assays
Beyond broad activity screening, it is crucial to investigate the specific mechanisms of action and inherent chemical properties of this compound and its analogs. This section covers protocols for assessing antioxidant potential, metal chelation, and enzyme inhibition.
Antioxidant Capacity Assessment using the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compound dissolved in methanol. Include a control (DPPH solution with methanol only) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Rationale: The incubation period allows the antioxidant to react with the DPPH radical. The reaction is performed in the dark to prevent photodegradation of the DPPH radical.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of % scavenging against compound concentration.
Caption: Mechanism of DPPH radical scavenging by an antioxidant compound.
Metal Chelating Activity Assessment using the Ferrozine Assay
The ability of this compound to chelate transition metal ions, such as Fe²⁺, can contribute to its antioxidant activity by preventing the formation of highly reactive hydroxyl radicals. The ferrozine assay is a colorimetric method to quantify this chelating ability.[2][7]
Experimental Protocol: Ferrous Ion Chelating Assay
-
Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, followed by a solution of FeCl₂. Rationale: The test compound is allowed to pre-incubate with the ferrous ions to facilitate chelation.
-
Ferrozine Addition: Initiate the reaction by adding a solution of ferrozine to each well. Shake the plate gently to mix. Rationale: Ferrozine is a colorimetric indicator that forms a stable, magenta-colored complex with free Fe²⁺ ions.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 562 nm.[2] Rationale: The intensity of the magenta color is proportional to the amount of free Fe²⁺. A decrease in absorbance in the presence of the test compound indicates that it has chelated the iron, preventing it from binding to ferrozine.
-
Calculation: Calculate the percentage of ferrous ion chelation using the following formula: % Chelation = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. EDTA can be used as a positive control.[2]
Glutathione Reductase Inhibition Assay
The resorcinol moiety present in this compound is structurally similar to other known inhibitors of glutathione reductase, an enzyme crucial for maintaining the cellular redox balance. An assay to determine the inhibitory potential against this enzyme is therefore highly relevant.
Experimental Protocol: Glutathione Reductase Inhibition Assay
-
Reagent Preparation: Prepare solutions of NADPH, oxidized glutathione (GSSG), and glutathione reductase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Assay Setup: In a 96-well UV-transparent plate, add the buffer, NADPH solution, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the glutathione reductase enzyme to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. Rationale: Glutathione reductase catalyzes the reduction of GSSG to GSH, using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. An inhibitor will slow down this rate of decrease.
-
Data Analysis: Calculate the initial velocity (rate of NADPH oxidation) for each concentration of the inhibitor. Determine the IC50 value, and further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
References
- Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit.
- Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method).
- Ristiyanti, D. S., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Rasayan Journal of Chemistry, 8(2), 1354-1361.
- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]
- PubMed. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid.
- PubChem. (n.d.). Benzoic acid, 2,4-dihydroxy-, hydrazide.
- PubMed. (n.d.). 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase.
- Yuliani, S. H., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(2), M1065. [Link]
- ResearchGate. (2023). Synthesis of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid.
- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
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The Role of 2,4-Dihydroxybenzohydrazide in Advanced Agrochemical Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
2,4-Dihydroxybenzohydrazide is a multifaceted chemical compound that has garnered significant interest in the field of agricultural chemistry. While not typically applied directly in the field, it serves as a crucial intermediate in the synthesis of a variety of bioactive molecules with potential applications as fungicides, herbicides, and plant growth regulators.[1] Its unique structure, featuring two hydroxyl groups, imparts a high degree of reactivity and solubility, making it an ideal starting material for the development of novel agrochemicals designed to enhance crop yield and protect against a range of diseases and pests.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of next-generation agricultural chemicals, complete with detailed protocols and mechanistic insights.
Core Applications in Agrochemical Development
The primary utility of this compound in agriculture lies in its role as a precursor for more complex molecules. Its hydrazide functional group is readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for their diverse biological activities.
Fungicidal Derivatives: A New Frontier in Disease Management
Research has demonstrated that derivatives of this compound exhibit significant fungicidal properties. These compounds offer a promising avenue for the development of new fungicides to combat the growing challenge of pathogen resistance to existing treatments.
Mechanism of Action: The fungicidal activity of this compound derivatives is often attributed to their ability to disrupt essential cellular processes in pathogenic fungi. One key mechanism involves the inhibition of crucial enzymes. For instance, certain benzohydrazide derivatives have been shown to effectively inhibit succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain.[2] This disruption of cellular respiration leads to a rapid depletion of energy within the fungal cells, ultimately resulting in their death. Furthermore, some derivatives can compromise the integrity of the fungal cell membrane, leading to the leakage of cellular contents and cell lysis.[2]
Protocol for Synthesis of Fungicidal Hydrazide-Hydrazone Derivatives
This protocol details the synthesis of hydrazide-hydrazone derivatives from this compound, a method that has been successfully employed in the development of novel antifungal agents.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 3,4-difluorobenzaldehyde)
-
Ethanol (96%)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 0.001 mole of this compound in 5 mL of 96% ethanol in a round-bottom flask. Heat the mixture under reflux until the solid is completely dissolved.
-
Addition of Aldehyde: To the refluxing solution, add 0.0011 mole of the desired aromatic aldehyde.
-
Reaction: Continue heating the mixture under reflux. The reaction progress can be monitored by the formation of a precipitate. The reaction time can vary from 15 to 40 minutes, depending on the specific aldehyde used.[3]
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.
Data Summary: Efficacy of Benzohydrazide Derivatives
The following table summarizes the in vitro and in vivo fungicidal efficacy of a representative benzohydrazide derivative (Compound A6) against various plant pathogens.[2]
| Pathogen | In Vitro EC50 (µg/mL) | In Vivo Efficacy (200 µg/mL) - Curative | In Vivo Efficacy (200 µg/mL) - Protective |
| Colletotrichum gloeosporioides | 0.71 | Not Reported | Not Reported |
| Rhizoctonia solani | Not Reported | 72.6% | 78.9% |
Herbicidal Derivatives: Targeting Weed Resistance
The development of novel herbicides is critical for sustainable agriculture, and this compound derivatives are emerging as a promising class of compounds. By modifying the core structure, researchers have synthesized molecules with potent herbicidal activity.
Mechanism of Action: The herbicidal action of these derivatives often involves the inhibition of key plant enzymes. For example, some pyrrolidine-2,4-dione derivatives, which can be synthesized from precursors related to this compound, have been shown to be effective inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a bleaching effect in susceptible plants, followed by growth arrest and death.
Workflow for Herbicide Synthesis and Evaluation
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dihydroxybenzohydrazide as a reagent in analytical chemistry
Commencing Research on Dihydroxybenzohydrazide
I'm starting a deep dive into the applications of 2,4-Dihydroxy benzohydrazide in analytical chemistry. My initial focus is on understanding its specific uses, the types of substances it's able to detect, and the chemical foundation that makes it work. I'll need to develop a solid understanding of these foundational elements to proceed further with my thought process.
Expanding Application Note Outline
I've expanded the structure of my application note. I will introduce 2,4-Dihydroxybenzohydrazide's importance, then detail its roles as a chromogenic, fluorogenic reagent, and corrosion inhibitor. For each, I'll clarify the reaction mechanism. I'm focusing on experimental parameters and real-world examples in my ongoing search, and aim to include information on metal complex analysis.
Defining Specific Analytical Procedures
I'm now zeroing in on analytical methods. My search focuses on protocols using this compound, notably spectrophotometric and fluorometric techniques, paying close attention to experimental details. I'm also looking into the synthesis and characterization of this compound and its metal complexes, to gather property data. I'm actively collecting examples in water, alloys, and biosamples.
Examining Initial Findings
I've established a solid foundation for the application note on this compound. I've learned its versatility as a reagent in analytical chemistry, particularly for detection and quantification. It seems a key building block in synthesizing molecules for pharmaceuticals and agriculture. The search results are promising.
Deepening Analytical Focus
I'm now diving deeper into the analytical applications. While I've got a grasp of this compound's uses, I need to find concrete methods. I'm prioritizing step-by-step protocols for quantification, particularly spectrophotometric and fluorometric assays. Finding data on these methods is key. The current search results are a good overview, but they lack the detail required.
Pinpointing Potential Complexes
I've made headway! Recent searches uncovered a specific molybdenum (VI) complex synthesized with a this compound derivative. This discovery offers tantalizing hints about its potential – a critical step in refining my approach. This new information seems highly relevant, and I'm eager to explore the implications.
Gathering Relevant Literature
I've gathered more details. The recent literature search yielded promising leads. It has shown the synthesis of the this compound derivative of molybdenum (VI) complex, which suggests it as a chromogenic reagent, alongside papers on the spectrophotometric determination of molybdenum(VI) using other organic reagents. These discoveries provide templates for creating protocols. Additionally, I found papers on the fluorometric determination of nitrite, and a paper detailing the synthesis of the this compound itself. The fundamental hydrazide reaction with aldehydes and ketones has also been confirmed.
Synthesizing Protocol Components
I've been quite productive! My most recent search round has given me several key building blocks for my protocol. I now know of a molybdenum (VI) complex using a this compound derivative, suggesting its chromogenic potential. I also have papers on molybdenum(VI) determination using related reagents, and papers about nitrite fluorometry, allowing me to draft protocols. I also confirmed the fundamental hydrazide reaction, and found a paper on the this compound's synthesis. I can construct a detailed application note.
Application Notes and Protocols for 2,4-Dihydroxybenzohydrazide as a Polymer Additive
Introduction: The Dual Functionality of 2,4-Dihydroxybenzohydrazide in Polymer Stabilization
In the realm of polymer science, enhancing the durability and lifespan of materials is a perpetual objective. The degradation of polymers, often initiated by heat, light, and the presence of metallic impurities, can compromise their mechanical and physical properties, leading to premature failure. This compound emerges as a potent additive capable of mitigating these degradation pathways through a dual-action mechanism. This molecule uniquely combines the functionalities of a metal deactivator and a secondary antioxidant, making it a valuable tool for researchers and formulation scientists in the plastics and coatings industries.
This guide provides a comprehensive overview of the application of this compound as a polymer additive. We will delve into its mechanism of action, offer detailed protocols for its incorporation and evaluation in polymer matrices, and discuss practical considerations for its effective use.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 13221-86-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈N₂O₃ | [1][6] |
| Molecular Weight | 168.15 g/mol | [1][3][4][5][6] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 247-250 °C | [1][3] |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO); limited solubility in water and non-polar solvents. | [1] |
Mechanism of Action: A Two-Fold Protective Strategy
The efficacy of this compound as a polymer stabilizer lies in its ability to simultaneously address two critical degradation pathways: metal-catalyzed oxidation and auto-oxidation.
Metal Deactivation via Chelation
Transition metal ions, such as copper, iron, and cobalt, are often present in polymers as residues from polymerization catalysts or from contact with processing equipment. These metal ions can act as powerful catalysts for oxidative degradation, significantly accelerating the aging process. This is particularly detrimental in applications like wire and cable insulation, where polymers are in direct contact with copper conductors.[7]
This compound functions as a potent metal deactivator through the formation of stable chelate complexes with these metal ions. The hydrazide moiety (-CONHNH₂) and the ortho-positioned hydroxyl groups on the phenyl ring act as ligation sites, effectively sequestering the metal ion and rendering it catalytically inactive.
Caption: Metal deactivation mechanism of this compound.
Antioxidant Activity: Radical Scavenging
Beyond metal deactivation, the phenolic hydroxyl groups in this compound contribute to its antioxidant properties. During the auto-oxidation cycle of a polymer, highly reactive free radicals (R•, ROO•) are generated. These radicals propagate a chain reaction that leads to the cleavage of polymer chains and a loss of mechanical properties.
The phenolic hydroxyl groups can donate a hydrogen atom to these radicals, thereby neutralizing them and terminating the degradation chain reaction. The resulting this compound radical is resonance-stabilized, making it less reactive and less likely to initiate new degradation chains.
Applications in Polymer Systems
The dual functionality of this compound makes it suitable for a range of polymer systems, particularly those susceptible to metal-catalyzed oxidation.
-
Polyolefins (Polyethylene, Polypropylene): In wire and cable insulation, and in contact with metal-containing pigments or fillers.
-
Polyamides: Where metal-catalyzed thermal degradation is a concern.
-
Elastomers: To enhance long-term thermal stability.[7]
-
Adhesives and Coatings: To protect against metal-induced degradation at the substrate interface.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating this compound in a polymer matrix. These are intended as starting points and should be optimized for specific polymer systems and applications.
Protocol 1: Incorporation of this compound into a Polyolefin via Melt Compounding
This protocol describes the preparation of a stabilized polyolefin compound using a twin-screw extruder.
Materials and Equipment:
-
Polyolefin resin (e.g., LDPE, LLDPE, PP)
-
This compound powder
-
Primary antioxidant (e.g., a hindered phenolic antioxidant like Irganox 1010)
-
Secondary antioxidant (e.g., a phosphite-based antioxidant like Irgafos 168)
-
Twin-screw extruder with gravimetric feeders
-
Strand pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polyolefin resin and this compound powder in a drying oven at 80°C for 4 hours to remove any residual moisture.
-
Formulation: Prepare a dry blend of the components according to the desired formulation. A typical starting formulation is:
-
Polyolefin resin: 99.5%
-
This compound: 0.1 - 0.5%
-
Primary Antioxidant: 0.1%
-
Secondary Antioxidant: 0.1%
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the polyolefin being used (e.g., for LDPE: 160°C - 180°C from feed zone to die).
-
Calibrate the gravimetric feeders to deliver the components at the correct ratios.
-
Introduce the dry blend into the main feed throat of the extruder.
-
Melt compound the material at a screw speed of 200-300 rpm.
-
-
Pelletization: Cool the extruded strands in a water bath and pelletize them using a strand pelletizer.
-
Post-Drying: Dry the compounded pellets at 80°C for 4 hours.
-
Control Sample: Prepare a control sample using the same procedure but without the addition of this compound.
Caption: Workflow for incorporating additives via melt compounding.
Protocol 2: Evaluation of Metal Deactivating Performance by Oven Aging
This protocol assesses the ability of this compound to protect a polymer in contact with copper.
Materials and Equipment:
-
Compression molding machine
-
Copper foil (high purity)
-
Forced air convection oven
-
Tensile testing machine (in accordance with ASTM D638)
-
Colorimeter (in accordance with ASTM D2244)
Procedure:
-
Sample Preparation:
-
Using the compounded pellets from Protocol 1 (both the stabilized and control samples), compression mold plaques of a defined thickness (e.g., 1 mm).
-
Cut dumbbell-shaped tensile bars from the plaques according to ASTM D638 specifications.
-
Prepare a second set of samples by placing a piece of copper foil in direct contact with the polymer during compression molding.
-
-
Oven Aging:
-
Place the tensile bars (with and without copper contact) on a wire rack in a forced air convection oven at an elevated temperature (e.g., 120°C).
-
-
Performance Evaluation:
-
At regular intervals (e.g., every 24 hours), remove a set of samples from the oven.
-
Allow the samples to cool to room temperature.
-
Measure the tensile properties (tensile strength and elongation at break) of the aged samples.
-
Measure the color change (ΔE) of the aged plaques.
-
-
Data Analysis:
-
Plot the retention of tensile properties (as a percentage of the initial unaged properties) versus aging time for all sample sets.
-
Plot the color change (ΔE) versus aging time.
-
Compare the performance of the stabilized polymer with the control, both with and without copper contact. A significant improvement in the retention of properties and a reduction in color change for the stabilized sample in contact with copper indicates effective metal deactivation.
-
Protocol 3: Assessment of Antioxidant Performance using Oxidative Induction Time (OIT)
This protocol measures the resistance of the stabilized polymer to oxidation using Differential Scanning Calorimetry (DSC).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Oxygen and Nitrogen gas supplies
Procedure:
-
Sample Preparation: Prepare small disc-shaped samples (5-10 mg) from the compression molded plaques (from Protocol 2, without copper contact).
-
DSC Analysis (ASTM D3895):
-
Place the sample in an open aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for polyethylene).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
-
Data Analysis:
-
The Oxidative Induction Time (OIT) is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
A longer OIT indicates greater oxidative stability. Compare the OIT of the stabilized polymer with the control sample.
-
Expected Performance Data
The following table provides a hypothetical representation of the expected performance improvements when using this compound in a polyolefin formulation.
| Performance Metric | Control Polymer | Control Polymer + Copper | Polymer + 0.2% DHB | Polymer + 0.2% DHB + Copper |
| OIT at 200°C (minutes) | 15 | N/A | > 60 | N/A |
| Time to 50% Elongation Retention (hours at 120°C) | 200 | 50 | 400 | 350 |
| Color Change (ΔE) after 200 hours at 120°C | 5 | 15 | 3 | 6 |
Practical Considerations and Troubleshooting
-
Dispersion: Ensure uniform dispersion of the this compound powder in the polymer matrix. Poor dispersion can lead to localized degradation and inconsistent performance. The use of a masterbatch can improve dispersion.
-
Dosage Optimization: The optimal concentration of this compound will depend on the polymer type, the concentration of metal contaminants, and the end-use application requirements. It is recommended to evaluate a range of concentrations (e.g., 0.1% to 1.0% by weight).
-
Synergistic Effects: this compound is often used in combination with primary and secondary antioxidants to provide a comprehensive stabilization package. The combination of a hindered phenolic primary antioxidant, a phosphite secondary antioxidant, and a hydrazide metal deactivator can provide excellent long-term thermal stability.
-
Compatibility: While generally compatible with polyolefins, it is advisable to check for any potential interactions with other additives in the formulation, such as flame retardants or UV stabilizers.
Conclusion
This compound offers a compelling solution for enhancing the long-term stability of polymers, particularly in applications where metal-catalyzed degradation is a concern. Its dual-action mechanism as both a metal deactivator and an antioxidant provides a multi-pronged approach to preventing polymer degradation. By following the protocols outlined in this guide and giving due consideration to the practical aspects of its use, researchers and formulators can effectively leverage the protective properties of this compound to develop more durable and reliable polymer products.
References
- Gao, Y., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.
- Google Patents. (n.d.). US8063126B2 - Heavy metal deactivator/inhibitor for use in olefinic polymers.
- Saha, S., & Agarwal, S. (2017). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PubMed Central.
- Solvay. (n.d.). Wire & Cable.
- Amerigo Scientific. (n.d.). 2,4-Dihydroxybenzoic acid hydrazide (97%).
- G. S. S. Chalapathi, et al. (2016).
- Intertek. (n.d.). ASTM Testing for Plastics and Polymers.
Sources
- 1. 13221-86-8 CAS MSDS (2,4-DIHYDROXYBENZHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 13221-86-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,4-二羟基苯酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4-二羟基苯酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Dihydroxybenzoic acid hydrazide 97 13221-86-8 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. specialchem.com [specialchem.com]
Application Notes & Protocol: Evaluating Cytotoxicity of 2,4-Dihydroxybenzaldehyde Derivatives with the MTT Assay
Introduction: Beyond a Standard Cytotoxicity Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity, serving as a proxy for cell viability, proliferation, and cytotoxicity.[1] The assay's principle is elegant in its simplicity: mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt, MTT, into a purple, insoluble formazan product.[2][3] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[4]
However, when evaluating certain classes of compounds, particularly those with intrinsic reducing properties, the standard MTT protocol is insufficient and can lead to significant artifacts. 2,4-Dihydroxybenzaldehyde and its derivatives belong to the phenolic compound family, a class well-documented for its potential to directly reduce MTT to formazan in a cell-free environment.[5][6][7] This chemical interference, independent of cellular enzymatic activity, can mask true cytotoxic effects and produce false-positive results, making a toxic compound appear benign or even proliferative.[3][8]
This guide provides a comprehensive, self-validating protocol specifically designed for researchers working with 2,4-dihydroxybenzaldehyde derivatives. It explains the causality behind key experimental choices, incorporates mandatory controls to detect and correct for chemical interference, and offers guidance on data interpretation and alternative methods, ensuring the generation of trustworthy and scientifically sound cytotoxicity data.
The Challenge: Mechanism of Phenolic Compound Interference
The chemical reactivity of 2,4-dihydroxybenzaldehyde derivatives is rooted in their phenolic structure. The hydroxyl (-OH) groups on the benzene ring can act as potent reducing agents.[3] In the context of the MTT assay, these compounds can directly donate electrons to the MTT tetrazolium salt, converting it to purple formazan without any involvement from mitochondrial enzymes.[5][7]
This leads to a critical problem: an increase in purple color that is not correlated with cell viability. Studies have shown that the number of phenolic hydroxyl groups on a compound can correlate with the intensity of this non-enzymatic reduction.[3] Therefore, a protocol for these specific derivatives must be designed not just to measure formazan production in the presence of cells, but to isolate and subtract the formazan produced directly by the compound itself.
Materials and Reagents
-
Cell Lines: Adherent cell line appropriate for the research question (e.g., A549, MCF-7, HepG2).
-
Test Compounds: 2,4-dihydroxybenzaldehyde derivatives, dissolved in a suitable solvent (e.g., sterile, anhydrous Dimethyl Sulfoxide - DMSO).
-
Culture Medium: Appropriate complete growth medium with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, sterile.
-
MTT Reagent:
-
Formazan Solubilization Solution:
-
Equipment:
-
96-well, flat-bottom, tissue culture-treated sterile plates.[12]
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm and a reference wavelength of 630 nm.
-
Sterile biosafety cabinet.
-
Experimental Workflow and Protocol
This workflow is designed as a self-validating system. The inclusion of a cell-free compound control is mandatory to identify and correct for direct MTT reduction.
Caption: Validated MTT assay workflow for phenolic compounds.
Step-by-Step Protocol
Phase 1: Cell Seeding
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using standard trypsinization methods and resuspend in complete culture medium to create a single-cell suspension.
-
Seeding: Determine the optimal cell seeding density for your cell line to ensure they are in the exponential growth phase at the time of treatment. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Adherence: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to adhere and resume normal growth.[14]
Phase 2: Compound Treatment
-
Plate Layout: Design your plate map to include all necessary controls in triplicate (see Table 1).
-
Compound Dilution: Prepare a 2X working concentration series of your 2,4-dihydroxybenzaldehyde derivatives in complete culture medium.
-
Treatment: Carefully remove the 100 µL of seeding medium from the wells and add 200 µL of the appropriate compound dilution or control medium to each well.
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
Phase 3: MTT Reaction and Solubilization
-
Medium Removal: After incubation, carefully aspirate all the culture medium containing the test compounds from each well.
-
Causality: Removing the compound before adding MTT can help reduce direct interaction.[5] However, this may not be fully effective if the compound has been internalized by the cells.
-
-
MTT Addition: Add 100 µL of MTT reagent (diluted to 0.5 mg/mL in serum-free medium ) to each well, including the cell-free control wells.
-
Causality: Serum-free medium is used during this step because serum components can interfere with MTT reduction and alter background absorbance.[4]
-
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, protected from light. During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals or the cell layer.[10]
-
Add 150 µL of DMSO to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes at a low speed, protected from light, to ensure complete dissolution of the formazan crystals. Gentle pipetting may be required if crystals persist.[11]
-
Phase 4: Data Acquisition
-
Absorbance Reading: Measure the absorbance within 1 hour of adding the solubilization solvent. Use a microplate reader to measure the optical density (OD) at 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance from cell debris and other non-specific signals.
Data Presentation and Analysis
Accurate data analysis is contingent on the correct use of controls.
Table 1: Essential Controls for a Validated MTT Assay
| Control Group | Components | Purpose |
| Untreated Cells (Vehicle) | Cells + Medium + Vehicle (e.g., DMSO at max conc. used) | Represents 100% cell viability. Used for normalization.[15] |
| Media Blank | Medium only (no cells) + MTT + Solubilizer | Measures background absorbance of the medium and reagents.[4] |
| Compound Control (Cell-Free) | Medium + Test Compound + MTT + Solubilizer | CRITICAL: Measures direct, non-enzymatic reduction of MTT by the compound itself.[3][5] |
| Positive Control | Cells + Medium + Known Cytotoxic Agent (e.g., Doxorubicin) | Confirms the assay system can detect a cytotoxic response. |
Calculating Cell Viability
-
Average Replicates: Calculate the average OD570-OD630 for each set of triplicates.
-
Correct for Background:
-
Corrected Vehicle OD = (Average OD of Vehicle Control) - (Average OD of Media Blank)
-
Corrected Sample OD = (Average OD of Treated Sample) - (Average OD of its corresponding Cell-Free Compound Control)
-
-
Calculate Percent Viability:
-
% Viability = (Corrected Sample OD / Corrected Vehicle OD) * 100
-
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.
-
Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[16][17]
-
Calculate IC50: The software will calculate the IC50 value from the fitted curve.[18][19]
Table 2: Example Data Organization
| Conc. (µM) | Raw OD (Rep 1) | Raw OD (Rep 2) | Raw OD (Rep 3) | Avg. OD | Cell-Free OD | Corrected OD | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.265 | 1.269 | 0.050* | 1.219 | 100.0% |
| 10 | 1.152 | 1.138 | 1.161 | 1.150 | 0.085 | 1.065 | 87.4% |
| 50 | 0.788 | 0.801 | 0.795 | 0.795 | 0.110 | 0.685 | 56.2% |
| 100 | 0.451 | 0.465 | 0.459 | 0.458 | 0.135 | 0.323 | 26.5% |
| Media Blank OD |
*Value for the 0 µM concentration represents the Media Blank.
Troubleshooting and Field-Proven Insights
-
High Absorbance in Cell-Free Controls: This confirms your 2,4-dihydroxybenzaldehyde derivative is directly reducing MTT. The data correction outlined above is essential. If the signal from the compound alone is higher than the signal from the untreated cells, the MTT assay is not suitable for that compound at that concentration.[3]
-
Incomplete Formazan Dissolution: If purple crystals are still visible, increase incubation time with the solubilizer or gently pipette up and down. Ensure you are using a high-purity solvent like anhydrous DMSO.[2][20]
-
High Variability Between Replicates: This often points to inconsistent pipetting, uneven cell seeding, or cell clumping.[12] Ensure a homogenous single-cell suspension before seeding.
When to Use an Alternative Assay
If significant and uncorrectable interference from your 2,4-dihydroxybenzaldehyde derivative is observed, the MTT assay may not be the appropriate method. In such cases, switching to an assay with a different detection principle is the most scientifically rigorous approach.
Caption: Decision tree for handling compound interference.
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total cellular protein content, which is independent of metabolic activity and redox potential. It is an excellent alternative for testing antioxidant compounds.[8][21]
-
ATP-Based Luminescence Assays: These assays quantify the amount of ATP present in a cell population, which is a direct and highly sensitive indicator of cell viability. This method is generally less susceptible to chemical interference.[22][23]
References
- Various Authors. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate.
- Various Authors. (2019). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells?. ResearchGate.
- Various Authors. (2015). How can I calculate IC50 from mtt results?. ResearchGate.
- Toteva, M. M., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology.
- Excel in Research. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.
- Bio-Resource. (2020). How to calculate IC50 from MTT assay. YouTube.
- Ahmad, M., et al. (2015). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Toxicology and Industrial Health.
- Assay Depot. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Assay Depot.
- Assay Depot. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Depot.
- Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica.
- Somayaji, V. K., & Shastry, R. P. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Clinical and Diagnostic Research.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
- Ulukaya, E., et al. (2008). Antioxidant Compounds Interfere With the 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) Assay. Journal of Pharmacy & Pharmaceutical Sciences.
- Somayaji, V. K., & Shastry, R. P. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. ResearchGate.
- Al-Shuhaib, M. B. S., et al. (2022). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- Kasugai, S., et al. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research.
- Pekybio. (2025). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Pekybio.
- International Journal of Advanced Biochemistry Research. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research.
- Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Molecules.
- Various Authors. (2024). Guidance on MTT Assay in 6-Well and 96-Well Plates. ResearchGate.
- Hillgene Biopharma. (n.d.). Instructions for Use of Cell Cytotoxicity Assay Kit (Adherent Target Cells). Hillgene Biopharma.
- Various Authors. (2018). Control groups for the MTT assay. ResearchGate.
- El-Hawary, S. S., et al. (2021). A New Phenolic Alkaloid from Halocnemum strobilaceum Endophytes: Antimicrobial, Antioxidant and Biofilm Inhibitory Activities. Molecules.
- He, P., et al. (2017). Evidence of ATP assay as an appropriate alternative of MTT assay for cytotoxicity of secondary effluents from WWTPs. Ecotoxicology and Environmental Safety.
- Assay Genie. (n.d.). Cytotoxicity Assays. Assay Genie.
- Crouch, S. P., et al. (1993). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Journal of Immunological Methods.
- An, R., & Li, B. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences.
Sources
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- 4. MTT assay overview | Abcam [abcam.com]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Screening the Antimicrobial Potential of Hydrazide-Hydrazone Derivatives
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the screening of hydrazide-hydrazone derivatives for antimicrobial activity. This document provides not only detailed, step-by-step protocols for common screening assays but also delves into the rationale behind experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Promise of Hydrazide-Hydrazones in Antimicrobial Drug Discovery
Hydrazide-hydrazones are a versatile class of organic compounds characterized by the azometine group (-NH–N=CH-).[1][2] This structural motif imparts a wide range of pharmacological properties, including antibacterial, antifungal, antitubercular, and antiviral activities.[3][4][5] The growing crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and hydrazide-hydrazones have emerged as a promising avenue for the development of new therapeutic agents.[2] Their synthetic accessibility and the ease with which their structure can be modified allow for the creation of large libraries of compounds for screening.[5][6]
The antimicrobial activity of hydrazide-hydrazones is often attributed to their ability to interfere with microbial cellular processes.[1] While the exact mechanism can vary depending on the specific molecular structure, proposed modes of action include the inhibition of essential enzymes, disruption of cell wall integrity, and interference with nucleic acid synthesis.[1]
Synthesis of Hydrazide-Hydrazone Derivatives: A General Overview
The synthesis of hydrazide-hydrazones is typically a straightforward condensation reaction between a hydrazide and an aldehyde or ketone.[5][6] This reaction is often carried out under reflux in a suitable solvent, such as ethanol, with a catalytic amount of acid.[1]
General Synthetic Scheme:
A mixture of a carbohydrazide (1 mmol) and a substituted aldehyde or ketone (1 mmol) is refluxed in ethanol (20-30 mL) for a period of 2-6 hours.[1][6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate, the hydrazide-hydrazone derivative, is collected by filtration, washed, and can be further purified by recrystallization.[1][6]
Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.
Core Protocols for Antimicrobial Activity Screening
The following protocols are foundational for the initial assessment of the antimicrobial properties of newly synthesized hydrazide-hydrazone compounds. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reliable and comparable data.[7][8]
Preliminary Screening: Agar Well Diffusion Method
The agar well diffusion assay is a widely used preliminary method to qualitatively assess the antimicrobial activity of a compound.[9][10] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism, resulting in a zone of growth inhibition.[11]
Protocol:
-
Preparation of Microbial Inoculum:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform microbial lawn.[12]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the inoculated agar plate.[11][14]
-
Prepare stock solutions of the hydrazide-hydrazone derivatives in a suitable solvent (e.g., DMSO) and dilute to the desired test concentration.[15]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[14]
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic).[12]
-
-
Incubation and Data Interpretation:
-
Allow the plates to stand for a period to permit diffusion of the compound into the agar.
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[12]
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.[1]
-
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][16]
Protocol:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[17]
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.[17]
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next across the plate, discarding the final 100 µL from the last column of dilutions.[12][17]
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Inoculation and Controls:
-
Incubation and MIC Determination:
Caption: Workflow for the Broth Microdilution MIC Assay.
Determining Bactericidal/Fungicidal Activity: MBC/MFC
To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism), the Minimum Bactericidal Concentration (MBC) can be determined following the MIC assay.
Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
-
Data Presentation and Interpretation
For effective comparison and analysis, quantitative data should be summarized in a clear and structured format.
Table 1: Example of MIC and MBC Data for Hydrazide-Hydrazone Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| HZ-01 | Staphylococcus aureus | Positive | 16 | 32 | Vancomycin | 1 |
| HZ-01 | Escherichia coli | Negative | 64 | >128 | Ciprofloxacin | 0.5 |
| HZ-02 | Staphylococcus aureus | Positive | 8 | 16 | Vancomycin | 1 |
| HZ-02 | Escherichia coli | Negative | 32 | 64 | Ciprofloxacin | 0.5 |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic screening of hydrazide-hydrazone derivatives for antimicrobial activity. By employing standardized methods and maintaining meticulous experimental technique, researchers can generate high-quality, reproducible data that will be instrumental in the identification and development of novel antimicrobial agents to combat the global challenge of drug resistance.
References
- Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed. (n.d.).
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (2024-05-22).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (n.d.).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.).
- Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.).
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor. (2015-03-01).
- Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Hydrazone Derivatives - Benchchem. (n.d.).
- Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents - Semantic Scholar. (2018-05-01).
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. (2025-08-06).
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020-01-08).
- Antimicrobial Activity of Some Steroidal Hydrazones - MDPI. (n.d.).
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020-10-29).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021-09-24).
- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021-06-29).
- Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis Online. (n.d.).
- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC - NIH. (n.d.).
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (2020-10-30).
- Minimum inhibitory concentration (MIC) of synthesized hydrazide-hydrazones 4a-i and 5a-k. - ResearchGate. (n.d.).
- Overview on Strategies and Assays for Antibiotic Discovery - MDPI. (n.d.).
- Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC - NIH. (2017-05-26).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011-10-18).
- Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15).
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
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- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
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Application Note & Protocol: In Vivo Toxicity Assessment Using Danio rerio Embryos
Introduction: The Ascendance of the Zebrafish Embryo in Predictive Toxicology
In the landscape of modern toxicology and drug development, the demand for predictive, ethical, and efficient screening models is paramount. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo system that uniquely bridges the gap between high-throughput in vitro assays and lower-throughput mammalian studies.[1][2] Its utility is rooted in a compelling combination of biological and practical advantages:
-
Genetic & Physiological Homology: Zebrafish share approximately 70% of their genes with humans, and critical signaling pathways, cellular processes, and organ systems are highly conserved, making them remarkably predictive of human responses.[3][4]
-
Rapid, External Development: Fertilization is external, and the transparent nature of the embryo allows for non-invasive, real-time visualization of organogenesis and toxicological effects.[3][5]
-
High-Throughput Compatibility: The small size of the embryos, high fecundity of adult fish, and rapid development allow for assays to be conducted in multi-well plates, enabling the screening of numerous compounds or concentrations simultaneously.[1][5]
-
Ethical Considerations: Under European Union directives, zebrafish embryos are not considered protected animals until the stage of independent feeding (beyond 5 days post-fertilization), aligning with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.[2][6]
This application note provides a detailed, field-proven protocol for conducting the Zebrafish Embryo Acute Toxicity (ZFET) test, based on the internationally recognized OECD Test Guideline 236.[7][8][9] It further explores advanced applications for assessing organ-specific toxicity and outlines the principles of data interpretation.
Foundational Protocol: The Zebrafish Embryo Acute Toxicity (ZFET) Test
The ZFET assay is designed to determine the acute toxicity of chemical substances by identifying the concentration that is lethal to 50% of the test embryos (LC50) over a 96-hour exposure period.[7]
Materials & Reagents
-
Animals: Healthy, sexually mature adult zebrafish (Danio rerio).
-
Breeding Tanks: Equipped with spawning trays or dividers.
-
Embryo Collection: Petri dishes, fine-mesh strainers.
-
Exposure Vessels: 24- or 96-well flat-bottom microplates.[10]
-
Incubator: Calibrated to 26 ± 1 °C.[8]
-
Microscope: Stereomicroscope with magnification up to 80x.
-
Reagents:
-
E3 Embryo Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate or HEPES to pH 7.2-7.4).
-
Test compound and appropriate solvent (e.g., DMSO, not to exceed 0.5% v/v in final concentration).[10]
-
Positive Control (e.g., 3,4-Dichloroaniline at 4.0 mg/L).[8]
-
Tricaine methanesulfonate (MS-222) for euthanasia.
-
Step-by-Step Experimental Protocol
Step 1: Embryo Production & Collection (Day 0)
-
Rationale: To obtain a large, synchronized cohort of high-quality embryos. The OECD recommends a male-to-female ratio of 2:1 to increase the chances of successful fertilization.[11]
-
Procedure:
-
Set up breeding tanks the evening prior, placing male and female fish in separate compartments.
-
Shortly after the light cycle begins, remove the divider to initiate spawning.
-
Collect freshly fertilized eggs within 30-60 minutes.
-
Rinse the eggs with fresh E3 medium to remove debris.
-
Under a stereomicroscope, select only healthy, fertilized embryos (clear, non-coagulated, and showing normal cleavage) for the assay. The overall fertilization rate must be ≥70% for the batch to be valid.[8]
-
Step 2: Test Substance Preparation & Embryo Exposure (0-3 hours post-fertilization, hpf)
-
Rationale: Early exposure is critical to assess toxicity during the most sensitive stages of organogenesis.
-
Procedure:
-
Prepare a dilution series of the test compound in E3 medium. Include a negative control (E3 medium only), a solvent control (if applicable), and a positive control.
-
Using a multi-channel pipette, dispense the solutions into a multi-well plate (e.g., 200 µL per well for a 96-well plate).[10]
-
Carefully transfer one viable embryo per well before the 4-cell stage (approximately 1 hpf). A typical layout involves exposing 20 embryos per concentration.[9]
-
Seal the plates with a breathable membrane or lid and place them in a calibrated incubator at 26 ± 1 °C.
-
Step 3: Observation & Endpoint Assessment (24, 48, 72, and 96 hpf)
-
Rationale: Daily observation tracks the progression of toxicity and identifies key developmental milestones. The OECD TG 236 defines four specific apical observations as indicators of lethality.[9]
-
Procedure:
-
At each 24-hour interval, examine every embryo under a stereomicroscope.
-
Record mortality based on the presence of any of the following four lethal endpoints:
-
Coagulation: The embryo appears opaque and white.
-
Lack of Somite Formation: The segmented blocks of tissue along the body axis fail to develop by 24 hpf.
-
Non-detachment of the Tail: The tail-bud fails to separate from the yolk sac.
-
Lack of Heartbeat: No visible heartbeat is observed for at least one minute under magnification.[8]
-
-
Record any sub-lethal teratogenic effects (see Table 1).
-
Remove any dead or coagulated embryos to prevent contamination.
-
Step 4: Test Termination & Data Analysis (96 hpf)
-
Rationale: The 96-hour endpoint is standard for acute toxicity and allows for the calculation of key toxicological values.[7]
-
Procedure:
-
Perform the final assessment and record all lethal and sub-lethal endpoints.
-
Calculate the cumulative mortality for each concentration.
-
Determine the LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50% for teratogenic effects) values using appropriate statistical software (e.g., Probit analysis).[5][12]
-
Euthanize all remaining live larvae using an overdose of MS-222.
-
Experimental Validity Criteria
For a test to be considered valid according to OECD TG 236, the following conditions must be met[8]:
-
Mortality in the negative and solvent control groups must be ≤10% at 96 hpf.
-
The positive control must show a clear toxic effect.
-
Water temperature must be maintained at 26 ± 1 °C.
Visualization of Experimental Workflow & Key Pathways
ZFET Experimental Workflow
The following diagram illustrates the logical flow of the ZFET protocol from preparation to data analysis.
Caption: High-level workflow for the Zebrafish Embryo Acute Toxicity Test (ZFET).
Perturbation of Developmental Signaling: The Wnt/β-Catenin Pathway
Many developmental toxicants exert their effects by disrupting critical cell-cell signaling pathways. The canonical Wnt/β-catenin pathway is crucial for embryonic development, cell survival, and neurodevelopment.[13][14] Its disruption by chemical exposure can lead to severe malformations.
Sources
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- 2. Leveraging Zebrafish Embryo Phenotypic Observations to Advance Data-Driven Analyses in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity [frontiersin.org]
- 5. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
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- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Hydrazide-Hydrazones from 2,4-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hydrazide-Hydrazones
Hydrazide-hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–). This structural motif imparts a wide range of pharmacological activities, making them privileged scaffolds in modern drug discovery.[1] Derivatives of this class have demonstrated significant potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.[2][3] The core structure, derived from the condensation of a hydrazide and a carbonyl compound, allows for extensive structural diversification, enabling the fine-tuning of their biological and physicochemical properties.
The 2,4-dihydroxybenzoic acid moiety, a phenolic acid, is itself known to possess antimicrobial and antioxidant properties.[1][4] By incorporating this scaffold into a hydrazide-hydrazone framework, it is possible to generate novel chemical entities with potentially synergistic or enhanced therapeutic effects. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of hydrazide-hydrazones starting from 2,4-dihydroxybenzoic acid, a readily available starting material.
Synthetic Strategy: A Two-Step Pathway
The synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid is efficiently achieved through a two-step reaction sequence. This methodology is robust and amenable to the creation of a diverse library of compounds by varying the aldehyde component in the final step.
-
Step 1: Synthesis of the Hydrazide Intermediate. The process begins with the conversion of 2,4-dihydroxybenzoic acid to its corresponding hydrazide. This is typically achieved via an ester intermediate. The carboxylic acid is first esterified, for example, to ethyl 2,4-dihydroxybenzoate, which is then subjected to hydrazinolysis using hydrazine hydrate to yield 2,4-dihydroxybenzoic acid hydrazide.[5]
-
Step 2: Formation of the Hydrazide-Hydrazone. The purified 2,4-dihydroxybenzoic acid hydrazide is then condensed with a selected aromatic aldehyde. This reaction, typically catalyzed by a few drops of acid, proceeds via nucleophilic addition-elimination to form the stable hydrazide-hydrazone product.[1][6]
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of hydrazide-hydrazones.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxybenzoic Acid Hydrazide (Intermediate)
This protocol details the synthesis of the key hydrazide intermediate. It is a two-part procedure involving esterification followed by hydrazinolysis.
Part A: Esterification of 2,4-Dihydroxybenzoic Acid
-
Rationale: The carboxylic acid is converted to an ester to facilitate the subsequent reaction with hydrazine. Direct reaction of the carboxylic acid with hydrazine is possible but often requires harsher conditions. Sulfuric acid acts as a catalyst for the esterification.
-
Materials:
-
2,4-Dihydroxybenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 2,4-dihydroxybenzoic acid (0.1 mol).
-
Add 100 mL of absolute ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude ethyl 2,4-dihydroxybenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Part B: Hydrazinolysis of Ethyl 2,4-Dihydroxybenzoate
-
Rationale: The ester is converted to the hydrazide by nucleophilic acyl substitution with hydrazine hydrate. Ethanol is a common solvent for this transformation.
-
Materials:
-
Ethyl 2,4-dihydroxybenzoate
-
Hydrazine Hydrate (80-99%)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, heating mantle.
-
-
Procedure:
-
Dissolve ethyl 2,4-dihydroxybenzoate (0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.1 mol, approximately 2 molar equivalents) to the solution.
-
Reflux the mixture for 6-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction to completion using TLC.
-
Cool the reaction mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. This yields 2,4-dihydroxybenzoic acid hydrazide, which can be used in the next step, often without further purification.
-
Protocol 2: Synthesis of Hydrazide-Hydrazones
-
Rationale: This is a condensation reaction between the nucleophilic nitrogen of the hydrazide and the electrophilic carbonyl carbon of the aldehyde. The reaction is typically driven to completion by heating under reflux, and the product often precipitates from the reaction mixture upon cooling.[6]
-
Materials:
-
2,4-Dihydroxybenzoic acid hydrazide
-
Substituted Aromatic Aldehyde (e.g., 4-methylbenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (96%)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, heating mantle.
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,4-dihydroxybenzoic acid hydrazide (0.001 mol) in 96% ethanol (5 mL) by heating gently under reflux.[6]
-
To this solution, add the appropriate aromatic aldehyde (0.0011 mol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture under reflux. The reaction time can vary from 15 to 40 minutes, and the formation of a precipitate is a good indicator of product formation.[6]
-
Once the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide-hydrazone.
-
Data Presentation: Representative Yields and Properties
The yields and melting points of the final hydrazide-hydrazone products are dependent on the specific aldehyde used in the condensation step. The following table summarizes data for a selection of synthesized derivatives.[6]
| Compound ID | Substituent on Aldehyde | Yield (%) | Melting Point (°C) |
| 1 | 4-Methyl | 98 | 243-245 |
| 2 | 4-Butoxy | 98 | 215-217 |
| 3 | 3-Bromo-4-hydroxy | 98 | 258-260 |
| 4 | 4-Propyl | 23 | 197-199 |
| 5 | 4-Nitro | Not specified | 261-263 |
| 6 | 2-Hydroxy-3,5-diiodo | Not specified | 230-232 |
Structure-Activity Relationship Insights
The biological activity of the synthesized hydrazide-hydrazones is significantly influenced by the nature of the substituent on the aromatic aldehyde ring.
-
Antimicrobial Activity: Studies have shown that some of these compounds exhibit interesting antibacterial activity, particularly against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] For instance, the derivative with a 2-hydroxy-3,5-diiodophenyl moiety showed a minimal inhibitory concentration (MIC) of 3.91 µg/mL against MRSA.[6][8]
-
Antiproliferative Activity: The presence of a nitro group on the phenyl ring appears to be beneficial for anticancer activity. For example, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide has been shown to be a potent inhibitor of cancer cell proliferation, with a very low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[4][6][8]
The relationship between the chemical structure and biological activity can be visualized as follows:
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Crossmark [crossmark.crossref.org]
- 4. Esterification of 2,4-dihydroxybenzoic acid | Semantic Scholar [semanticscholar.org]
- 5. 2,4-Dihydroxybenzoic acid hydrazide (97%) - Amerigo Scientific [amerigoscientific.com]
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- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the HPLC Analysis of 2,4-Dihydroxybenzoic Acid and Its Isomers
Abstract
This comprehensive application note provides a detailed guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 2,4-dihydroxybenzoic acid and its structural isomers. Dihydroxybenzoic acids (DHBAs) are a group of phenolic compounds with significant relevance in pharmaceutical, food, and environmental sciences. Due to their structural similarity, achieving baseline separation of all six isomers presents a considerable analytical challenge. This document outlines robust methodologies, explains the underlying chromatographic principles, and provides detailed, field-proven protocols for their successful separation and quantification. The target audience for this guide includes researchers, analytical scientists, and professionals involved in drug development and quality control.
Introduction: The Challenge of Dihydroxybenzoic Acid Isomer Separation
Dihydroxybenzoic acids (DHBAs) are a class of aromatic compounds characterized by a benzene ring substituted with two hydroxyl groups and one carboxylic acid group.[1] The six main isomers, including the titular 2,4-dihydroxybenzoic acid (β-resorcylic acid), are 2,3- (o-pyrocatechuic acid), 2,5- (gentisic acid), 2,6- (γ-resorcylic acid), 3,4- (protocatechuic acid), and 3,5-dihydroxybenzoic acid (α-resorcylic acid). These compounds are found in various natural products and are also important metabolites of more complex molecules, such as flavonoids.[2] Their antioxidant, anti-inflammatory, and antineoplastic properties make them subjects of intense research.[2][3]
The primary analytical challenge in the study of DHBAs lies in their structural similarity. With the same molecular formula (C₇H₆O₄) and molecular weight, their separation requires a chromatographic system with high selectivity.[1] Traditional reversed-phase HPLC is a powerful technique for this purpose; however, the subtle differences in polarity and hydrophobicity among the isomers necessitate careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.[4][5] This application note will delve into the intricacies of developing and validating a reliable HPLC method for the comprehensive analysis of these isomers.
The Chromatographic Rationale: Achieving Selectivity
The successful separation of DHBA isomers by RP-HPLC hinges on exploiting the subtle differences in their physicochemical properties. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analytes and the nonpolar stationary phase (typically C18).[6] However, for isomers with very similar hydrophobicity, secondary interactions play a crucial role in achieving resolution.
The Role of the Stationary Phase
While standard C18 columns can provide good retention for DHBAs, achieving baseline separation of all isomers can be challenging.[7] The choice of stationary phase is therefore critical.
-
Conventional C18 Columns: These are the most widely used columns in reversed-phase HPLC and offer a good starting point for method development.[6] Their retention is primarily based on the hydrophobicity of the analytes.
-
Mixed-Mode Columns: For particularly difficult separations of isomers, mixed-mode chromatography offers a significant advantage.[5][8] These columns possess both reversed-phase and ion-exchange functionalities, allowing for the exploitation of small differences in both hydrophobicity and the pKa values of the isomers.[5][8][9] This dual retention mechanism often leads to enhanced selectivity and improved peak shape.[5][8]
-
Hydrogen-Bonding Columns: Specialized columns designed to promote hydrogen bonding interactions can also be effective for separating polar compounds like DHBAs.[10] The separation on these columns is influenced by the accessibility of the hydroxyl and carboxylic acid groups for hydrogen bonding with the stationary phase.[10]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is arguably the most critical factor in optimizing the separation of DHBA isomers. A typical mobile phase for this analysis consists of an aqueous component (often acidified) and an organic modifier.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[11] Methanol can also be used and may offer different selectivity.[10] The proportion of the organic modifier in the mobile phase controls the overall retention time of the analytes; a higher percentage will lead to faster elution.
-
Aqueous Component and pH Control: The pH of the aqueous component is a powerful tool for manipulating the retention and selectivity of acidic compounds like DHBAs. By adjusting the pH, the ionization state of the carboxylic acid and phenolic hydroxyl groups can be controlled.
-
Acidic Mobile Phase: An acidic mobile phase (typically pH 2-4) is generally preferred for the analysis of DHBAs.[12] At this pH, the carboxylic acid group is protonated (non-ionized), leading to increased hydrophobicity and stronger retention on a reversed-phase column. This also minimizes peak tailing, which can occur with ionized acids. Common acids used to adjust the pH include formic acid, acetic acid, and trifluoroacetic acid (TFA).[4][11]
-
Experimental Protocols
The following protocols provide a starting point for the successful HPLC analysis of 2,4-dihydroxybenzoic acid and its isomers. It is important to note that these may require further optimization depending on the specific HPLC system and column used.
Materials and Reagents
-
Standards: Analytical standards of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acid (≥99% purity).
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: High-purity water (e.g., Milli-Q or equivalent).
-
Acids: Formic acid, acetic acid, or trifluoroacetic acid (HPLC grade).
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each DHBA isomer standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each isomer.
Sample Preparation
The sample preparation will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
HPLC System and Conditions
The following table outlines a recommended starting point for the HPLC conditions.
| Parameter | Recommended Condition | Rationale |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). | Provides the necessary components for reproducible and sensitive analysis. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11] | A widely available and robust column for the separation of phenolic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water. | Acidifies the mobile phase to suppress the ionization of the analytes, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile. | A common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-25 min, 10-30% B. | A gradient is often necessary to achieve separation of all six isomers within a reasonable timeframe.[11] |
| Flow Rate | 1.0 mL/min.[11] | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30-40 °C.[11] | Elevated temperature can improve peak efficiency and reduce backpressure. |
| Injection Volume | 10-20 µL. | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm or 280 nm.[11] | These wavelengths provide good sensitivity for most DHBA isomers. A DAD can be used to monitor multiple wavelengths. |
Data Analysis
-
Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards in the working standard mixture.
-
Quantification: Construct a calibration curve by plotting the peak area of each isomer against its concentration from a series of calibration standards. Use the regression equation from the calibration curve to determine the concentration of each isomer in the sample.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of dihydroxybenzoic acid isomers.
Sources
- 1. 2,3-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleck.co.jp [selleck.co.jp]
- 4. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dihydroxybenzohydrazide Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dihydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely employed and efficient method is the hydrazinolysis of an ester of 2,4-dihydroxybenzoic acid, typically the methyl or ethyl ester, using hydrazine hydrate.[1][2] This reaction is favored for its relatively straightforward procedure and good yields. The starting ester can be prepared from 2,4-dihydroxybenzoic acid.
Q2: What is a suitable solvent for this reaction, and why?
Polar protic solvents, with ethanol being the most common choice, are highly recommended for this synthesis.[3] Ethanol effectively dissolves the starting ester, particularly upon heating, and is compatible with hydrazine hydrate. Its protic nature can help stabilize charged intermediates and transition states that may form during the reaction.[3]
Q3: What are the typical reaction temperatures and times?
The reaction is generally carried out at the reflux temperature of the solvent, which for ethanol is approximately 78°C. Heating under reflux ensures a sufficient reaction rate.[4][5][6] The reaction time can be monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting ester. While specific times for the hydrazide formation are not always detailed, related subsequent reactions to form hydrazones are reported to take between 15 to 40 minutes.[4][5][6]
Q4: How can I purify the final product, this compound?
The primary method for purifying crude this compound is recrystallization.[7] Ethanol (95%) is a commonly used solvent for this purpose, yielding colorless, lath-like needles upon successful purification.[7] For related compounds, column chromatography has also been utilized for purification.[8]
Q5: What is the expected melting point of pure this compound?
The reported melting point for this compound is in the range of 247-250°C.[1][9] A sharp melting point within this range is a good indicator of the purity of the synthesized compound.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the synthesis of this compound from its corresponding ester.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This troubleshooting guide is designed to help you identify and resolve common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Sub-optimal reaction temperature. 4. Insufficient reaction time. 5. Loss of product during work-up and purification. | 1. Ensure the starting ester is fully consumed using TLC. 2. Use high-purity starting materials and solvents. Ensure hydrazine hydrate is of appropriate concentration. 3. Maintain a consistent reflux temperature. 4. Extend the reaction time and continue monitoring. 5. Minimize transfers and ensure complete precipitation before filtration. Wash the collected solid with a minimal amount of cold solvent. |
| Product is Colored or Impure | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Oxidation of phenolic hydroxyl groups. 4. Contamination from glassware or solvents. | 1. Optimize the recrystallization process. A second recrystallization may be necessary. 2. Consider using milder reaction conditions. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. 3. De-gas solvents prior to use. 4. Ensure all glassware is scrupulously clean and dry. Use high-purity solvents. |
| Difficulty in Product Isolation/Precipitation | 1. Product is too soluble in the reaction solvent. 2. Insufficient cooling of the reaction mixture. | 1. After cooling to room temperature, place the reaction mixture in an ice bath to further decrease solubility and induce precipitation. 2. If the product remains in solution, carefully reduce the solvent volume under reduced pressure and then cool. |
| Inconsistent Results Between Batches | 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, time, stirring rate). 3. Atmospheric moisture affecting the reaction. | 1. Use reagents and solvents from the same batch or ensure consistent quality. 2. Carefully control and document all reaction parameters for each run. 3. Conduct the reaction under anhydrous conditions if moisture sensitivity is suspected. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl 2,4-dihydroxybenzoate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (95% or absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dihydroxybenzoate in ethanol. A typical ratio would be approximately 10-15 mL of ethanol per gram of the ester. Gentle warming may be required to achieve complete dissolution.
-
Addition of Hydrazine Hydrate: To the stirred solution, slowly add an excess of hydrazine hydrate (typically 2-3 molar equivalents relative to the ester). The addition should be done at room temperature.
-
Reaction under Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC. Prepare a suitable solvent system (e.g., ethyl acetate/hexane mixture) to differentiate the starting ester from the more polar product. Spot the reaction mixture alongside the starting material on a TLC plate. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.
-
Isolation of the Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product, this compound, should precipitate out as a crystalline solid. To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities. Follow this with a wash of cold water and then ether.[7]
-
Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified this compound in a vacuum oven or a desiccator over a suitable drying agent (e.g., calcium chloride) at room temperature to a constant weight.[7] The final product should be a nearly white to colorless crystalline solid.[7]
References
- Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
- Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. [Link]
- Google Patents.
- ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]
- ResearchGate. Synthesis of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid. [Link]
- Google Patents. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.
- ResearchGate.
- Google Patents.
- Bentham Science Publisher.
- Organic Chemistry Portal.
- RSC Publishing. Reaction Chemistry & Engineering. [Link]
- Google Patents.
- PubMed. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
- ResearchGate. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
- Camber, B., & Dziewiatkowski, D. D. (1951). Synthesis of this compound. Journal of the American Chemical Society, 73(8), 4021-4021. [Link]
- ResearchGate. Pronounced solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion. [Link]
Sources
- 1. 2,4-二羟基苯酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-Dihydroxybenzoic acid hydrazide 97 13221-86-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
- 9. 13221-86-8 CAS MSDS (2,4-DIHYDROXYBENZHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 2,4-dihydroxy-N'-methylidene]benzohydrazide
Welcome to the technical support center for the synthesis of 2,4-dihydroxy-N'-methylidene]benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yield and obtain a high-purity product.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,4-dihydroxy-N'-methylidene]benzohydrazide, which is a Schiff base formed from the condensation of 2,4-dihydroxybenzohydrazide and formaldehyde.
Issue 1: Low or No Product Yield
Symptoms:
-
After the reaction and workup, little to no solid product is isolated.
-
TLC analysis shows mostly starting materials (this compound).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The condensation reaction to form the Schiff base (hydrazone) is an equilibrium process. Insufficient reaction time or suboptimal temperature can lead to low conversion. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the spot corresponding to the this compound starting material significantly diminishes or disappears.[1] 2. Increase Temperature: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol ~78°C). |
| Catalyst Inefficiency | Schiff base formation is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[2][3] | 1. Add Catalytic Acid: Introduce 1-3 drops of glacial acetic acid to the reaction mixture. This can significantly accelerate the reaction rate.[1] 2. pH Optimization: The optimal pH for hydrazone formation is typically mildly acidic. If the reaction is too acidic, the hydrazide nitrogen becomes protonated and non-nucleophilic.[2][3] |
| Reagent Quality | Impurities in the starting materials, particularly in the this compound or formaldehyde solution, can interfere with the reaction. The hydrazide can degrade over time if not stored properly. | 1. Verify Reagent Purity: Use high-purity this compound and a fresh, standardized solution of formaldehyde. The purity of this compound can be checked by its melting point (around 247-250 °C).[4] 2. Proper Storage: Store this compound in a cool, dark, and dry place. |
| Hydrolysis of Product | Hydrazones are susceptible to hydrolysis, which can revert the product back to the starting hydrazide and aldehyde, especially in the presence of excess water.[5] | 1. Use Anhydrous Solvents: Employ absolute ethanol or methanol to minimize water content in the reaction mixture. 2. Effective Drying: After filtration, ensure the product is thoroughly dried to remove any residual water. |
Issue 2: Product is an Oil or Gummy Solid
Symptoms:
-
The product does not precipitate as a crystalline solid.
-
Attempts to filter the product result in a sticky or oily mass.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to an amorphous or oily product. These could be unreacted starting materials or side products. | 1. Recrystallization: This is the most effective method for purification. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly.[1] The pure compound should crystallize out, leaving impurities in the solution. 2. Solvent Trituration: Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. |
| Incorrect Solvent for Precipitation | The choice of solvent for the reaction and workup is critical. If the product is too soluble in the reaction solvent, it may not precipitate upon cooling. | 1. Induce Precipitation: If the product doesn't precipitate upon cooling, try adding a non-polar co-solvent (an "anti-solvent") like hexane or placing the flask in an ice bath to reduce solubility. 2. Solvent Evaporation: Carefully reduce the volume of the solvent under reduced pressure to concentrate the solution and induce crystallization. |
Issue 3: Product is Colored or Discolored
Symptoms:
-
The isolated product is not the expected color (typically a white or pale yellow solid).[1]
-
The product darkens over time.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxidation of Phenolic Groups | The 2,4-dihydroxy moiety is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored byproducts. | 1. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 2. Proper Storage: Store the final product in a sealed, dark container, preferably under an inert atmosphere, and refrigerated. |
| Side Reactions | At elevated temperatures or with prolonged reaction times, side reactions can occur, leading to colored impurities. | 1. Optimize Reaction Time: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation products. 2. Purification: Utilize recrystallization or column chromatography to remove colored impurities. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2,4-dihydroxy-N'-methylidene]benzohydrazide?
A1: The synthesis is a condensation reaction between this compound and formaldehyde, forming a Schiff base (specifically, a hydrazone) and water.
Reaction Scheme:
Caption: General synthesis of the target compound.
Q2: What is a typical experimental protocol to improve yield?
A2: Below is a detailed, step-by-step protocol optimized for high yield and purity.
Optimized Experimental Protocol
Materials:
-
This compound (1.68 g, 10 mmol)[4]
-
Formaldehyde (0.81 mL of 37% aqueous solution, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution: Add this compound (10 mmol) to 50 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the mixture at room temperature to dissolve the solid. Gentle heating may be required.[6]
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (10 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: Periodically check the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is complete when the spot for this compound has disappeared or is very faint.
-
Precipitation and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product should precipitate as a solid. For maximum yield, cool the flask in an ice bath for 30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Purification (if necessary): If the product is not pure (as determined by melting point or NMR), recrystallize from a suitable solvent like ethanol.
Q3: How do I prepare the this compound starting material?
A3: this compound can be synthesized from a corresponding ester, such as methyl 2,4-dihydroxybenzoate or ethyl 2,4-dihydroxybenzoate, by reacting it with hydrazine hydrate.[4][7]
Synthesis of this compound:
Sources
Technical Support Center: Synthesis of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazones
Document ID: TSC-24DBH-2026-01
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for the synthesis of 2,4-dihydroxybenzoic acid hydrazide and its subsequent hydrazone derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and antiproliferative properties, and their roles as versatile chemical intermediates.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and practical advice rooted in established chemical principles. Our goal is to empower you to diagnose and resolve common challenges encountered during this multi-step synthesis, ensuring efficiency, purity, and reproducibility in your work.
Overall Synthesis Workflow
The synthesis is a two-stage process. First, the hydrazide is prepared, typically from a methyl ester precursor. Second, the hydrazide is condensed with an appropriate aldehyde or ketone to form the final hydrazone product.
Sources
Technical Support Center: Purification of 2,4-Dihydroxybenzohydrazide by Recrystallization
Welcome to the technical support center for the purification of 2,4-dihydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity this compound through recrystallization. Here, we move beyond generic protocols to address the specific challenges and nuances of working with this particular molecule, ensuring you can troubleshoot effectively and achieve optimal results in your experiments.
Understanding the Molecule: this compound
This compound is a versatile intermediate in medicinal chemistry and a valuable building block in organic synthesis.[1] Its structure, featuring two hydroxyl groups and a hydrazide moiety, makes it a potent ligand for metal chelation and a precursor for various heterocyclic compounds.[1] The typical synthesis involves the reaction of an ester of 2,4-dihydroxybenzoic acid, such as ethyl 2,4-dihydroxybenzoate, with hydrazine hydrate.[2] Understanding this synthetic route is crucial as it informs the potential impurity profile of the crude product.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| Appearance | White to light yellow/orange powder or crystals | [3] |
| Melting Point | 247-250 °C | [3][4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on experimental evidence from the literature, 96% ethanol is an excellent choice for the recrystallization of this compound.[5] The compound is soluble in hot ethanol and sparingly soluble at room temperature, which is the ideal characteristic for a recrystallization solvent.
Q2: What are the likely impurities in my crude this compound?
A2: The impurity profile depends on the synthetic route. For the common synthesis from ethyl 2,4-dihydroxybenzoate and hydrazine hydrate, potential impurities include:
-
Unreacted starting materials: Ethyl 2,4-dihydroxybenzoate and hydrazine hydrate.
-
By-products of synthesis: Ethanol, formed during the reaction.
-
Impurities from precursors: If the starting 2,4-dihydroxybenzoic acid (used to make the ester) is impure, contaminants like resorcinol could be carried through.[6]
-
Degradation products: Hydrazides can be susceptible to hydrolysis or oxidation under certain conditions.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. Further recrystallization is recommended.
Q4: Can I use water for the recrystallization?
A4: While the two hydroxyl groups and the hydrazide moiety impart some polarity, water is generally not the best choice for recrystallizing this compound. A related compound, 2,4-dihydroxybenzophenone, is practically insoluble in cold water.[7] While heating will increase solubility, the high polarity of water may not effectively dissolve the organic backbone of the molecule even at elevated temperatures, leading to poor recovery. A mixed solvent system with water could be explored, but 96% ethanol is a more reliable starting point.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: The crude product does not fully dissolve in hot ethanol.
-
Cause A: Insufficient Solvent: You may not have added enough solvent to reach the saturation point at ethanol's boiling temperature.
-
Solution: Gradually add small portions of hot ethanol to the mixture while maintaining reflux until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce your final yield.
-
-
Cause B: Insoluble Impurities: Your crude product may contain insoluble impurities, such as inorganic salts or polymeric by-products.
-
Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.
-
Problem 2: No crystals form upon cooling the ethanol solution.
-
Cause A: Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling.[8]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the ethanol. Once the volume is reduced, allow the solution to cool again.
-
-
Cause B: Supersaturation Not Achieved: The solution may be supersaturated but requires a nucleation site for crystal growth to begin.
-
Solution 1 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the cooled solution to induce crystallization.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[8]
-
Solution 3 (Further Cooling): Place the flask in an ice-water bath to further decrease the solubility of the compound.
-
Problem 3: The product "oils out" instead of forming crystals.
-
Cause A: Solution Cooled Too Rapidly: If the hot, saturated solution is cooled too quickly, the compound's solubility may drop so fast that it separates as a liquid (an oil) rather than forming an ordered crystal lattice.
-
Solution: Reheat the solution to redissolve the oil. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath from a hot state.
-
-
Cause B: High Concentration of Impurities: Significant amounts of impurities can interfere with crystal formation and promote oiling out.
-
Solution: If slow cooling does not resolve the issue, you may need to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, before returning to recrystallization.[9]
-
Problem 4: The resulting crystals are colored (yellow/orange).
-
Cause: Presence of Chromophoric Impurities: The starting materials or by-products may be colored. Oxidation of the phenolic hydroxyl groups can also lead to colored impurities.
-
Solution: In many cases, a single recrystallization is sufficient to leave colored impurities behind in the mother liquor. If the color persists, you can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
-
Experimental Protocol: Recrystallization of this compound
This protocol is a self-validating system, with checkpoints to ensure purity.
Materials:
-
Crude this compound
-
96% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 96% ethanol, enough to create a slurry. Add a boiling chip and attach a condenser. Heat the mixture to a gentle reflux.
-
Achieving Saturation: Continue adding hot 96% ethanol in small portions through the top of the condenser until the solid just dissolves. This is a critical step; avoid adding a large excess of solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration at this stage.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 96% ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Validation: Check the melting point of the dried crystals. A sharp melting point within the range of 247-250 °C indicates a high degree of purity.
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.
Caption: Standard recrystallization workflow.
Caption: Troubleshooting decision tree.
References
- Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 17481.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
- Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
- Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- National Institutes of Health. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- MDPI. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- National Institutes of Health. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
- PubChem. (n.d.). 2,4-Dihydroxybenzophenone.
Sources
- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 2. 2,4-Dihydroxybenzoic acid hydrazide 97 13221-86-8 [sigmaaldrich.com]
- 3. 13221-86-8 CAS MSDS (2,4-DIHYDROXYBENZHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,4-Dihydroxybenzoic acid hydrazide 97 13221-86-8 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 7. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
Kolbe-Schmitt Reaction Technical Support Center: Dihydroxybenzoic Acid Synthesis
Welcome to the technical support center for the Kolbe-Schmitt reaction, with a specialized focus on the synthesis of dihydroxybenzoic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet sensitive carboxylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors that govern reaction yield and selectivity. Our aim is to empower you with the knowledge to not only execute the reaction successfully but also to troubleshoot and optimize it for your specific research needs.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of dihydroxybenzoic acids via the Kolbe-Schmitt reaction.
Q1: What is the fundamental principle of the Kolbe-Schmitt reaction for dihydroxybenzoic acid synthesis?
The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide, generated from a dihydroxybenzene (like resorcinol), acts as a nucleophile to attack carbon dioxide, a weak electrophile.[1][2] The electron-rich nature of the phenoxide, particularly from di- and tri-hydric phenols, facilitates this carboxylation, which typically occurs at the ortho- or para-position relative to a hydroxyl group.[3] The initial product is an alkali metal salt of the dihydroxybenzoic acid, which is then protonated in an acidic work-up to yield the final product.[1][4]
Q2: Why is the choice of the alkali metal cation (e.g., Na+, K+) so critical for the reaction's outcome?
The alkali metal cation plays a pivotal role in determining the regioselectivity of the carboxylation (i.e., the position of the newly added carboxylic acid group). This is due to the formation of a chelate complex between the cation, the phenoxide oxygen, and the incoming carbon dioxide molecule.
-
Smaller cations (Na+): Sodium ions tend to form a tighter complex with the phenoxide oxygen. This proximity favors the carboxylation at the ortho position.[3][5]
-
Larger cations (K+): Potassium ions, being larger, form a less sterically hindered complex, which often leads to a higher proportion of the para-carboxylated product.[6][7][8] In the synthesis of dihydroxybenzoic acids from resorcinol, potassium bicarbonate or carbonate is commonly used to favor the formation of 2,4-dihydroxybenzoic acid (β-resorcylic acid).[9][10]
Q3: How do temperature and pressure influence the yield and selectivity of the reaction?
Temperature and pressure are critical process parameters that must be carefully controlled.
-
Temperature: Generally, lower temperatures (around 120-150°C) favor the formation of the ortho-isomer, while higher temperatures can lead to the formation of the more thermodynamically stable para-isomer.[4] For dihydroxybenzoic acids, specific temperature profiles are crucial. For instance, in the synthesis of 2,4-dihydroxybenzoic acid from resorcinol, the reaction might be initiated at a lower temperature and then elevated to ensure complete carboxylation.[11]
-
Pressure: The Kolbe-Schmitt reaction is typically conducted under elevated pressure (often 80-100 atm) of carbon dioxide.[4][12] This high pressure increases the concentration of CO2 in the reaction medium, thereby driving the equilibrium towards the carboxylated product and enhancing the reaction rate and overall yield.[13] However, for more reactive substrates like dihydroxybenzenes, the reaction can sometimes be achieved under milder pressure conditions.[3]
Q4: What is the "Marasse modification," and when should I consider using it?
The Marasse modification involves the carboxylation of a free phenol in the presence of an excess of anhydrous potassium carbonate at elevated temperature and pressure.[12][14] This method can offer better yields in some cases and circumvents the need to pre-form the often hygroscopic and difficult-to-handle dry phenoxide.[12] However, from an industrial perspective, it can be more expensive due to the cost of the carbonate compared to alkali hydroxides.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Kolbe-Schmitt synthesis of dihydroxybenzoic acids.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Yield of Dihydroxybenzoic Acid | 1. Presence of Water: The phenoxide is highly susceptible to hydrolysis, which reduces its nucleophilicity and consumes the base. | Ensure all reactants, solvents, and apparatus are scrupulously dried. The preparation of an anhydrous phenoxide is a critical step for the success of the traditional reaction.[3] |
| 2. Incomplete Phenoxide Formation: Insufficient base or reaction time for the deprotonation of the dihydroxybenzene. | Use a stoichiometric amount of a strong base (e.g., NaOH, KOH) and allow adequate time for the complete formation of the diphenoxide. | |
| 3. Insufficient CO2 Pressure or Leaks: Low CO2 concentration will slow down or prevent the carboxylation. | Check the pressure seals of your reactor. Ensure the CO2 pressure is maintained at the desired level throughout the reaction.[13] | |
| Formation of the Wrong Isomer (e.g., 2,6- instead of 2,4-dihydroxybenzoic acid) | 1. Incorrect Cation Choice: As discussed in the FAQ, the cation influences regioselectivity. | For 2,4-dihydroxybenzoic acid from resorcinol, potassium salts are generally preferred.[9][15] For other isomers, a systematic screening of different alkali metal hydroxides or carbonates may be necessary. |
| 2. Suboptimal Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution. | Carefully control the reaction temperature. A lower temperature may favor one isomer, while a higher temperature might lead to rearrangement or formation of another. For example, in the synthesis of 2,6-dihydroxybenzoic acid, specific temperature control is crucial to favor its formation over the 2,4-isomer.[16] | |
| Dark-colored or Impure Product | 1. Oxidation of Phenoxide/Product: Phenoxides and dihydroxybenzoic acids can be sensitive to air oxidation, especially at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing CO2. Minimize the exposure of the product to air during work-up. |
| 2. Side Reactions/Decomposition: At excessively high temperatures, side reactions such as decarboxylation or polymerization can occur. | Adhere to the recommended temperature range for your specific synthesis. After acidification, purification by recrystallization, often with the use of decolorizing charcoal, is usually necessary to remove colored impurities.[9] | |
| Incomplete Reaction | 1. Short Reaction Time: The carboxylation reaction can be slow and may require several hours to reach completion. | Increase the reaction time and monitor the progress by taking aliquots (if possible) and analyzing them (e.g., by HPLC). |
| 2. Poor Mixing: In a solid-gas phase reaction, inefficient mixing can lead to poor contact between the phenoxide and CO2. | Ensure efficient stirring or agitation of the reaction mixture, especially in a solids mixer.[15] |
Visualizing the Process
Kolbe-Schmitt Reaction Mechanism
Caption: Mechanism of the Kolbe-Schmitt reaction for dihydroxybenzoic acids.
Experimental Workflow
Caption: A typical experimental workflow for dihydroxybenzoic acid synthesis.
Detailed Experimental Protocol: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
This protocol is a modification of established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of 2,4-dihydroxybenzoic acid from resorcinol.[9][10]
Materials:
-
Resorcinol (1.8 moles, 200 g)
-
Potassium bicarbonate (9.9 moles, 1 kg)
-
Deionized water (2 L)
-
Concentrated Hydrochloric Acid (HCl)
-
Decolorizing charcoal (Norite or equivalent)
-
5 L round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
CO2 gas cylinder with regulator
-
Large beaker
-
Buchner funnel and filter paper
-
Ether (for extraction, optional)
Procedure:
-
Reaction Setup: In the 5 L flask, combine 200 g of resorcinol, 1 kg of potassium bicarbonate, and 2 L of deionized water.[10] It is noted that using at least ten parts water to one part resorcinol is beneficial for the yield.[10]
-
Initial Heating: Fit the flask with a reflux condenser. Gently heat the mixture on a steam bath for approximately 4 hours.
-
Carboxylation: After the initial heating, increase the heat to bring the solution to a vigorous reflux. Pass a rapid stream of carbon dioxide through the solution during this reflux period for about 30 minutes.[10]
-
Cooling and Precipitation: Allow the flask to cool to room temperature, then chill it in an ice bath. The crude 2,4-dihydroxybenzoic acid will crystallize.
-
Work-up and Acidification: The reaction mixture is worked up by acidification.[9] Carefully add concentrated hydrochloric acid to the mixture until it is acidic (test with pH paper). This will precipitate the 2,4-dihydroxybenzoic acid.[9][11]
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. The initial yield of crude acid is typically high. The mother liquor can be extracted with ether to recover more product.[10]
-
Purification by Recrystallization: Dissolve the combined crude product in about 1 L of hot water. Add approximately 25 g of decolorizing charcoal and boil the solution for a few minutes.[10]
-
Crystallization: Filter the hot solution through a pre-heated funnel to remove the charcoal. Cool the filtrate in an ice-salt bath with vigorous stirring to induce crystallization. This rapid cooling helps to form finely crystalline, colorless product.[10]
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them. The expected yield of pure 2,4-dihydroxybenzoic acid (m.p. 216-217°C) is in the range of 57-60%.[10]
References
- A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. (2023-03-13). RSC Sustainability.
- Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids.
- Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzo
- Kolbe-Schmitt Reaction. J&K Scientific LLC.
- Influence of alkali metal cations upon the Kolbe-Schmitt reaction mechanism. PubMed.
- Influence of Alkali Metal Cations upon the Kolbe-Schmitt Reaction Mechanism. Semantic Scholar.
- Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism.
- The Marasse modification of the Kolbe–Schmitt reaction uses an excess...
- Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism.
- The Kolbe-Schmitt Reaction. Organic Reactions.
- 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube.
- Preparation of 2,4-dihydroxybenzoic acid.
- Kolbe–Schmitt reaction. Wikipedia.
- Kolbe Reaction Mechanism. BYJU'S.
- Kolbe-Schmitt Reaction. YouTube.
- Method for producing 2,6-dihydroxybenzoic acid.
- β-RESORCYLIC ACID. Organic Syntheses.
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Testbook.
Sources
- 1. byjus.com [byjus.com]
- 2. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Influence of alkali metal cations upon the Kolbe-Schmitt reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Influence of Alkali Metal Cations upon the Kolbe-Schmitt Reaction Mechanism | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing HPLC Separation of Dihydroxybenzoic Acid Isomers
Welcome to the technical support center for the chromatographic separation of dihydroxybenzoic acid (DHB) isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve robust and reproducible separations.
Introduction: The Challenge of DHB Isomer Separation
Dihydroxybenzoic acids are a group of six constitutional isomers that differ only in the substitution pattern of two hydroxyl groups on a benzoic acid core. This subtle structural variation leads to very similar physicochemical properties, such as polarity and acidity (pKa), making their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge.[1][2] Often, standard reversed-phase (RP) methods result in poor resolution or co-elution, necessitating a more nuanced approach to method development.[3]
This guide will explore the key parameters that govern the separation, providing you with the technical understanding to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dihydroxybenzoic acid (DHB) isomers so difficult?
A: The primary challenge stems from their structural similarity. All six isomers share the same chemical formula (C₇H₆O₄) and molecular weight.[1] This results in closely related polarities and dissociation constants (pKa values), which are the main drivers of retention and selectivity in many HPLC modes. In standard reversed-phase chromatography, which separates based on hydrophobicity, the isomers exhibit very similar retention behavior, often leading to co-elution.[3][4] Achieving separation requires exploiting the subtle differences in their properties, such as hydrogen bonding capabilities and the precise pKa of the carboxylic acid and hydroxyl groups, which are influenced by the position of the substituents.[5][6]
Q2: What are the most common HPLC columns and modes used for DHB isomer separation?
A: While standard C18 reversed-phase columns can be used, they often require careful optimization of the mobile phase pH to achieve separation.[7] More advanced strategies frequently yield better results:
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics (e.g., Primesep D, Amaze TR, Newcrom B) are highly effective.[1][2][3][4] These columns offer multiple interaction mechanisms, allowing for the exploitation of small differences in both the hydrophobicity and the ionic character of the isomers, resulting in enhanced selectivity.[3]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for separating these polar compounds.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9] This mode can provide a different selectivity profile compared to reversed-phase methods.[10]
-
Hydrogen Bonding Columns: Specialized columns, such as SHARC 1, separate compounds based on their hydrogen bonding capabilities.[5] Since the accessibility of the hydroxyl and carboxylic acid groups varies among the isomers, this can be a powerful tool for their resolution.[5]
Q3: What is the critical role of mobile phase pH in the separation?
A: Mobile phase pH is arguably the most powerful parameter for optimizing the separation of ionizable compounds like DHB isomers.[11][12] The pH of the mobile phase dictates the ionization state of both the carboxylic acid and the phenolic hydroxyl groups on each isomer.
-
Ion Suppression (in Reversed-Phase): At a pH well below the pKa of the carboxylic acid group (typically around pH 2.5-3.0), the molecule is in its neutral, protonated form. This increases its hydrophobicity and, therefore, its retention on a reversed-phase column.[13][14] Since each isomer has a slightly different pKa, adjusting the pH can fine-tune the relative retention times and improve selectivity.[15]
-
Controlling Peak Shape: Operating at a pH close to an analyte's pKa can lead to poor peak shapes (e.g., peak splitting or tailing) because both the ionized and non-ionized forms of the molecule exist in significant proportions.[11][12] It is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure a single, stable form and sharp, symmetrical peaks.[14][15]
Q4: Can column temperature be used to optimize the separation?
A: Yes, column temperature is a useful, albeit secondary, tool for optimization. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and higher efficiency.[16][17] It can also alter the selectivity of the separation, changing the relative spacing between peaks. However, the effect can be unpredictable and must be evaluated empirically for each specific method. While higher temperatures can shorten run times, they can also potentially degrade thermally sensitive analytes.[17]
Visualizing the Analytes
The subtle differences in the positions of the two hydroxyl groups are fundamental to the separation challenge.
Caption: The six constitutional isomers of dihydroxybenzoic acid.
Physicochemical Properties of DHB Isomers
Understanding the pKa values is crucial for pH-based method development.
| Isomer | Carboxylic Acid pKa (approx.) | Other Names |
| 2,3-DHB | 2.97 | o-Pyrocatechuic acid |
| 2,4-DHB | 3.11 | β-Resorcylic acid |
| 2,5-DHB | 2.97 | Gentisic acid |
| 2,6-DHB | 1.30 | γ-Resorcylic acid |
| 3,4-DHB | 4.48 | Protocatechuic acid |
| 3,5-DHB | 4.04 | α-Resorcylic acid |
| Data sourced from various sources including[18][19][20]. Note that exact pKa values can vary slightly depending on the measurement conditions. |
Troubleshooting Guide
Problem: I have poor resolution between two or more DHB isomers.
This is the most common issue. A systematic approach is required to improve the separation (selectivity).
Caption: A systematic workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Adjust Mobile Phase pH (Most Powerful Tool):
-
Causality: The ionization state of DHB isomers is highly sensitive to pH. Altering the pH changes the charge and polarity of each isomer differently, which directly impacts selectivity.[12][13]
-
Action: For reversed-phase, start with a low pH (e.g., 2.5) using a buffer like phosphate or formate to fully protonate the carboxylic acid group.[14] Make small, systematic adjustments (e.g., ±0.2 pH units) and observe the change in selectivity.
-
-
Change the Organic Modifier:
-
Causality: Acetonitrile (ACN) and Methanol (MeOH) interact differently with both the analytes and the stationary phase, affecting hydrogen bonding and dipole-dipole interactions. This can alter elution order and peak spacing.
-
Action: If you are using ACN, try replacing it with MeOH, or use a ternary mixture. Observe any changes in selectivity.
-
-
Optimize the Gradient:
-
Causality: For gradient elution, a shallower gradient (i.e., a smaller change in %B per unit of time) increases the time analytes spend in the "optimal" mobile phase composition for their separation, thereby improving resolution for closely eluting peaks.[16]
-
Action: Decrease the slope of your gradient, especially during the time window where the isomers of interest are eluting.
-
-
Change the Column Chemistry:
-
Causality: If modifying the mobile phase is insufficient, the stationary phase lacks the necessary selectivity. Moving to a different separation mode introduces entirely new interaction mechanisms.[16]
-
Action: Switch from a standard C18 column to a mixed-mode or HILIC column. These phases provide alternative retention mechanisms (ion-exchange, hydrophilic partitioning) that can effectively resolve isomers that co-elute on C18.[3][8]
-
Problem: My peaks are tailing.
Peak tailing is often caused by secondary interactions or issues with the mobile phase pH.
-
Cause 1: Mobile phase pH is too close to the analyte pKa.
-
Explanation: When the mobile phase pH is near the pKa, the analyte exists as a mixture of its ionized and non-ionized forms, which can interact differently with the stationary phase, leading to tailing.[11]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the DHB isomers. For these acidic compounds, this typically means lowering the pH to <3.0.[15]
-
-
Cause 2: Secondary interactions with residual silanols (on silica-based columns).
-
Explanation: The acidic DHB isomers can interact with active silanol groups on the silica surface of the column, causing tailing.
-
Solution: Add a small amount of a competitive agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA will protonate the silanols and minimize these unwanted interactions. Alternatively, using a modern, end-capped column can reduce this effect.
-
Problem: My retention times are drifting and not reproducible.
Retention time instability is a common problem that often points to the system rather than the fundamental chemistry.[21]
-
Cause 1: Inadequate column equilibration.
-
Explanation: If the column is not fully equilibrated with the mobile phase at the start of each run, especially in gradient elution, retention times will shift.
-
Solution: Ensure your method includes a sufficient column equilibration step (typically 5-10 column volumes) before each injection.
-
-
Cause 2: Mobile phase composition is changing.
-
Explanation: This can be due to improper mixing, evaporation of the more volatile organic component, or degradation of mobile phase additives.[22]
-
Solution: Prepare fresh mobile phase daily. Ensure the solvent bottle caps are sealed to prevent evaporation. If using an online mixer, ensure it is functioning correctly.[22]
-
-
Cause 3: Fluctuations in column temperature.
Detailed Experimental Protocols
Protocol 1: Optimized Reversed-Phase (C18) Method with pH Control
This protocol is a robust starting point for separating DHB isomers on a standard C18 column by carefully controlling the mobile phase pH.
-
Instrumentation and Column:
-
HPLC System with UV/PDA Detector
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar)
-
Column Temperature: 30 °C
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Adjust pH to ~2.7.
-
Mobile Phase B: Acetonitrile (ACN)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (adjust based on specific isomer absorbance maxima)[1]
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 5 20.0 30 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Rationale:
-
The low pH (~2.7) of the mobile phase ensures that the carboxylic acid groups of all isomers are fully protonated (ion-suppressed), increasing their hydrophobicity and retention.[14][15] This condition provides sharp peaks and stable retention.
-
The shallow gradient from 5% to 30% ACN over 20 minutes is designed to provide sufficient resolving power for these closely eluting isomers.
-
Protocol 2: HILIC Method for Enhanced Separation of Polar Isomers
This protocol uses an alternative selectivity mechanism for isomers that are difficult to resolve by reversed-phase.
-
Instrumentation and Column:
-
HPLC System with UV/PDA Detector
-
Column: HILIC (Amide or bare silica phase), 2.1 x 100 mm, 1.7 µm particle size
-
Column Temperature: 40 °C
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 0 10.0 50 12.0 50 12.1 0 | 17.0 | 0 |
-
-
Rationale:
-
HILIC mode operates with a high organic mobile phase, retaining polar compounds on a polar stationary phase.[8] Elution is achieved by increasing the aqueous content of the mobile phase.[9]
-
This provides an orthogonal separation mechanism to reversed-phase, often resulting in a different elution order and improved resolution for polar isomers.[10] The buffer (ammonium acetate) helps to ensure consistent ionization and good peak shape.
-
References
- Wei, Y., et al. (2011). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Liquid Chromatography & Related Technologies.
- SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acid.
- HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
- SIELC Technologies. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
- Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation.
- YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Al-Rimawi, F., et al. (2024). Comparative overview of HILIC methods for phenolic phytochemical analysis of foods. Food Chemistry.
- SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column.
- HELIX Chromatography. HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid.
- Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society.
- Maier, S., et al. (2019). The impact of the substitution pattern of dihydroxybenzoic acid on the self-assembly on a calcite surface. Physical Chemistry Chemical Physics.
- da Silva, M. A. B., et al. (2024). HILIC Chromatography: Powerful Technique in the Analysis of Polyphenols. Journal of the Brazilian Chemical Society.
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Agilent Publication 5990-8919EN.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- SciSpace. (2011). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
- Mac-Mod Analytical. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Widowati, W., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules.
- HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- SCION Instruments. (2021). HPLC Troubleshooting Guide.
- Sivasubramanian, L., & Lakshmi, K. S. (2009). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- Grote, B., et al. (2022). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences.
- MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Wikipedia. 2,4-Dihydroxybenzoic acid.
- PubChem. 2,6-Dihydroxybenzoic Acid. National Center for Biotechnology Information.
Sources
- 1. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 5. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. moravek.com [moravek.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. global.oup.com [global.oup.com]
- 19. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 20. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
troubleshooting low yield in condensation reaction of 2,4-dihydroxybenzoic acid hydrazide
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting and practical advice for optimizing the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and carbonyl compounds (aldehydes and ketones) to form hydrazones. As Senior Application Scientists, we have designed this resource to address common challenges and explain the chemical principles behind our recommended solutions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction to build a strong foundational understanding.
Q1: What is the underlying mechanism of hydrazone formation?
Hydrazone formation is a reversible condensation reaction that proceeds in two main stages. First, the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. Second, this unstable intermediate is dehydrated (loses a molecule of water) under acidic conditions to yield the final C=N double bond of the hydrazone. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate.[1]
Q2: Why is pH control so critical for this reaction, and what is the optimal range?
The reaction rate's dependence on pH is famously described by a "bell-shaped curve."[2] This is due to a mechanistic trade-off:
-
At high pH (basic): There is insufficient acid to protonate the carbonyl oxygen, which is necessary to make the carbonyl carbon more electrophilic and to facilitate the departure of the hydroxyl group as water during dehydration.
-
At low pH (strongly acidic): The hydrazine's lone pair of electrons becomes protonated (forming R-NH-NH3+). This renders the hydrazide non-nucleophilic and unable to initiate the attack on the carbonyl carbon.[2]
Therefore, the optimal condition is a mildly acidic environment, typically in the pH range of 4.5 to 6 .[2] A catalytic amount of a weak acid like glacial acetic acid is often sufficient to achieve this.[3][4]
Q3: What are the most common solvents for this reaction?
The choice of solvent is crucial for ensuring the reactants are fully dissolved. Due to the hydroxyl groups, 2,4-dihydroxybenzoic acid hydrazide has moderate polarity.[5]
-
Protic solvents like ethanol or methanol are most commonly used.[3][6] They are effective at dissolving the hydrazide, often with gentle heating, and are compatible with the mildly acidic conditions required.
-
In some cases, a Dean-Stark trap may be used with a solvent like toluene to azeotropically remove the water byproduct and drive the reaction equilibrium towards the product.[7]
Q4: How can I effectively monitor the reaction's progress?
The most straightforward and common method is Thin Layer Chromatography (TLC) .[2][4] By spotting the reaction mixture alongside the pure starting materials (hydrazide and carbonyl compound), you can visually track the consumption of reactants and the formation of a new spot corresponding to the hydrazone product. The hydrazone is typically less polar than the dihydroxy-substituted hydrazide.
For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy can be employed to identify and quantify all components in the reaction mixture.[2]
Core Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the experiment.
Problem 1: Low or No Product Formation
Observing a low yield or no new product spot on TLC is a common issue. The following flowchart and detailed explanations will help you diagnose the root cause.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Cause 1: Suboptimal Reaction Conditions
-
Causality: Hydrazone formation is an equilibrium process. Insufficient reaction time, temperature, or the absence of a catalyst can prevent the reaction from reaching completion. While many reactions proceed at room temperature or with gentle reflux, the specific reactivity of your carbonyl substrate is a key factor.[6][8][9] Aldehydes are generally more reactive than ketones due to lower steric hindrance and greater electrophilicity of the carbonyl carbon.[2] Electron-withdrawing groups on the aldehyde or ketone can increase reactivity, while electron-donating groups can decrease it.[1]
-
Solution:
-
Introduce a Catalyst: If not already present, add a catalytic amount (1-3 drops) of glacial acetic acid to achieve the optimal mildly acidic pH.[3][4]
-
Increase Temperature: Gently refluxing the reaction mixture in ethanol (approx. 78°C) or methanol can significantly increase the reaction rate.[4][6]
-
Extend Reaction Time: Monitor the reaction by TLC over a longer period (e.g., 2, 4, 8, and 24 hours) to determine when the consumption of starting materials plateaus. Reaction times can range from 15 minutes to over 24 hours depending on the substrates.[4][6]
-
Potential Cause 2: Poor Solubility of 2,4-Dihydroxybenzoic Acid Hydrazide
-
Causality: The two hydroxyl groups on the hydrazide's benzene ring increase its melting point and can limit its solubility in certain solvents at room temperature.[5] If the hydrazide is not fully dissolved, the reaction becomes heterogeneous and the rate will be dramatically reduced.
-
Solution:
-
Heat to Dissolve: Before adding the carbonyl compound, gently heat the mixture of 2,4-dihydroxybenzoic acid hydrazide in the solvent (e.g., ethanol) under reflux until a clear solution is obtained.[6]
-
Solvent Selection: If solubility remains an issue, consider a more polar solvent or a solvent mixture. Ensure the chosen solvent is dry, as excess water can shift the equilibrium back towards the reactants.
-
Potential Cause 3: Incorrect Stoichiometry
-
Causality: An incorrect molar ratio of reactants can lead to low yields of the desired product and the formation of side products.
-
Solution:
-
Verify Calculations: Double-check the molecular weights and molar calculations for both the hydrazide and the carbonyl compound.
-
Adjust Ratio: While a 1:1 molar ratio is theoretically sound, using a slight excess of the more stable or less expensive reagent can sometimes be beneficial. However, be aware that an excess of the carbonyl compound can promote azine formation (see Problem 2).
-
Problem 2: Presence of Multiple Spots on TLC / Impure Product
An impure product, often visualized as multiple spots on a TLC plate, complicates purification and reduces the final yield.
Potential Cause 1: Azine Side Product Formation
-
Causality: This is the most common side reaction. If hydrazine hydrate (H₂N-NH₂) itself were used, it could react with two equivalents of the aldehyde/ketone to form a symmetrical azine (R₂C=N-N=CR₂).[10] While less common with substituted hydrazides, conditions of high temperature and an excess of the carbonyl compound can still favor this pathway.
-
Solution:
-
Control Stoichiometry: Use a 1:1 or a slight excess (1.1 equivalents) of the 2,4-dihydroxybenzoic acid hydrazide relative to the carbonyl compound.[4][10]
-
Control Reagent Addition: Add the carbonyl compound dropwise to the dissolved solution of the hydrazide rather than mixing them all at once. This keeps the instantaneous concentration of the carbonyl compound low, disfavoring the second reaction required for azine formation.[10]
-
Potential Cause 2: Degradation of Reactants or Product
-
Causality: Hydrazides and hydrazones can be susceptible to oxidation or hydrolysis under harsh conditions (e.g., prolonged heating in the presence of strong acid/base or oxidants).[10] The phenolic hydroxyl groups on the 2,4-dihydroxybenzoic acid moiety can also be sensitive to oxidation.
-
Solution:
-
Use Fresh Reagents: Ensure the aldehyde is not partially oxidized to the corresponding carboxylic acid.
-
Inert Atmosphere: For particularly sensitive substrates, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Avoid Harsh Conditions: Use only a catalytic amount of acid and avoid unnecessarily high temperatures or prolonged reaction times once the reaction is complete (as determined by TLC).
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a high conversion rate, challenges in isolating the final product can significantly lower the practical yield.
Potential Cause 1: Product Solubility
-
Causality: The synthesized hydrazone product may have partial solubility in the reaction solvent, leading to losses during filtration.[9]
-
Solution:
-
Induce Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation.[4]
-
Solvent Evaporation: If the product is highly soluble, carefully reduce the solvent volume under reduced pressure to a point where the product begins to crystallize, then cool and filter.
-
"Anti-Solvent" Addition: Add a non-polar solvent in which the product is insoluble (e.g., cold water or hexane) to the reaction mixture to induce precipitation.
-
Potential Cause 2: Oily Product or Recrystallization Failure
-
Causality: The presence of impurities can inhibit proper crystal lattice formation, causing the product to "oil out." The solvent system chosen for recrystallization may also be inappropriate.
-
Solution:
-
Trituration: If an oil forms, remove the solvent and add a small amount of a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexane). Vigorously stir or scratch the flask with a glass rod to induce solidification.
-
Optimize Recrystallization: Systematically test different solvent systems for recrystallization. A good system is one where the product is soluble when hot but sparingly soluble when cold. Common choices include ethanol/water, methanol, or ethyl acetate/hexane mixtures.
-
Chromatography: If recrystallization fails, purification via column chromatography is the most reliable alternative.
-
Optimized Experimental Protocols
Protocol 1: General Synthesis of Hydrazones
-
Reactant Preparation: In a round-bottom flask, add 2,4-dihydroxybenzoic acid hydrazide (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of hydrazide).
-
Dissolution: Heat the mixture under reflux with stirring until the hydrazide is completely dissolved.
-
Addition of Carbonyl: To the clear solution, add the aldehyde or ketone (1.0-1.05 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid.[3]
-
Reaction: Maintain the reaction at reflux and monitor its progress using TLC (see Protocol 2). Typical reaction times are 2-8 hours.[11]
-
Isolation: Once the reaction is complete, cool the flask to room temperature, followed by cooling in an ice bath for 30 minutes to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark spots for the hydrazide (H), the carbonyl compound (C), and the reaction mixture (R).
-
Spot the Plate: Dissolve small amounts of the starting materials in the reaction solvent to create reference solutions. Use a capillary tube to spot H, C, and the reaction mixture on their respective marks.
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the 'R' lane to the 'H' and 'C' lanes. The reaction is progressing if the spots for H and C are diminishing and a new spot (the product) is appearing.
Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale / Key Considerations |
| Stoichiometry | Hydrazide:Carbonyl ≈ 1:1 or 1.1:1 | An excess of carbonyl can lead to azine formation.[4][10] |
| Solvent | Ethanol or Methanol | Good solubility for reactants; allows for reflux at a moderate temperature.[3][6] |
| Catalyst | Glacial Acetic Acid (catalytic) | Provides the necessary mildly acidic environment (pH 4.5-6) for optimal reaction rate.[2][3] |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | Increases reaction rate without being excessively harsh.[4] |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent; must be monitored by TLC.[4][6] |
Reaction Mechanism Diagram
Caption: General mechanism of acid-catalyzed hydrazone formation.
References
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- Reaction development and optimization a, An investigation of the...
- Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed. [Link]
- Synthesis of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF.
- Optimizing the reversibility of hydrazone formation for dynamic combin
- Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science (RSC Publishing). [Link]
- The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. [Link]
- Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosph
- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
- On the Use of CeCl3.
- 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. PMC - PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to the Antibacterial Activity of 2,4-Dihydroxybenzohydrazide Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the molecular scaffold of 2,4-dihydroxybenzohydrazide has emerged as a promising starting point for the development of new therapeutics. Its derivatives, particularly hydrazide-hydrazones and Schiff bases, have demonstrated a spectrum of biological activities, with antibacterial action being a significant area of investigation. This guide provides a comparative analysis of the antibacterial efficacy of various this compound derivatives, supported by experimental data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
The Rationale for this compound as a Pharmacophore
The this compound moiety is an attractive scaffold for several reasons. The presence of hydroxyl groups and the hydrazide linkage offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These functional groups can also participate in hydrogen bonding and chelation with metal ions, which are often crucial for interaction with bacterial targets. The hydrazide-hydrazone group (-CONH-N=CH-) in particular has been identified as a key pharmacophore in many compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[1].
Comparative Antibacterial Activity
The antibacterial activity of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below, synthesized from various studies, highlights the differential activity of these derivatives against a panel of Gram-positive and Gram-negative bacteria.
A study on a series of twenty-four hydrazide-hydrazones of 2,4-dihydroxybenzoic acid revealed significant antibacterial activity, particularly against Gram-positive bacteria[2][3]. For instance, compound 18 (2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) exhibited very strong activity, with MIC values as low as 3.91 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)[3]. Another derivative, compound 9 , also showed high activity against Gram-positive strains[2]. In contrast, the parent compound, 2,4-dihydroxybenzoic acid, showed activity against both Gram-negative (Escherichia coli, Pasteurella multocida, Neisseria gonorrhoeae) and Gram-positive bacteria (Staphylococcus aureus MRSA, Enterococcus faecalis) but at higher concentrations (MIC = 0.5-1.0 mg/mL)[2].
The table below summarizes the MIC values for selected this compound derivatives against various bacterial strains.
| Compound ID | Derivative Structure/Name | Bacterial Strain | MIC (µg/mL) | Reference |
| 18 | 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [3] |
| 18 | Staphylococcus aureus ATCC 25923 | 0.48 - 7.81 | [2] | |
| 9 | (Structure not specified in abstract) | Gram-positive bacteria | 15.62 - 125 | [2] |
| 2,4-dihydroxybenzoic acid | Parent Compound | Staphylococcus aureus (MRSA) | 500 | [2] |
| 2,4-dihydroxybenzoic acid | Escherichia coli | 1000 | [2] |
Note: The specific structures of all compounds were not available in the abstracts. The data is presented as found in the cited sources.
Mechanism of Action: An Emerging Picture
While the exact mechanism of action for many this compound derivatives is still under investigation, some studies suggest that their antibacterial properties may be linked to their ability to interact with key bacterial enzymes. For example, molecular docking studies on some hydrazide-hydrazones have suggested strong binding interactions within the active site of DNA gyrase, a crucial enzyme for bacterial DNA replication[1]. Another potential target is the bacterial cell membrane. The related compound, 2-hydroxy-4-methoxybenzaldehyde, has been shown to disrupt the cell membrane of S. aureus, leading to the release of intracellular contents[4]. It is plausible that this compound derivatives could share a similar mechanism.
Experimental Protocols for Antibacterial Susceptibility Testing
The following are standardized protocols for determining the antibacterial activity of novel compounds. These methods are essential for generating reliable and reproducible data.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent[5][6].
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound working solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Diagram of Broth Microdilution Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Conclusion and Future Directions
The available data strongly suggests that this compound derivatives are a promising class of compounds in the development of new antibacterial agents. The chemical tractability of the parent scaffold allows for the generation of diverse derivatives with potent activity, particularly against challenging Gram-positive pathogens like MRSA.
Future research should focus on a more systematic exploration of the structure-activity relationship (SAR) to identify the key chemical features that enhance antibacterial potency and spectrum. Further mechanistic studies are also crucial to elucidate the specific bacterial targets of these compounds, which will aid in their optimization as drug candidates. Finally, evaluation of the toxicity and in vivo efficacy of the most promising derivatives will be essential steps in translating these findings into clinically useful therapeutics.
References
- Deng, S., et al. (2009). Synthesis, Crystal Structure,and Antioxidant and Antibacterial Activities of 3,5-Dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide. ResearchGate.
- Journal of Applied Microbiology. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.
- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- PubMed. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed.
- Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
- Musa, A., et al. (n.d.). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. Academic Journals.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
- Andrei, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.
- PubMed. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PubMed.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.
- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- IOSR Journal. (2018). Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. IOSR Journal.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD.
- Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube.
- MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI.
- Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. Biology LibreTexts.
- ResearchGate. (2022). Synthesis, Characterization and Antimicrobial Studies of Metal(II) Complexes with A Schiff Base Derived From 2, 4-Dihydroxybenzophenone with Ethylenediamine. ResearchGate.
- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature.
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- 4. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 2,4-Dihydroxybenzohydrazide and Other Phenolic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the vast landscape of antioxidant research, phenolic acids stand out for their significant therapeutic potential, largely attributed to their ability to neutralize harmful free radicals. While compounds like gallic acid and caffeic acid are well-established benchmarks, numerous other phenolic derivatives warrant investigation. This guide provides an in-depth comparison of the antioxidant activity of 2,4-dihydroxybenzohydrazide against a range of common phenolic acids.
This analysis is grounded in established structure-activity relationships and available experimental data for structurally analogous compounds. While direct comparative studies on this compound are limited, by examining its structural features and the known antioxidant capacities of related molecules, we can develop a robust, evidence-based assessment of its potential.
The Fundamental Chemistry of Phenolic Antioxidants
Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[1] The efficiency of this process is dictated by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other functional groups that can influence electron delocalization and the stability of the resulting phenoxyl radical.
The primary mechanisms of action for phenolic antioxidants include:
-
Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The transfer of an electron to the radical, followed by the release of a proton.
The ease with which a phenolic compound can donate a hydrogen atom is a key determinant of its antioxidant power.
Structure-Activity Relationship: A Predictive Framework
The antioxidant capacity of a phenolic acid is not arbitrary; it is intrinsically linked to its molecular structure. Key principles governing this relationship include:
-
Number of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. For instance, gallic acid (a tri-hydroxy phenolic acid) is consistently shown to be a more potent antioxidant than di- and mono-hydroxy phenolic acids.[2]
-
Position of Hydroxyl Groups: The relative positioning of hydroxyl groups on the aromatic ring is critical. Ortho- and para-dihydroxy configurations tend to exhibit stronger antioxidant activity than meta-dihydroxy arrangements. This is due to the greater stability of the resulting phenoxyl radical through resonance.
-
The Benzohydrazide Moiety: The replacement of a carboxylic acid group with a hydrazide group (-CONHNH2) can influence antioxidant activity. While the phenolic hydroxyl groups remain the primary drivers of radical scavenging, the hydrazide moiety can potentially contribute to or detract from the overall antioxidant capacity through its electronic effects and potential to participate in radical stabilization. Some studies on benzohydrazide derivatives have shown them to possess significant antioxidant properties, with their activity being highly dependent on the substitution pattern on the aromatic ring.[3][4][5][6][7]
Comparative Analysis of Antioxidant Activity
To provide a clear comparison, the following table summarizes the reported antioxidant activities of several common phenolic acids, measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay. Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity, while higher FRAP values indicate greater reducing power.
| Compound | Chemical Structure | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)/µM) |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | 2.42 - 30.53[1][2] | ~3.55 µg/mL[1] | High |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | 2.01 - 12.67[8][9] | Low IC50 reported[10] | High |
| Protocatechuic Acid | 3,4-dihydroxybenzoic acid | ~7 µM (as DOPAC)[8] | High activity reported[11] | Moderate-High[12] |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | ~9.9 µg/mL[10] | 35.55 µg/mL[7] | Moderate[13] |
| 2,4-Dihydroxybenzoic Acid | 2,4-dihydroxybenzoic acid | >120,000[2] | Low activity reported[2] | Low/Negative[2] |
| This compound | This compound | Not available | Not available | Not available |
Analysis and Interpretation:
The provided data clearly demonstrates a hierarchy of antioxidant activity among common phenolic acids. Gallic acid and caffeic acid consistently exhibit the highest potency, which is attributable to their favorable hydroxyl group arrangements (three for gallic acid, and an ortho-dihydroxy configuration for caffeic acid).
Crucially, the data for 2,4-dihydroxybenzoic acid, the carboxylic acid analog of this compound, reveals significantly lower antioxidant activity compared to other dihydroxybenzoic acid isomers and the top-performing phenolic acids.[2] This is a direct consequence of its meta-dihydroxy substitution pattern, which is less effective at stabilizing the phenoxyl radical through resonance compared to ortho or para arrangements.
Given the foundational role of the phenolic hydroxyl groups in radical scavenging, it is highly probable that This compound will exhibit a similarly low to moderate antioxidant activity . While the hydrazide moiety introduces a different electronic environment compared to a carboxylic acid, it is unlikely to overcome the inherent disadvantage of the meta-dihydroxy configuration.
Mechanistic Insights
The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant, a process central to the activity of all the compounds discussed.
Caption: General mechanism of antioxidant action via hydrogen atom donation.
Experimental Protocols for Antioxidant Activity Assessment
For researchers seeking to experimentally validate these findings, the following are standardized protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
Reaction: In a microplate or cuvette, mix the DPPH solution with the sample or standard solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Workflow Diagram:
Caption: Workflow for the ABTS radical cation scavenging assay.
Step-by-Step Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare dilutions of the test compound and a standard antioxidant.
-
Reaction: Add the sample or standard solutions to the ABTS•+ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Workflow Diagram:
Caption: Workflow for the FRAP assay.
Step-by-Step Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Reaction: Add the test sample to the FRAP reagent and incubate (e.g., for 30 minutes at 37°C).
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.[14]
Conclusion
Based on a thorough analysis of structure-activity relationships and available experimental data for analogous compounds, this compound is predicted to be a phenolic compound with low to moderate antioxidant activity. Its meta-dihydroxy substitution pattern is a significant structural feature that limits its radical scavenging potential compared to ortho- or para-substituted dihydroxybenzoic acids and trihydroxybenzoic acids like gallic acid.
References
- López-Malo, D., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. PMC - PubMed Central. [Link]
- Saito, S., et al. (2015). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues.
- ResearchGate. (n.d.). DPPH radical-scavenging activity of different antioxidants.
- Der Pharma Chemica. (n.d.).
- Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. [Link]
- Son, S., & Lewis, B. A. (2002). Free Radical Scavenging and Antioxidative Activity of Caffeic Acid Amide and Ester Analogues: Structure−Activity Relationship. Journal of Agricultural and Food Chemistry, 50(3), 468–472. [Link]
- ResearchGate. (n.d.). The IC50 values of the DPPH scavenging activity of gallic acid (GA)
- ResearchGate. (n.d.). DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid, ellagic acid and ferulic acid. [Link]
- International Journal of Green Pharmacy (IJGP). (2013). Total antioxidant capacity using ferric reducing. [Link]
- University of Pretoria. (n.d.). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents. [Link]
- Der Pharma Chemica. (n.d.).
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- Semantic Scholar. (2011).
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- Research Square. (2024).
- ResearchGate. (n.d.). Ferric reducing capacity (FRAP assay). (a,b)
- ResearchGate. (n.d.). Comparison of the antioxidant activity of the tested hydroxybenzoic.... [Link]
- Pharmaceutical Biology. (2007). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. [Link]
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
- ResearchGate. (n.d.). IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. [Link]
- ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... [Link]
- ResearchGate. (n.d.). Antioxidant activity by ferric reducing antioxidant power (FRAP) assay.... [Link]
- International Journal of Pharma and Bio Sciences. (2012). DPPH free radical scavenging activity of phenolics and flavonoids in some medicinal plants of India. [Link]
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]
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A Comparative Guide to the Selective Cytotoxicity of 2,4-Dihydroxybenzohydrazide Derivatives in Oncology
In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissue remains a paramount objective. The principle of selective cytotoxicity is the bedrock of an ideal chemotherapeutic agent. Within this context, the 2,4-dihydroxybenzohydrazide scaffold has emerged as a versatile and promising platform for the development of new anticancer drugs. Its derivatives, particularly hydrazide-hydrazones, possess a unique structural motif (–C=N–NH–CO–) that serves as a key pharmacophore, enabling interactions with various biological targets.[1]
This guide provides an in-depth comparison of the cytotoxic performance of various this compound derivatives, contrasting their effects on cancer cell lines with their impact on normal, non-malignant cells. We will synthesize key experimental data, elucidate structure-activity relationships (SAR), and detail the methodologies used to generate these critical insights.
Comparative Cytotoxicity: The Decisive Role of Substituents
The therapeutic potential of a drug candidate is not defined solely by its potency against cancer cells but by its therapeutic index or selectivity index (SI). This ratio, calculated as the IC₅₀ (half-maximal inhibitory concentration) in a normal cell line divided by the IC₅₀ in a cancer cell line, provides a quantitative measure of the compound's safety margin. A higher SI value indicates greater selectivity for cancer cells.
Recent studies have demonstrated that strategic modification of the this compound core can dramatically influence both potency and selectivity.[2] A pivotal study involving a series of hydrazide-hydrazone derivatives tested against a panel of human cancer cell lines and a normal human kidney cell line (HEK-293) provides a clear illustration of this principle.[2][3]
Data Summary: IC₅₀ Values and Selectivity Indices
The following table summarizes the cytotoxic activity of key this compound derivatives, highlighting the profound impact of the substituent on the aromatic aldehyde ring.
| Compound ID | Derivative Structure (Key Substituent) | Cancer Cell Line | Cell Type | IC₅₀ (µM) on Cancer Cells | IC₅₀ (µM) on Normal Cells (HEK-293) | Selectivity Index (SI) |
| 1 | N'-[(4-nitrophenyl)methylidene] | LN-229 | Glioblastoma | 0.77 | >200 | >259.7 |
| HepG2 | Hepatocellular Carcinoma | 7.81 | >200 | >25.6 | ||
| 769-P | Renal Adenocarcinoma | 12.39 | >200 | >16.1 | ||
| 2 | N'-[(2-nitrophenyl)methylidene] | 769-P | Renal Adenocarcinoma | 45.42 | >200 | >4.4 |
| H1563 | Lung Adenocarcinoma | 65.67 | >200 | >3.0 | ||
| LN-229 | Glioblastoma | 130.17 | >200 | >1.5 | ||
| 3 | N'-[(2-bromophenyl)methylidene] | H1563 | Lung Adenocarcinoma | 101.14 | >200 | >1.9 |
| LN-229 | Glioblastoma | 156.77 | >200 | >1.2 |
Data synthesized from a 2023 study by Fijałkowski et al.[1][2]
Analysis of Structure-Activity Relationships (SAR)
The data unequivocally reveals critical structure-activity relationships:
-
The Nitro Substituent is Key for Potency and Selectivity : The most striking finding is the exceptional potency and selectivity of Compound 1 , featuring a 4-nitrophenyl (para-nitro) substituent. With an IC₅₀ value of just 0.77 µM against the glioblastoma cell line LN-229 and virtually no cytotoxic effect on normal HEK-293 cells (IC₅₀ > 200 µM), this derivative demonstrates a remarkable therapeutic window.[1][2] This suggests the electron-withdrawing nature and specific positioning of the nitro group are crucial for its potent and selective anticancer activity.
-
Positional Isomerism Matters : Shifting the nitro group from the para (4) to the ortho (2) position in Compound 2 leads to a significant decrease in antiproliferative activity across all tested cancer cell lines.[1][2] For instance, the IC₅₀ against LN-229 cells increases dramatically from 0.77 µM to 130.17 µM. This highlights that the precise geometry of the molecule and its interaction with the biological target are highly sensitive to substituent placement.
-
Halogen Substituents Diminish Activity : Replacing the potent nitro group with a halogen, such as in Compound 3 (2-bromophenyl), results in a substantial loss of cytotoxic potential.[1][2] The IC₅₀ values for this compound against lung and glioblastoma cell lines are in the 100-200 µM range, indicating significantly lower efficacy compared to the nitro-substituted derivatives.
Elucidating the Mechanism of Action
While the precise molecular targets for many this compound derivatives are still under active investigation, the broader class of hydrazones is known to exert anticancer effects through multiple pathways. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of cytotoxic reactive oxygen species (ROS).[1]
Some studies on structurally related compounds offer plausible mechanistic hypotheses:
-
Hsp90 Inhibition : Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in cancer cells and is essential for the stability of numerous oncogenic proteins.[4] It represents an attractive target for cancer therapy. Research on 2,4-dihydroxy benzaldehyde imines, which share a similar structural core, has identified them as potential Hsp90 inhibitors.[4] Inhibition of Hsp90 would lead to the degradation of its client proteins, triggering cell death.
-
Disruption of Iron Metabolism : An unbiased study on N'-(1-phenylethylidene)-benzohydrazides revealed that their cytotoxicity may be linked to an off-target effect involving the disruption of iron-sulfur (Fe-S) clusters, which are vital for mitochondrial respiration and other key cellular functions.[5] This suggests that some benzohydrazide derivatives may alter iron metabolism within the cell, leading to cell death.
A plausible downstream effect of these mechanisms is the activation of the caspase cascade, leading to apoptosis.
Caption: Potential mechanism of action leading to apoptosis.
Experimental Protocol: The MTT Cell Viability Assay
To ensure trustworthiness and reproducibility, the cytotoxicity data presented is typically generated using standardized in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[3][4]
Causality: The assay's principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into insoluble purple formazan crystals by mitochondrial dehydrogenases present in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer and normal cells from culture flasks using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seed cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The this compound scaffold is a fertile ground for the development of potent and, crucially, selective anticancer agents. The evidence strongly indicates that hydrazide-hydrazone derivatives, particularly N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, hold significant promise due to their high cytotoxicity against cancer cells and negligible impact on normal cells in vitro.[2]
The clear structure-activity relationships derived from these studies provide a rational basis for the future design of next-generation compounds. Future research should focus on:
-
Lead Optimization: Synthesizing novel analogues of the 4-nitrophenyl derivative to further enhance selectivity and explore pharmacokinetic properties.
-
In-depth Mechanistic Studies: Employing advanced techniques to definitively identify the molecular targets and signaling pathways responsible for the observed cytotoxicity.
-
In Vivo Validation: Progressing the most promising compounds into preclinical animal models to assess their efficacy and safety in a whole-organism context.
By building on this foundational knowledge, the scientific community can continue to refine these promising chemical entities, moving them closer to potential clinical applications in the fight against cancer.
References
- Fijałkowski, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- Fijałkowski, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.
- Gupta, S. D., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. PubMed.
- Kousar, N., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing.
- Kousar, N., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central.
- Lv, P., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central.
- Sherman, J. W., et al. (2024). N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma. bioRxiv.
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Navigating the Predictive Chasm: A Comparative Guide to In Vitro and In Vivo Toxicity of Hydrazide-Hydrazones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the hydrazide-hydrazone scaffold stands out as a privileged structure, underpinning a multitude of compounds with promising therapeutic activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] However, the journey from a promising lead compound to a clinically approved drug is fraught with challenges, paramount among them being the accurate assessment of toxicity. This guide provides a critical comparison of in vitro and in vivo toxicity evaluation methods for hydrazide-hydrazone derivatives, offering insights into the experimental nuances, data interpretation, and the often-elusive correlation between these two essential stages of preclinical safety assessment.
The Two Worlds of Toxicity Testing: A Conceptual Overview
Toxicity testing for any new chemical entity, including hydrazide-hydrazones, fundamentally operates in two distinct yet interconnected realms: in vitro and in vivo.
-
In vitro (Latin for "in glass"): These studies are conducted in a controlled laboratory setting outside of a living organism, typically using cell cultures. They are invaluable for high-throughput screening, mechanistic investigations, and reducing the reliance on animal testing. Common endpoints include cytotoxicity (cell death), genotoxicity (DNA damage), and specific organ-level toxicity using specialized cell lines.
-
In vivo (Latin for "within the living"): These studies are performed in whole, living organisms, most commonly in animal models such as rodents and zebrafish. In vivo testing provides a more holistic view of a compound's toxicity, accounting for complex physiological processes like metabolism, distribution, and excretion (ADME), as well as systemic effects on various organ systems.
The ultimate goal is to leverage the speed and mechanistic detail of in vitro assays to predict the likely toxicological profile of a hydrazide-hydrazone derivative in vivo, thereby informing the selection of the most promising and safest candidates for further development. However, as this guide will elucidate, the translation of in vitro findings to in vivo outcomes is not always straightforward.
In Vitro Toxicity Assessment: The Cellular Frontline
In vitro cytotoxicity assays are the workhorses of early-stage toxicity screening for hydrazide-hydrazones. They provide quantitative data on the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50).
Key In Vitro Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the hydrazide-hydrazone compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanisms of In Vitro Cytotoxicity of Hydrazide-Hydrazones
Numerous studies have demonstrated that hydrazide-hydrazones can induce cytotoxicity through various mechanisms, often converging on the induction of apoptosis (programmed cell death). Key events include:
-
Generation of Reactive Oxygen Species (ROS): Many hydrazide-hydrazones have been shown to increase intracellular ROS levels, leading to oxidative stress.[2][3][4] This can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The overproduction of ROS can lead to a collapse of the mitochondrial membrane potential, disrupting cellular energy production and releasing pro-apoptotic factors like cytochrome c into the cytoplasm.[2][3][5]
-
Caspase Activation: The release of cytochrome c triggers a cascade of enzymatic reactions involving a family of proteases called caspases.[5][6][7] Caspases are the executioners of apoptosis, cleaving key cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in determining a cell's fate.[8][9][10] Some hydrazide-hydrazones have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the balance towards cell death.
-
p53 Signaling: The tumor suppressor protein p53 can be activated in response to cellular stress, including DNA damage caused by ROS. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[11][12][13][14]
Caption: Intrinsic apoptotic pathway induced by hydrazide-hydrazones.
In Vivo Toxicity Assessment: The Whole-Organism Perspective
While in vitro assays provide crucial initial data, they cannot fully recapitulate the complexity of a living organism. In vivo studies are therefore essential to understand the systemic toxicity and pharmacokinetic profile of a hydrazide-hydrazone derivative.
Key In Vivo Experimental Protocols
1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS). It is a stepwise procedure that uses a minimal number of animals.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use a single sex of rodents (typically female rats) from a standard strain. Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the hydrazide-hydrazone compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity.
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for up to 14 days. Record body weight changes.
-
Stepwise Procedure: The outcome of the first step (e.g., mortality at a specific dose) determines the next step, which may involve dosing another group of animals at a lower or higher dose.
-
Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at different dose levels. This method provides an LD50 (median lethal dose) range rather than a precise point estimate.[15][16]
2. Fish Embryo Acute Toxicity (FET) Test (OECD Guideline 236)
The FET test using zebrafish (Danio rerio) embryos is a valuable alternative method for assessing acute toxicity that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Step-by-Step Methodology:
-
Embryo Collection: Collect newly fertilized zebrafish eggs.
-
Exposure: Place the embryos in a multi-well plate and expose them to a range of concentrations of the hydrazide-hydrazone compound. Include a control group.
-
Observation: Observe the embryos under a microscope at 24, 48, 72, and 96 hours post-fertilization. Record four apical endpoints as indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Data Analysis: Determine the concentration at which 50% of the embryos die (LC50) at 96 hours.
Caption: General workflow for in vivo toxicity studies.
The In Vitro-In Vivo Correlation: Bridging the Gap
The "holy grail" of preclinical toxicology is to accurately predict in vivo toxicity from in vitro data. However, for hydrazide-hydrazones, as with many classes of compounds, this correlation can be challenging.
Quantitative Comparison of Toxicity Data
| Compound | In Vitro Assay (Cell Line) | IC50 (µM) | In Vivo Assay (Animal Model) | LD50/LC50 (mg/kg or µM) | Reference |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | MTT (LN-229) | 0.77 | FET (Zebrafish) | LC50 > 100 µM | [17][18] |
| Hydrazone Derivative 3h (with pyrrole ring) | MTT (MCF-7) | 2.99 | Not Reported | - | [6] |
| Hydrazone Derivative 3i | MTT (MCF-7) | 4.37 | Not Reported | - | [19] |
| Isoniazid-hydrazone 3d | XTT (MCF-7) | 11.35 | Not Reported | - | [5] |
| Aryl Sulfonate Hydrazone 4g | MTT (MCF-7) | 17.8 | Not Reported | - | [20] |
| Naphthalene-1-ylmethylene phenylhydrazine | - | - | Brine Shrimp Lethality Test | LC50 = 1.45 µg/mL | [21] |
| Naphthalene-1-ylmethylene hydrazine | - | - | Brine Shrimp Lethality Test | LC50 = 47.20 µg/mL | [21] |
Note: The table highlights a common challenge: a lack of directly comparable in vitro IC50 and in vivo LD50 data for the same compounds in rodent models. Many studies report potent in vitro activity but do not proceed to comprehensive in vivo toxicity studies. The available data often uses alternative in vivo models like zebrafish or brine shrimp, which provide valuable early-stage toxicity information but may not fully correlate with mammalian toxicity.
Factors Complicating In Vitro-In Vivo Correlation
-
Metabolism: Hydrazide-hydrazones can be extensively metabolized in vivo, particularly in the liver. This can lead to the formation of more toxic (bioactivation) or less toxic (detoxification) metabolites. In vitro systems, especially those using single cell lines, often lack the full metabolic competency of a whole organism.
-
Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion profile dictates its concentration and duration of exposure at target organs. A potent compound in vitro may have poor bioavailability in vivo, leading to lower toxicity. Conversely, a compound might accumulate in a specific organ, causing toxicity not predicted by general cytotoxicity assays.
-
Complex Biological Systems: In vivo, the toxic response is influenced by the interplay of various organ systems, the immune system, and hormonal regulation, all of which are absent in simplified in vitro models.
Conclusion and Future Perspectives
The evaluation of hydrazide-hydrazone toxicity requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays are indispensable for high-throughput screening and elucidating the molecular mechanisms of cytotoxicity, with apoptosis induction via ROS generation and mitochondrial dysfunction being a common pathway. However, the limitations of in vitro systems in predicting systemic toxicity necessitate the use of in vivo models to provide a more comprehensive safety profile.
The challenge of translating in vitro data to in vivo outcomes remains a significant hurdle in the development of hydrazide-hydrazone-based therapeutics. To bridge this gap, future research should focus on:
-
Developing more predictive in vitro models: This includes the use of 3D cell cultures, organ-on-a-chip technologies, and co-culture systems that better mimic the physiological environment of tissues and organs.
-
Integrating metabolically competent systems: Incorporating liver microsomes or hepatocytes into in vitro assays can provide a more accurate picture of the potential for metabolic activation of hydrazide-hydrazones.
-
Conducting more direct comparative studies: There is a clear need for more studies that evaluate the same series of hydrazide-hydrazone derivatives in both in vitro cytotoxicity assays and in vivo rodent acute toxicity studies to build more robust structure-activity and in vitro-in vivo correlation models.
By embracing a multi-faceted and mechanistically informed approach to toxicity testing, the scientific community can more effectively navigate the complexities of hydrazide-hydrazone safety assessment and unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Recent Advances in Apoptosis: THE Role of Hydrazones. (n.d.). PubMed.
- Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition. (2024, June 13). PubMed.
- Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. (2022, February 21). ResearchGate.
- Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53. (2021, February 25). PubMed.
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A Guide to the Structural Validation of 2,4-Dihydroxybenzohydrazide by Spectral Methods
In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of rigorous scientific practice. 2,4-Dihydroxybenzohydrazide, a versatile precursor for novel therapeutic agents, demands a thorough structural validation to ensure the integrity of subsequent research.[1] This guide provides a comprehensive comparison of spectral methods for the structural elucidation of this compound, supported by experimental data from closely related analogs and established analytical protocols. Our approach is grounded in the principles of causality, self-validation, and authoritative scientific referencing.
The Imperative of Multi-Modal Spectral Analysis
No single analytical technique can unequivocally determine the structure of a molecule. A synergistic approach, employing multiple spectral methods, is essential for a comprehensive and trustworthy validation. Each technique probes different aspects of the molecular structure, and their combined data provides a holistic and self-validating picture. For this compound, the key functional groups and structural motifs—the di-substituted aromatic ring, the hydroxyl groups, and the hydrazide moiety—each yield characteristic spectral signatures.
Workflow for Spectral Validation
The logical flow for validating the structure of this compound involves a sequential analysis of its key structural features using a suite of spectral techniques.
Caption: Workflow for the comprehensive spectral validation of this compound.
¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following signals based on the analysis of structurally similar compounds like 2,4-dihydroxybenzamide and 2,4-dihydroxybenzaldehyde.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Data |
| Aromatic H (ortho to -OH, meta to -CONHNH₂) | ~7.50-7.60 | d | ~8.5-9.0 | In 2,4-dihydroxybenzaldehyde, the proton ortho to the aldehyde and meta to the 4-OH appears at δ 7.52 (d, J = 8.8 Hz).[1] The electron-withdrawing nature of the hydrazide group is expected to have a similar deshielding effect. |
| Aromatic H (ortho to both -OH and -CONHNH₂) | ~6.30-6.40 | dd | ~8.5-9.0, ~2.0-2.5 | In 2,4-dihydroxybenzaldehyde, the corresponding proton is observed at δ 6.39 (dd, J = 8.8, 2.4 Hz).[1] |
| Aromatic H (meta to -OH, ortho to -OH) | ~6.20-6.30 | d | ~2.0-2.5 | In 2,4-dihydroxybenzaldehyde, this proton appears at δ 6.32 (d, J = 2.4 Hz).[1] |
| -OH (Phenolic) | ~10.0-11.0 | br s | - | Phenolic protons are typically broad and downfield, and their chemical shift is concentration and solvent dependent. In 2,4-dihydroxybenzaldehyde, they appear at δ 10.73.[1] |
| -NH (Amide) | ~9.0-10.0 | br s | - | Amide protons are also broad and their chemical shift is variable. |
| -NH₂ (Hydrazine) | ~4.0-5.0 | br s | - | The protons of the terminal amino group of the hydrazide are expected to be more shielded than the amide proton. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| Carbonyl C=O | ~165-170 | The carbonyl carbon of a hydrazide is typically found in this region. For comparison, the carbonyl carbon in benzohydrazide derivatives has been reported in this range.[4] |
| Aromatic C-OH (C2, C4) | ~160-165 | Carbons attached to hydroxyl groups are significantly deshielded. In 2,4-dihydroxybenzaldehyde, these carbons are at δ 163.2 and 162.1 ppm.[1] |
| Aromatic C-H (C6) | ~130-135 | This carbon is ortho to a hydroxyl and meta to the hydrazide group. In 2,4-dihydroxybenzaldehyde, the corresponding carbon is at δ 135.3 ppm.[1] |
| Aromatic C-CONHNH₂ (C1) | ~110-115 | This quaternary carbon is ipso to the hydrazide group and is expected to be shielded relative to the other aromatic carbons. |
| Aromatic C-H (C5) | ~105-110 | This carbon is ortho to one hydroxyl group and para to the other. In 2,4-dihydroxybenzaldehyde, a similar carbon is at δ 107.1 ppm.[1] |
| Aromatic C-H (C3) | ~100-105 | This carbon is ortho to two hydroxyl groups and is expected to be the most shielded of the aromatic carbons. In 2,4-dihydroxybenzaldehyde, a comparable carbon is at δ 104.7 ppm.[1] |
FT-IR Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Comparative Data |
| O-H (Phenolic) | 3200-3600 (broad) | Stretching | The broadness is due to hydrogen bonding. Similar broad bands are observed in 2,4-dihydroxybenzaldehyde.[5] |
| N-H (Hydrazide) | 3200-3400 (sharp) | Stretching | The N-H stretching of the -NHNH₂ group typically appears as one or two sharp bands in this region.[4] |
| C=O (Amide I) | 1640-1680 | Stretching | The carbonyl stretch of the hydrazide is a strong, characteristic band. In benzohydrazide, this band is observed around 1650 cm⁻¹.[6] |
| N-H (Amide II) | 1510-1550 | Bending | This band arises from the N-H bending coupled with C-N stretching. |
| C=C (Aromatic) | 1450-1600 | Stretching | Multiple bands are expected in this region, characteristic of the aromatic ring. |
| C-O (Phenolic) | 1200-1300 | Stretching | Strong C-O stretching bands are characteristic of phenols. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
For this compound (C₇H₈N₂O₃), the expected molecular weight is 168.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Key fragmentation patterns would likely involve the loss of the amino group (-NH₂) to give a fragment at m/z 152, and the cleavage of the N-N bond to yield a benzoyl fragment.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Rationale |
| 168 | [M]⁺ | Molecular ion |
| 152 | [M-NH₂]⁺ | Loss of the terminal amino group |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the N-N bond, loss of N₂H₃ |
| 93 | [C₆H₅O]⁺ | Decarbonylation of the benzoyl fragment |
| 65 | [C₅H₅]⁺ | Loss of CO from the phenoxy radical |
UV-Vis Spectroscopy: Probing the Electronic Structure
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.
For this compound, the presence of the substituted benzene ring will give rise to characteristic absorption bands in the UV region. Based on the UV-Vis spectrum of 2,4-dihydroxybenzoic acid, we can expect absorption maxima around 210 nm, 260 nm, and 300 nm, corresponding to π-π* transitions within the aromatic system.[7] The exact positions of these maxima will be influenced by the hydrazide group and the solvent used.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Alternative Validation Methods
While the aforementioned spectral methods are the primary tools for structural validation, other techniques can provide complementary information:
-
Elemental Analysis: Provides the empirical formula of the compound, which can be compared to the theoretical composition of this compound (C: 49.99%, H: 4.79%, N: 16.66%, O: 28.55%).
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive three-dimensional structure of the molecule.
-
Melting Point Determination: A sharp and reproducible melting point is an indicator of purity. The literature value for this compound is 247-250 °C.
Conclusion
The structural validation of this compound is a critical step in its application in research and development. A multi-faceted approach, integrating data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust and self-validating confirmation of its molecular structure. By comparing the experimental data with the predicted values derived from closely related compounds and established spectral libraries, researchers can have high confidence in the identity and purity of their synthesized material. This rigorous validation is the bedrock of reliable and reproducible scientific discovery.
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A Senior Application Scientist's Comparative Guide to the Synthesis of 2,4-Dihydroxybenzaldehyde
Introduction: The Central Role of a Versatile Intermediate
2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is a pivotal organic intermediate with the chemical formula C₇H₆O₃.[1] As a derivative of both resorcinol and benzaldehyde, its molecular architecture, featuring hydroxyl groups at the 2 and 4 positions, makes it a highly activated aromatic system and a valuable precursor for a multitude of more complex molecules.[1] Its utility spans across pharmaceuticals, agrochemicals, and the synthesis of dyes and fluorescent reagents.[2][3] The efficient and selective synthesis of this compound is therefore a topic of significant interest for researchers and process chemists.
This guide provides a comprehensive comparison of the primary synthetic methodologies for producing 2,4-dihydroxybenzaldehyde from resorcinol. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer a critical evaluation of each method's performance, focusing on yield, purity, scalability, and safety considerations.
The Vilsmeier-Haack Reaction: The High-Yield, High-Selectivity Workhorse
The Vilsmeier-Haack reaction stands out as one of the most efficient and reliable methods for the formylation of electron-rich aromatic compounds like resorcinol.[4] It consistently delivers high yields of 2,4-dihydroxybenzaldehyde with excellent regioselectivity, making it a preferred method for both laboratory and potential large-scale applications.[5][6]
Principle and Mechanistic Insight
The reaction proceeds via the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.[4] This electrophilic iminium salt is then attacked by the electron-rich resorcinol ring. The formylation occurs predominantly at the 4-position, which is sterically more accessible and electronically favored.[7] A key advantage of this method is the formation of a stable intermediate formamidinium salt, which can be isolated by filtration.[5][7] This step allows for the removal of impurities before the final hydrolysis, leading to a product of high purity.[7]
Caption: Vilsmeier-Haack reaction pathway for 2,4-dihydroxybenzaldehyde.
Detailed Experimental Protocol (POCl₃/DMF Method)
This protocol is adapted from established procedures that report yields in the 65-75% range.[5][8][9]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous acetonitrile. Cool the flask to 0°C in an ice bath.[7] To this, add N,N-dimethylformamide (1.35 eq). Slowly add phosphorus oxychloride (1.15 eq) dropwise while vigorously stirring, ensuring the temperature is maintained between 22-28°C using a water bath.[5] Stir the mixture at ambient temperature for one hour to ensure the complete formation of the Vilsmeier reagent.[5]
-
Formylation Reaction: Cool the Vilsmeier reagent suspension to -15°C.[5] In a separate flask, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile. Add this resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours. It is critical to maintain the internal temperature below -10°C during this addition to prevent side reactions.[7] A precipitate of the formamidinium salt will form.[5]
-
Reaction Completion & Intermediate Isolation: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.[5] Allow the mixture to warm to room temperature (or 28-32°C) and stir for another hour.[5] Cool the mixture to 5°C and isolate the crystalline intermediate salt by filtration.[5][7]
-
Purification and Hydrolysis: Wash the filtered salt with cold, dry acetonitrile, followed by hexane, and dry it under vacuum.[5][7]
-
Product Formation: Add the dried intermediate salt to warm water (approximately 50-60°C) and stir. The salt will dissolve and hydrolyze to form the final product.[7]
-
Product Isolation: Cool the aqueous solution in an ice bath. The 2,4-dihydroxybenzaldehyde will precipitate as a light yellow crystalline solid. Collect the product by filtration, wash with cold water, and dry under vacuum.[7] The product can be further purified by recrystallization from hot water.[2]
Performance Analysis
-
Advantages:
-
High Yield: Consistently achieves yields between 65-75%.[8][10]
-
Excellent Regioselectivity: The formation of the isomeric 2,6-dihydroxybenzaldehyde is significantly suppressed compared to other methods.[7]
-
High Purity: The ability to isolate and purify the intermediate formamidinium salt allows for a very pure final product.[5][7]
-
Scalability: The procedure is well-documented and has been adapted for large-scale preparations.[6]
-
-
Disadvantages:
-
Strict Temperature Control: The reaction is highly exothermic, and maintaining low temperatures (-15°C to -10°C) during the resorcinol addition is crucial to prevent side reactions and ensure high yields.[7]
-
Reagent Handling: Phosphorous oxychloride is corrosive and reacts violently with water. It must be handled with care in a well-ventilated fume hood.
-
The Reimer-Tiemann Reaction: A Classic Method with Selectivity Challenges
First reported in 1876 by Karl Reimer and Ferdinand Tiemann, this reaction was one of the earliest methods for the ortho-formylation of phenols.[1][11] While historically significant, it is often plagued by moderate yields and a lack of regioselectivity.
Principle and Mechanistic Insight
The reaction involves treating a phenol with chloroform (CHCl₃) in a strong basic solution.[11] The base deprotonates both the phenol to form the more nucleophilic phenoxide ion and the chloroform to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[1][11] The electron-rich phenoxide ring attacks the electrophilic carbene. Subsequent hydrolysis of the attached dichloromethyl group yields the aldehyde functionality.[12] Because the negative charge of the phenoxide is delocalized across the ring, it activates multiple positions for electrophilic attack, leading to a mixture of ortho and para isomers (relative to the hydroxyl groups), resulting in both 2,4- and 2,6-dihydroxybenzaldehyde.[7]
Caption: Reimer-Tiemann reaction mechanism leading to isomeric products.
Detailed Experimental Protocol
This protocol incorporates the use of β-cyclodextrin, which has been shown to improve yields.[1][13]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve resorcinol (1.0 eq) and β-cyclodextrin in an aqueous solution of sodium hydroxide (3-8 molar excess per mole of chloroform).[1][14]
-
Reaction: Heat the solution to 60-70°C. Add chloroform (1.0 eq) dropwise with vigorous stirring over several hours. The reaction is exothermic and may require cooling to maintain the desired temperature.[11]
-
Workup: After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).[1]
-
Isolation: Cool the reaction mixture and remove excess chloroform by distillation. Acidify the remaining aqueous solution with dilute sulfuric or hydrochloric acid.[1]
-
Purification: The crude product often contains a significant amount of the 2,6-isomer and unreacted resorcinol.[7] Purification is typically challenging and requires steam distillation or column chromatography on silica gel to separate the isomers.[1][7]
Performance Analysis
-
Advantages:
-
Avoids Highly Toxic Reagents: Does not use cyanides or highly corrosive acid chlorides like POCl₃.
-
One-Pot Synthesis: The reaction is typically performed in a single step before workup.
-
-
Disadvantages:
-
Poor Regioselectivity: The formation of the undesired 2,6-dihydroxybenzaldehyde isomer is a significant issue, complicating purification and reducing the effective yield of the target compound.[7]
-
Moderate Yields: Even under optimized conditions, yields are often lower than the Vilsmeier-Haack method.
-
Harsh Conditions: The use of a strong base at elevated temperatures can lead to product decomposition or other side reactions.[7]
-
Difficult Purification: Separation of the 2,4- and 2,6- isomers is non-trivial and requires chromatographic techniques.[7]
-
The Duff and Gattermann Reactions: Methods of Limited Practicality
While the Vilsmeier-Haack and Reimer-Tiemann reactions are the most commonly discussed methods, the Duff and Gattermann reactions represent alternative, albeit less practical, routes for this specific transformation.
The Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like glyceroboric acid or acetic acid.[15] It preferentially formylates the ortho position of phenols.[15] However, the method is generally inefficient for simple phenols, providing low to moderate yields.[7][15] For resorcinol, it can result in a mixture of isomers and potentially diformylation products, making it an unattractive option compared to the Vilsmeier-Haack synthesis.[7]
The Gattermann Reaction
The Gattermann reaction employs hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[16] A safer modification uses zinc cyanide (Zn(CN)₂), which generates HCN in situ.[16] While this method can be high-yielding for certain aromatic compounds, the extreme toxicity of cyanide reagents presents a significant operational hazard, especially for large-scale production.[6][7] This safety concern is the primary reason it is often avoided in favor of other methods.[5]
Quantitative Comparison of Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield | Temperature | Regioselectivity | Key Challenges |
| Vilsmeier-Haack | POCl₃/DMF or (COCl)₂/DMF, Acetonitrile | 65-75%[8][9] | -15°C to 32°C[2] | Excellent (Mainly 2,4-isomer)[7] | Requires strict low-temperature control; handling of corrosive POCl₃.[7] |
| Reimer-Tiemann | CHCl₃, NaOH, (β-cyclodextrin) | Moderate (~70% with catalyst)[2] | 60-80°C[2] | Poor (Mixture of 2,4- and 2,6-isomers)[7] | Isomer separation is difficult; harsh basic conditions.[7] |
| Duff Reaction | Hexamine, Glyceroboric acid | Low to Moderate[2][7] | 150-160°C[17] | Moderate (Ortho-preference) | Generally inefficient; high temperatures; complex mixtures.[7][15] |
| Gattermann | Zn(CN)₂, HCl, Lewis Acid | Potentially High[2] | Not Specified | Good | Extreme toxicity of cyanide reagents; significant safety hazard.[7] |
Workflow for Method Selection
Caption: Decision workflow for selecting a synthesis method.
Senior Application Scientist's Recommendation
For researchers, scientists, and drug development professionals, the choice of synthetic route must balance efficiency, purity, safety, and scalability.
For High Purity and Scalability: The Vilsmeier-Haack reaction is unequivocally the superior method for preparing 2,4-dihydroxybenzaldehyde. Its ability to produce a high-purity product in high yield with excellent regioselectivity makes it the most reliable and scalable option.[6][8] The isolation of the intermediate salt is a distinct advantage for purification that other methods lack.[7] The primary operational consideration is the implementation of robust temperature control and safe handling of phosphorous oxychloride, which are standard procedures in a process chemistry environment.
For Educational or Small-Scale Exploratory Synthesis: The Reimer-Tiemann reaction may be considered if the necessary equipment for low-temperature reactions is unavailable or if the goal is to demonstrate a classic named reaction. However, the practitioner must be prepared for a challenging purification process to isolate the desired 2,4-isomer from its 2,6-counterpart.[7] For any application requiring high-purity material, the post-reaction workup will likely be more labor-intensive than the Vilsmeier-Haack reaction itself.
The Duff and Gattermann reactions are not recommended for the practical synthesis of 2,4-dihydroxybenzaldehyde due to low efficiency and extreme safety hazards, respectively.
References
- Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction. LookChem. [Link]
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- US Patent US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Semantic Scholar. [Link]
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- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
- Synthesis of 2,4-dibenzyloxybenzaldehyde. PrepChem.com. [Link]
- Reimer Tiemann Reaction. Khan Academy. [Link]
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- Reimer–Tiemann reaction. Wikipedia. [Link]
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- Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board. [Link]
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A Comparative Guide to the Antimicrobial Properties of 2,4-Dihydroxybenzoic Acid and Its Isomers
For researchers and drug development professionals navigating the landscape of natural antimicrobial agents, the family of hydroxybenzoic acids presents a compelling area of study. These phenolic compounds, found ubiquitously in plants, offer a diverse range of biological activities. Among them, 2,4-dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, has demonstrated significant antimicrobial potential.[1] This guide provides an in-depth, objective comparison of the antimicrobial performance of 2,4-DHBA against its structural isomers, supported by experimental data and an exploration of the underlying mechanisms of action.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The position and number of hydroxyl groups on the benzoic acid backbone critically influence antimicrobial potency. The table below summarizes Minimum Inhibitory Concentration (MIC) data from various studies, offering a comparative snapshot of the efficacy of 2,4-DHBA and other key hydroxybenzoic acids against a panel of common bacterial and fungal pathogens. Lower MIC values indicate greater antimicrobial activity.
| Compound | Isomer | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| 2,4-Dihydroxybenzoic Acid | Dihydroxy | S. aureus: 0.5 - 2 mg/mL[1] | E. coli: 1 - 2 mg/mL[1] | C. albicans: 2 mg/mL |
| (β-resorcylic acid) | B. subtilis: 2 mg/mL[2] | P. aeruginosa: 2 mg/mL[2] | ||
| Protocatechuic Acid | Dihydroxy | S. aureus: 2 mg/mL[2] | E. coli: 2 mg/mL[2] | C. albicans: 2 mg/mL[2] |
| (3,4-Dihydroxybenzoic Acid) | B. subtilis: 2 mg/mL[2] | P. aeruginosa: 2 mg/mL[2] | ||
| Gentisic Acid | Dihydroxy | S. aureus: 4.15 mg/mL | E. coli: 4.00 mg/mL[3] | C. albicans: 3.00 mg/mL[3] |
| (2,5-Dihydroxybenzoic Acid) | ||||
| Salicylic Acid | Monohydroxy | S. aureus: >1000 µg/mL | E. coli: >1000 µg/mL | Not widely reported |
| (2-Hydroxybenzoic Acid) | ||||
| 4-Hydroxybenzoic Acid | Monohydroxy | S. aureus: 160 µg/mL | E. coli: 160 µg/mL | Not widely reported |
| Parabens (Esters of 4-HBA) | Monohydroxy | Generally more active against Gram-positives and fungi than bacteria. Activity increases with alkyl chain length.[4] | Generally less active than against Gram-positives. | More active against yeasts and molds than bacteria.[4] |
Expert Interpretation: The data consistently demonstrates that dihydroxybenzoic acids, such as 2,4-DHBA and protocatechuic acid, exhibit potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][2] Notably, 2,4-DHBA has shown strong inhibitory effects, with MIC values as low as 0.5 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[1] In contrast, monohydroxybenzoic acids like salicylic acid often show weaker antibacterial activity.[5] The esters of 4-hydroxybenzoic acid, known as parabens, have a distinct spectrum of activity, being more effective against fungi and Gram-positive bacteria.[4]
Unraveling the Mechanisms of Antimicrobial Action
The antimicrobial efficacy of hydroxybenzoic acids is not coincidental; it is rooted in their chemical structure and their ability to interfere with essential microbial processes. While the precise mechanisms can vary between isomers, a generalized pathway of action can be described.
Phenolic compounds like hydroxybenzoic acids are known to exert their antimicrobial effects through a multi-targeted approach.[6] The primary mechanism often involves the disruption of the bacterial cell membrane's integrity.[7] This is followed by the leakage of intracellular components and the inhibition of key cellular functions.
Causality Behind the Action:
-
2,4-Dihydroxybenzoic Acid (2,4-DHBA): Studies indicate that 2,4-DHBA possesses strong antimicrobial properties, effectively inhibiting the growth of a wide range of pathogens including E. coli, P. aeruginosa, S. aureus, B. subtilis, and C. albicans.[1][2] Its mechanism is believed to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.
-
Protocatechuic Acid (3,4-DHBA): This isomer is known to destabilize and increase the permeability of the bacterial cytoplasmic membrane.[8] It can also interfere with bacterial metabolism and inhibit biofilm formation.[7] Some research points to its ability to enhance the generation of reactive oxygen species within bacteria, leading to oxidative stress.[6]
-
Gentisic Acid (2,5-DHBA): The antimicrobial action of gentisic acid is also attributed to its ability to disrupt microbial cell integrity.[3] Its antioxidant properties may also play a role in its overall biological activity.[9]
-
Salicylic Acid (2-Hydroxybenzoic Acid): While its primary dermatological function is keratolytic, salicylic acid does possess bacteriostatic properties, meaning it inhibits bacterial growth rather than killing the bacteria directly.[10] In some bacteria, like E. coli, it can activate the multiple antibiotic resistance (mar) operon, which can decrease susceptibility to certain antibiotics.[11] It can also disrupt bacterial cell walls and membranes, leading to the leakage of intracellular components.[12][13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of antimicrobial susceptibility testing, a standardized protocol is paramount. The broth microdilution method is a widely accepted and reliable technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Hydroxybenzoic Acid Stock Solution: Dissolve the test compound (e.g., 2,4-DHBA) in a suitable solvent (such as dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a range of desired concentrations.
-
Preparation of Microbial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted hydroxybenzoic acid.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to confirm the sterility of the medium.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the hydroxybenzoic acid that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship: The "Why" Behind the Efficacy
The antimicrobial activity of hydroxybenzoic acids is intrinsically linked to their molecular structure. The number and position of the hydroxyl (-OH) groups on the aromatic ring are the primary determinants of their biological function.
-
Number of Hydroxyl Groups: Dihydroxybenzoic acids generally exhibit stronger antimicrobial activity than their monohydroxy counterparts. The presence of two hydroxyl groups enhances their ability to donate hydrogen atoms and participate in redox reactions, which can lead to the generation of damaging reactive oxygen species within microbial cells. This also increases their polarity, which can influence their interaction with the microbial cell membrane.
-
Position of Hydroxyl Groups: The relative positions of the hydroxyl groups and the carboxylic acid group are crucial. For instance, the ortho and para positions of the hydroxyl groups relative to the carboxyl group in gentisic acid (2,5-DHBA) contribute to its strong antioxidant properties, which can be linked to its antimicrobial action.[14] In contrast, isomers with meta-positioned hydroxyl groups, like 2,4-DHBA, may have different electronic properties that influence their interaction with microbial targets.[14] The arrangement of these functional groups affects the molecule's acidity, lipophilicity, and steric hindrance, all of which play a role in its ability to penetrate microbial cell walls and interact with intracellular components.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of the antimicrobial properties of 2,4-dihydroxybenzoic acid and its isomers. The experimental data clearly indicates that 2,4-DHBA is a potent antimicrobial agent with a broad spectrum of activity, often comparable or superior to its isomers. Its efficacy is rooted in its dihydroxy-substituted structure, which facilitates the disruption of microbial cell integrity and vital cellular processes.
For researchers in drug development, 2,4-dihydroxybenzoic acid represents a promising natural compound for further investigation. Future research should focus on elucidating its precise molecular targets, evaluating its efficacy in more complex in vivo models, and exploring potential synergistic effects when combined with conventional antibiotics. A deeper understanding of its mechanism of action will be instrumental in harnessing its full therapeutic potential in the fight against microbial infections.
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- Preclinical Investigations of Protocatechuic Acid as a Topical Antimicrobial for Surgical Skin Antisepsis. PMC - NIH.
- Antibacterial mechanism of Protocatechuic acid against Yersinia enterocolitica and its application in pork.
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- Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? MDPI.
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- Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine. PubMed.
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- Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids.
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A Senior Application Scientist's Guide to Evaluating the Selectivity of Novel Hydrazones: A Case Study on N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide
Introduction: The Promise of Hydrazones in Oncology
In the relentless pursuit of novel anticancer agents, the hydrazone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] These compounds, characterized by the azometine group (-NHN=CH-), offer synthetic tractability and the potential for structural modifications to fine-tune their biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to assess the anticancer selectivity of novel hydrazone derivatives, using N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide as a focal point for discussion. We will delve into the rationale behind experimental design, provide detailed protocols for cytotoxicity assessment, and present a comparative analysis based on existing data for structurally related compounds.
The Compound of Interest: N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide is a molecule that combines several key pharmacophores: the hydrazone linker, a 2,4-dihydroxybenzoyl group, and a 4-nitrophenyl moiety. The dihydroxy substitution on the benzoyl ring and the nitro group on the phenyl ring are expected to modulate the compound's electronic and lipophilic properties, which can significantly influence its biological activity and selectivity. While specific data for this exact compound is not yet broadly published, we can extrapolate and compare its potential efficacy based on studies of similar benzhydrazide and hydrazone derivatives.
Comparative Cytotoxicity: Benchmarking Against Established Agents
A critical step in evaluating a novel anticancer compound is to benchmark its in vitro cytotoxicity against a panel of cancer cell lines and, importantly, a non-cancerous cell line to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected hydrazone derivatives against various cell lines.
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) | HCT116 (Colon) | Normal Cell Line (e.g., L929 or 3T3) | Reference |
| Cisplatin (Reference) | ~18.01 µM | ~22.42 µM | ~11.9 µM | > Cisplatin | - | [1][3] |
| Staurosporine (Reference) | ~4.19 µM | - | - | - | - | [4] |
| Compound 4 (Aryl sulfonate ester) | - | - | 10.28 ± 0.80 µM | > Cisplatin | - | [5] |
| Compound 5 (Aryl sulfonate ester) | - | - | 11.22 ± 0.94 µM | - | - | [5] |
| Compound 3a (Fluorinated hydrazone) | - | - | - | - | >200 µM (L929) | [3] |
| Compound 2d (Hydroxylated hydrazone) | - | - | - | - | >200 µM (L929) | [3] |
| 4-hydroxybenzohydrazide derivatives | - | - | 6.5 - 10.5 µM | - | Largely non-cytotoxic (3T3) | [6] |
Note: The data presented is for structurally related compounds and established anticancer drugs to provide a comparative context for the evaluation of N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide.
Experimental Workflow for Assessing Selective Cytotoxicity
The following workflow outlines the key steps in determining the in vitro selectivity of a novel hydrazone compound.
Caption: A streamlined workflow for the synthesis, characterization, and evaluation of a novel anticancer compound.
Detailed Experimental Protocols
Synthesis of N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide
The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazide and an aldehyde or ketone.[7][8]
Procedure:
-
Dissolve 2,4-dihydroxybenzhydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add 4-nitrobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[9]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][10]
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, PC3, and a normal cell line like 3T3) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide) and a positive control (e.g., Cisplatin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Mechanisms of Action and Future Directions
The anticancer activity of hydrazone derivatives can be attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][9]
Caption: Potential mechanisms of anticancer action for hydrazone derivatives.
Further investigations should focus on elucidating the precise mechanism of action of N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide. This would involve apoptosis assays (e.g., Annexin V-FITC/PI staining), cell cycle analysis by flow cytometry, and molecular docking studies to identify potential protein targets.[3][9]
Conclusion
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide represents a promising scaffold for the development of novel anticancer agents. This guide provides a robust framework for its systematic evaluation, emphasizing the importance of comparative analysis and mechanistic studies to determine its therapeutic potential and selectivity. By following these protocols and principles of scientific integrity, researchers can contribute to the discovery and development of the next generation of cancer therapies.
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- Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences.
- Khan, K. M., et al. (2020). Thymidine Phosphorylase and Prostrate Cancer Cell Proliferation Inhibitory Activities of Synthetic 4-hydroxybenzohydrazides: In Vitro, Kinetic, and in Silico Studies. PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
